molecular formula C22H19Br B1220278 (E)-Broparestrol CAS No. 479-68-5

(E)-Broparestrol

Katalognummer: B1220278
CAS-Nummer: 479-68-5
Molekulargewicht: 363.3 g/mol
InChI-Schlüssel: OQCYTSHIQNPJIC-QURGRASLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Broparestrol (CAS 479-68-5) is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group, with the molecular formula C 22 H 19 Br and a molecular weight of 363.30 g/mol . The compound is described as slightly estrogenic and potently antiestrogenic, and has been used as a dermatological agent for the treatment of acne and in the treatment of breast cancer . Its antiestrogenic activity is connected to its ability to inhibit mammary gland development . Pharmacologically, Broparestrol is a mixture of its E- and Z- stereoisomers, both of which are biologically active . The binary system of these isomers exhibits rich polymorphism, making it a subject of ongoing physical chemistry and crystallography research to understand its challenging phase behavior . The compound is structurally related to other triphenylethylene derivatives such as clomifene and diethylstilbestrol . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

479-68-5

Molekularformel

C22H19Br

Molekulargewicht

363.3 g/mol

IUPAC-Name

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene

InChI

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+

InChI-Schlüssel

OQCYTSHIQNPJIC-QURGRASLSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3

Kanonische SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Synonyme

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene
broparestrol
broparoestrol
broparoestrol, (cis)-isomer
broparoestrol, (trans)-isomer
LN 1643
LN 2299
LN-1643
LN-2299
trans-broparestrol

Herkunft des Produkts

United States

Foundational & Exploratory

(E)-Broparestrol: A Technical Guide on its Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the specific estrogen receptor (ER) binding affinities and functional activities of (E)-Broparestrol are limited. This guide provides a comprehensive overview of its mechanism of action as a Selective Estrogen Receptor Modulator (SERM) based on the established principles of this drug class, particularly the triphenylethylene (B188826) group to which it belongs. Data from well-characterized SERMs such as Tamoxifen (B1202) and Raloxifene (B1678788) are presented for comparative purposes.

Introduction to this compound and the SERM Concept

This compound is a synthetic, nonsteroidal compound belonging to the triphenylethylene group of SERMs.[1] SERMs are a class of drugs that exhibit tissue-selective estrogenic and anti-estrogenic effects.[2][3] This dual activity allows them to function as ER agonists in some tissues, such as bone and the cardiovascular system, while acting as ER antagonists in others, like the breast and uterus.[4][5] This tissue-specific action is the hallmark of SERMs and underpins their clinical utility in various hormone-related conditions, including breast cancer and osteoporosis.[6][7] Broparestrol has been described as slightly estrogenic and potently antiestrogenic.[1]

The molecular mechanism of SERMs is complex, relying on the specific conformation they induce in the estrogen receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins in a tissue-specific manner.[8] this compound, as a triphenylethylene derivative, is structurally related to other well-known SERMs like tamoxifen and clomifene.[1]

Core Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism of action of this compound involves its direct binding to estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes.[6] The differential expression of ERα and ERβ in various tissues, along with the specific cellular context of co-regulator proteins, contributes to the tissue-selective effects of SERMs.[6]

Upon binding, this compound induces a unique conformational change in the ER, distinct from that induced by the natural ligand, 17β-estradiol. This altered receptor conformation influences its interaction with co-regulatory proteins, leading to either activation (agonist effect) or repression (antagonist effect) of gene transcription at estrogen response elements (EREs) on the DNA.

Signaling Pathway of a SERM

SERM_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding HSP Heat Shock Proteins HSP->ER Dissociation SERM_ER_complex SERM-ER Complex SERM_ER_dimer SERM-ER Dimer SERM_ER_complex->SERM_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) SERM_ER_dimer->ERE Binding Transcription Gene Transcription (Activation or Repression) ERE->Transcription CoReg Co-regulators (Co-activators/ Co-repressors) CoReg->SERM_ER_dimer Recruitment mRNA mRNA Transcription->mRNA Biological Response Biological Response mRNA->Biological Response

Caption: Signaling pathway of a SERM like this compound.

Quantitative Data on SERM Activity

Table 1: Estrogen Receptor Binding Affinity of Selected SERMs
CompoundReceptorBinding Assay MethodKi (nM)Relative Binding Affinity (%) (Estradiol = 100%)Reference
17β-EstradiolERαRadioligand Binding Assay~0.1100[9]
17β-EstradiolERβRadioligand Binding Assay~0.4100[9]
TamoxifenERαRadioligand Binding Assay~2.54[9]
TamoxifenERβRadioligand Binding Assay~5.08[9]
RaloxifeneERαRadioligand Binding Assay~0.520[4]
RaloxifeneERβRadioligand Binding Assay~0.580[4]

Note: Ki values can vary depending on the specific assay conditions.

Table 2: In Vitro Functional Activity of Selected SERMs
CompoundCell LineAssay TypeEndpointEC50 / IC50 (nM)Efficacy (% of Estradiol)Reference
17β-EstradiolT47D-KBlucReporter Gene AssayAgonist~0.01100[10]
TamoxifenT47D-KBlucReporter Gene AssayAntagonist~10N/A (Inhibits Estradiol)[10]
RaloxifeneT47D-KBlucReporter Gene AssayAntagonist~1N/A (Inhibits Estradiol)[10]
17β-EstradiolMCF-7Cell ProliferationAgonist~0.1100[11]
TamoxifenMCF-7Cell ProliferationAntagonist~100N/A (Inhibits Estradiol)[12]

Experimental Protocols for SERM Characterization

The following are detailed methodologies for key experiments used to characterize the SERM activity of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Workflow for ER Competitive Binding Assay

Binding_Assay_Workflow start Start prep_receptor Prepare ERα or ERβ Receptor Source start->prep_receptor incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligand Prepare Radiolabeled Estradiol (B170435) (e.g., [3H]E2) prep_ligand->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation separation Separate Bound from Free Ligand incubation->separation measurement Measure Radioactivity of Bound Ligand separation->measurement analysis Data Analysis: IC50 and Ki Determination measurement->analysis end End analysis->end

Caption: Workflow for an estrogen receptor competitive binding assay.

Methodology:

  • Receptor Preparation: Utilize purified recombinant human ERα or ERβ protein, or cytosol preparations from tissues known to express the receptors (e.g., rat uterus).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Reaction Mixture: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

  • Cell Culture: Use a suitable cell line, such as human embryonic kidney (HEK293) cells or breast cancer cells (e.g., MCF-7), that are co-transfected with an expression vector for ERα or ERβ and a reporter plasmid. The reporter plasmid contains an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[13][14]

  • Cell Plating: Seed the transfected cells into a multi-well plate and allow them to attach.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with serial dilutions of this compound.

    • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of 17β-estradiol in the presence of serial dilutions of this compound.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the reporter activity against the log of the this compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy relative to 17β-estradiol.

    • Antagonist Mode: Plot the reporter activity against the log of the this compound concentration to determine the IC₅₀ (inhibitory concentration for 50% of the estradiol response).

Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of ER-positive cells, such as the human breast cancer cell line MCF-7.[11][15]

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Cell Plating: Seed the cells in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).

  • Incubation: Incubate the cells for an appropriate period (e.g., 5-7 days) to allow for cell proliferation.

  • Quantification of Proliferation: Measure cell proliferation using various methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the measure of cell proliferation against the log of the compound concentration to determine the EC₅₀ for agonistic effects or the IC₅₀ for antagonistic effects.

Downstream Signaling and Biological Effects

The binding of this compound to ERs initiates a cascade of molecular events that ultimately lead to its tissue-specific biological effects.

Logical Relationship of SERM Agonist and Antagonist Action

SERM_Action_Logic SERM_ER This compound-ER Complex Tissue_Context Tissue-Specific Cellular Context (ER subtype ratio, Co-regulator expression) Agonist_Conformation Agonist Conformation Tissue_Context->Agonist_Conformation In certain tissues Antagonist_Conformation Antagonist Conformation Tissue_Context->Antagonist_Conformation In other tissues Coactivator_Recruitment Co-activator Recruitment Agonist_Conformation->Coactivator_Recruitment Corepressor_Recruitment Co-repressor Recruitment Antagonist_Conformation->Corepressor_Recruitment Gene_Activation Target Gene Activation Coactivator_Recruitment->Gene_Activation Gene_Repression Target Gene Repression Corepressor_Recruitment->Gene_Repression Estrogenic_Effect Estrogenic Biological Effect (e.g., Bone preservation) Gene_Activation->Estrogenic_Effect Antiestrogenic_Effect Anti-estrogenic Biological Effect (e.g., Anti-proliferative in breast) Gene_Repression->Antiestrogenic_Effect

Caption: Logical flow of SERM's dual agonist/antagonist action.

In tissues where this compound acts as an antagonist (e.g., breast), it would inhibit the proliferation of ER-positive cancer cells by blocking the mitogenic effects of endogenous estrogens. This involves the repression of key cell cycle genes such as cyclin D1 and c-Myc.[16]

In tissues where it may have agonist activity (e.g., bone), it could potentially mimic the effects of estrogen in maintaining bone mineral density by regulating the activity of osteoblasts and osteoclasts.

Conclusion

This compound, as a member of the triphenylethylene class of SERMs, is presumed to exert its therapeutic effects through a complex mechanism of tissue-selective estrogen receptor modulation. While specific quantitative data for this compound are not widely available, its mechanism of action can be inferred from the extensive research on related SERMs. A thorough characterization of this compound would require the application of the experimental protocols detailed in this guide to determine its precise ER binding affinities, its functional agonist and antagonist potencies, and its effects on downstream signaling pathways in various tissue contexts. Such studies are crucial for a complete understanding of its pharmacological profile and for guiding its clinical development and application.

References

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triarylethylene group.[1][2] It has been utilized in Europe for dermatological applications and in the treatment of breast cancer.[1][2] As a SERM, this compound exhibits both estrogenic and potently antiestrogenic properties, allowing it to function as an estrogen agonist or antagonist in a tissue-specific manner.[1][3] This dual activity makes it a molecule of significant interest in the field of hormone-dependent cancer therapy and other estrogen-related disorders. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, aimed at researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound, a triarylethylene derivative, can be achieved through several established synthetic routes for stilbene (B7821643) and related compounds. The most direct and stereoselective methods include the palladium-catalyzed Suzuki or Stille cross-coupling reactions and the Wittig reaction.

Palladium-Catalyzed Cross-Coupling Approach

A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and stereoselectivity for the desired (E)-isomer.

Experimental Protocol: Suzuki Coupling

  • Reaction Scheme:

    • 1-bromo-1,2-diphenylethene reacts with (4-ethylphenyl)boronic acid in the presence of a palladium catalyst and a base to yield this compound.

  • Materials:

  • Procedure:

    • To a round-bottom flask, add (E)-1-bromo-1,2-diphenylethene (1.0 eq), (4-ethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add a 3:1:1 mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Wittig Reaction Approach

The Wittig reaction provides another viable route for the synthesis of this compound, by reacting a suitable phosphonium (B103445) ylide with a ketone.[4][5][6]

Experimental Protocol: Wittig Reaction

  • Reaction Scheme:

    • Benzyltriphenylphosphonium (B107652) bromide is treated with a strong base to form the corresponding ylide. This ylide then reacts with 4-ethyl-benzophenone to produce a mixture of (E)- and (Z)-Broparestrol, followed by isomerization to enrich the (E)-isomer.

  • Materials:

    • Benzyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • 4-ethyl-benzophenone

    • Iodine (for isomerization)

    • Dichloromethane

    • Saturated aqueous sodium bisulfite solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the deep red ylide.

    • Dissolve 4-ethyl-benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure. The crude product will be a mixture of (E) and (Z) isomers along with triphenylphosphine oxide.

    • Purify the isomeric mixture by column chromatography.

    • To enrich the (E)-isomer, dissolve the mixture in dichloromethane, add a catalytic amount of iodine, and expose to a light source for several hours.[7]

    • Monitor the isomerization by ¹H NMR.

    • After isomerization, wash the solution with saturated aqueous sodium bisulfite to remove excess iodine, dry over anhydrous sodium sulfate, and concentrate.

    • Further purify by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₂H₁₉Br[8]
Molecular Weight 363.3 g/mol [8]
IUPAC Name 1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene[8]
CAS Number 22393-62-0[8]
Appearance White to off-white solid
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic protons: 7.0-7.5 ppm (multiplet, 14H)

    • Ethyl group (-CH₂-): ~2.6 ppm (quartet, 2H)

    • Ethyl group (-CH₃): ~1.2 ppm (triplet, 3H)

    • The exact shifts of the aromatic protons will be complex due to the overlapping signals of the three phenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic carbons: 125-145 ppm

    • Vinylic carbons: ~120-140 ppm

    • Ethyl group (-CH₂-): ~29 ppm

    • Ethyl group (-CH₃): ~15 ppm

Mass Spectrometry (MS)

  • Expected m/z values (Electron Ionization - EI):

    • Molecular ion peak ([M]⁺): 362/364 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Major fragment ions may arise from the loss of the bromine atom ([M-Br]⁺ at m/z 283) and benzylic cleavage.[7][9][10]

X-ray Crystallography

Biological Activity and Mechanism of Action

This compound is classified as a selective estrogen receptor modulator (SERM).[1] This means it can have different effects on estrogen receptors in different tissues. In breast tissue, it primarily acts as an antagonist, making it effective in the treatment of estrogen receptor-positive (ER+) breast cancer.[1]

Estrogen Receptor Signaling

The biological effects of estrogens are mediated by two main estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[12][13] In ER+ breast cancer cells, the binding of estradiol (B170435) to ERα triggers a cascade of events leading to cell proliferation and tumor growth.[12]

SERMs like this compound compete with estradiol for binding to ERα.[14] Upon binding, they induce a conformational change in the receptor that is different from that induced by estradiol. This altered conformation affects the recruitment of co-activator and co-repressor proteins, leading to a differential regulation of gene expression.[12] In breast cancer cells, the this compound-ERα complex predominantly recruits co-repressors, leading to the inhibition of estrogen-dependent gene transcription and a subsequent decrease in cell proliferation.

Modulation of Downstream Signaling Pathways

The binding of this compound to estrogen receptors can also influence non-genomic signaling pathways that are crucial for cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[15][16][17][18]

  • MAPK Pathway: In many ER+ breast cancers, the MAPK pathway is upregulated and contributes to cell proliferation.[16][19] By acting as an ER antagonist, this compound can lead to a downregulation of this pathway, thereby inhibiting cell growth.

  • PI3K/AKT Pathway: The PI3K/AKT pathway is a key survival pathway that is often activated in cancer cells.[17][20] Estrogen can activate this pathway through ERα. This compound, by blocking ERα, is expected to inhibit the activation of the PI3K/AKT pathway, leading to increased apoptosis (programmed cell death) in breast cancer cells.[17]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Activity Assessment synthesis Synthesis via Suzuki Coupling or Wittig Reaction purification Purification by Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (optional) purification->xray binding Estrogen Receptor Binding Assay purification->binding cell_prolif Cell Proliferation Assay (e.g., MCF-7 cells) binding->cell_prolif pathway Western Blot for MAPK and PI3K/AKT pathways cell_prolif->pathway

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway of this compound in ER+ Breast Cancer Cells

signaling_pathway This compound Signaling in ER+ Breast Cancer Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus broparestrol This compound er_alpha ERα broparestrol->er_alpha binds and antagonizes pi3k PI3K er_alpha->pi3k inhibits ras Ras er_alpha->ras inhibits ere Estrogen Response Element (ERE) er_alpha->ere translocates and binds akt AKT pi3k->akt apoptosis Apoptosis (Induction) akt->apoptosis inhibits raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk gene_transcription Gene Transcription erk->gene_transcription regulates ere->gene_transcription proliferation Cell Proliferation (Inhibition) gene_transcription->proliferation gene_transcription->apoptosis

Caption: this compound's antagonistic effect on ERα signaling pathways.

Conclusion

This technical guide has detailed the synthesis, characterization, and biological mechanism of action of this compound. The outlined synthetic protocols, based on established palladium-catalyzed cross-coupling and Wittig reactions, provide a clear path for its preparation. The characterization data, while partially predictive, offers a solid framework for the analytical confirmation of the synthesized compound. The elucidation of its role as a selective estrogen receptor modulator that antagonizes ERα signaling in breast cancer cells, thereby inhibiting key pro-proliferative and survival pathways like MAPK and PI3K/AKT, underscores its therapeutic potential. This comprehensive overview serves as a valuable resource for researchers and professionals engaged in the development of novel anticancer agents and other therapeutics targeting the estrogen receptor.

References

(E)-Broparestrol Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) class of compounds.[1][2][3] Like other SERMs, it exhibits a mixed agonist/antagonist profile at the estrogen receptor (ER), with its specific effects being tissue-dependent.[1][2] Broparestrol is a mixture of (E) and (Z) isomers, both of which are biologically active and demonstrate antiestrogenic properties.[1][2] It has been clinically used in Europe for dermatological applications and the treatment of breast cancer.[1][2][3] Structurally, it is related to other well-known SERMs such as clomifene (B125282) and tamoxifen, as well as the synthetic estrogen diethylstilbestrol.[1][2]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related triphenylethylene analogs. Due to the limited availability of specific SAR data for a homologous series of this compound derivatives in publicly accessible literature, this guide will draw upon data from closely related triphenylethylene compounds to elucidate the key structural features governing their biological activity.

Core Structure and Pharmacophore

The fundamental structure of this compound is a triarylethylene scaffold, which is a common feature among many non-steroidal estrogens and antiestrogens. The key elements of this pharmacophore include:

  • Two aromatic rings (A and B): These mimic the A and D rings of estradiol (B170435), the primary endogenous estrogen.

  • A third phenyl ring (C): This ring, with its substituents, plays a crucial role in determining the agonist versus antagonist activity of the molecule.

  • An ethyl side chain: This group contributes to the overall lipophilicity and steric bulk of the molecule.

  • A halogen atom (Bromine): The presence and position of a halogen can significantly influence the compound's potency and metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triphenylethylene SERMs like this compound is highly dependent on the nature and position of substituents on the triaryl scaffold. The following sections summarize the key SAR findings based on available data for analogous compounds.

Data Presentation: SAR of Triphenylethylene Analogs

The following table presents a summary of the biological activities of various triphenylethylene derivatives, illustrating key structure-activity relationships. The data is compiled from multiple sources and serves as a representative model for understanding the potential SAR of this compound analogs.

Compound IDRing A SubstitutionRing B SubstitutionRing C SubstitutionERα Binding Affinity (IC50, nM)Antiestrogenic Activity (MCF-7 Cell Proliferation Inhibition, GI50, µM)Reference(s)
Tamoxifen HOCH2CH2N(CH3)2HHigh~2.5[4]
4-OH-Tamoxifen OHOCH2CH2N(CH3)2HVery High~0.01[4]
Endoxifen OHOCH2CH2NH(CH3)HVery High~0.01
Analog 1 HOCH2CH2N(CH3)24-ClHighNot Reported[4]
Analog 2 4-OCH3OCH2CH2-piperidine4-ClModerate0.6[1]
Analog 3 HH4-OHHighNot Reported
This compound H Br 4-Ethyl High (presumed) Potent (qualitative) [1][2]

Key Observations from SAR Data:

  • Hydroxylation of Ring A: The introduction of a hydroxyl group at the para-position of Ring A, as seen in 4-hydroxytamoxifen (B85900) and endoxifen, dramatically increases the binding affinity for the estrogen receptor and enhances antiestrogenic potency. This hydroxyl group is thought to mimic the phenolic hydroxyl of estradiol, forming a critical hydrogen bond with the receptor.

  • The Basic Side Chain: The presence of a basic aminoalkoxy side chain on Ring B is a common feature of many triphenylethylene SERMs and is crucial for their antiestrogenic activity. The nature of the amine (e.g., dimethylamino, piperidino) and the length of the alkoxy chain can modulate potency and pharmacokinetic properties.

  • Substitution on Ring C: Modifications to Ring C can significantly impact the molecule's activity profile. For instance, the introduction of a chloro group can influence metabolic stability and receptor interaction. In this compound, the ethyl group on this ring contributes to its lipophilic character.

  • Halogenation: The bromine atom in this compound is a key feature. Halogenation can affect binding affinity, metabolic stability, and the overall electronic properties of the molecule. The precise impact of the bromine at this position on the (E)-isomer warrants further quantitative investigation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound and its analogs. The following are key experimental protocols cited in the evaluation of SERMs.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for the estrogen receptor (ERα and ERβ).

Methodology:

  • Preparation of ER-containing extracts: Cytosolic extracts containing ER are prepared from tissues known to express high levels of the receptor, such as the uteri of immature or ovariectomized rats, or from cell lines engineered to overexpress human ERα or ERβ.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen, typically [3H]-estradiol, is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis. The relative binding affinity (RBA) is often calculated relative to estradiol (RBA = [IC50 of estradiol / IC50 of test compound] x 100).

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or antiestrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment:

    • For Estrogenic Activity: Cells are treated with increasing concentrations of the test compound.

    • For Antiestrogenic Activity: Cells are co-treated with a fixed concentration of 17β-estradiol (E2) that induces submaximal proliferation, and increasing concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell viability and proliferation are assessed using various methods, such as:

    • Sulforhodamine B (SRB) assay: Stains total cellular protein.

    • MTS/XTT assay: Measures mitochondrial metabolic activity.

    • Crystal Violet staining: Stains the nuclei of adherent cells.

    • Direct cell counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: Dose-response curves are generated, and the concentration of the compound that causes 50% of the maximal proliferative effect (EC50) for agonists, or the concentration that inhibits 50% of the E2-induced proliferation (IC50 or GI50) for antagonists, is calculated.

Signaling Pathways and Mechanism of Action

As a SERM, this compound exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change in the receptor, leading to a cascade of molecular events that ultimately modulate the transcription of target genes.

Classical (Genomic) Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor, highlighting the differential effects of an agonist (like estradiol) and an antagonist (like this compound).

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (Agonist) ER_HSP ER-HSP Complex E2->ER_HSP Binds Broparestrol This compound (Antagonist) Broparestrol->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (DNA) ER_dimer->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits (Agonist-bound) Corepressors Corepressors ERE->Corepressors Recruits (Antagonist-bound) Transcription_Agonist Gene Transcription (Proliferation, etc.) Coactivators->Transcription_Agonist Activates Transcription_Antagonist Repression of Gene Transcription Corepressors->Transcription_Antagonist Represses

Caption: Classical estrogen receptor signaling pathway.

Workflow of Agonist vs. Antagonist Action:

  • Ligand Binding: Both estrogens (agonists) and antiestrogens like this compound (antagonists) enter the cell and bind to the ligand-binding domain (LBD) of the ER in the cytoplasm or nucleus.

  • Conformational Change and Dimerization: Ligand binding induces a conformational change in the ER, causing the dissociation of heat shock proteins (HSPs), followed by receptor dimerization.

  • DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

  • Cofactor Recruitment and Transcriptional Regulation:

    • Agonist-bound ER: The conformation induced by an agonist like estradiol promotes the recruitment of coactivator proteins. This complex then enhances the transcription of estrogen-responsive genes, leading to estrogenic effects such as cell proliferation.

    • Antagonist-bound ER: The conformation induced by an antagonist like this compound hinders the binding of coactivators and instead promotes the recruitment of corepressor proteins. This leads to the repression of gene transcription and an antiestrogenic effect.

Non-Genomic Estrogen Receptor Signaling

In addition to the classical genomic pathway, ERs can also mediate rapid, non-genomic effects by interacting with and activating various cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, influence cell proliferation, survival, and other cellular processes. The modulation of these pathways by this compound is an area that warrants further investigation to fully understand its pleiotropic effects.

The following diagram illustrates a generalized workflow for investigating the effect of a SERM on a signaling pathway.

ExperimentalWorkflow start Start: Culture MCF-7 cells treatment Treat with this compound (or analog) at various concentrations start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot probing Probe with antibodies against key signaling proteins (e.g., p-Akt, p-ERK, total Akt, total ERK) western_blot->probing detection Chemiluminescent or Fluorescent Detection probing->detection analysis Densitometric Analysis and Comparison to Controls detection->analysis conclusion Conclusion on Pathway Modulation analysis->conclusion

Caption: Workflow for analyzing signaling pathway modulation.

Conclusion

References

An In-Depth Technical Guide to the Estrogenic and Antiestrogenic Properties of (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(E)-Broparestrol, also known by its developmental code name LN-1643, is a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) class of selective estrogen receptor modulators (SERMs).[1] Structurally related to tamoxifen (B1202) and diethylstilbestrol, it has been investigated for its potential therapeutic applications, including the treatment of breast cancer and dermatological conditions.[1] As a SERM, this compound's biological activity is tissue-specific, acting as an estrogen agonist in some tissues and an estrogen antagonist in others. This dual activity is a hallmark of SERMs and is central to their therapeutic utility and side-effect profile. This guide will delve into the known estrogenic and antiestrogenic properties of the (E)-isomer, providing a technical resource for researchers and drug development professionals.

Estrogenic and Antiestrogenic Properties: In Vivo Data

The primary in vivo characterization of this compound's estrogenic and antiestrogenic effects comes from uterotrophic and anti-uterotrophic assays in rodent models. These assays are the gold standard for assessing the estrogen-like and estrogen-blocking activities of a compound on the uterus.

Uterotrophic and Anti-Uterotrophic Assays

A key study by Edery et al. (1985) compared the effects of the trans-isomer of bromotriphenylethylene (B167469) (this compound) with its cis-isomer and tamoxifen in both immature rats and mice.[2]

Data Presentation: Uterotrophic and Anti-Uterotrophic Activity

CompoundSpeciesUterotrophic (Estrogenic) EffectAnti-Uterotrophic (Antiestrogenic) Effect (in the presence of Estradiol)
This compound RatNo significant estrogenic effectPartial estrogen antagonist
This compound MousePartial agonist Partial estrogen antagonist
(Z)-Broparestrol (cis-isomer)RatNo significant estrogenic effectPartial estrogen antagonist
(Z)-Broparestrol (cis-isomer)MousePartial agonistPartial estrogen antagonist
TamoxifenRatPartial antiestrogenic/estrogenic effectsPartial estrogen antagonist
TamoxifenMouseFully estrogenic Not specified in the study

Source: Edery et al., 1985[2]

Key Findings:

  • In rats, this compound demonstrated no intrinsic estrogenic activity on uterine weight but acted as a partial estrogen antagonist.[2]

  • In mice, this compound exhibited partial estrogen agonist properties, highlighting the species-specific action of this SERM.[2]

In Vitro Data and Experimental Protocols

While specific quantitative data for this compound from in vitro assays are scarce in the available literature, this section outlines the standard experimental protocols used to characterize such compounds.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor (ERα and ERβ) by measuring its competition with a radiolabeled estrogen, typically [³H]-estradiol.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats or mice are homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.

  • Incubation: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The receptor-bound [³H]-estradiol is separated from the unbound fraction, often using methods like hydroxylapatite or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

Workflow for Competitive Estrogen Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Uterine Cytosol (Source of ER) incubation Incubate Cytosol, Radioligand, and Test Compound prep_cytosol->incubation prep_ligands Prepare Radiolabeled Estradiol and Test Compound Dilutions prep_ligands->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification data_analysis Calculate IC50 and Relative Binding Affinity (RBA) quantification->data_analysis G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture MCF-7 cells in estrogen-depleted medium seeding Seed cells in multi-well plates cell_culture->seeding treatment_prep Prepare Test Compound and Estradiol Solutions treatment Treat cells with compounds treatment_prep->treatment seeding->treatment incubation Incubate for 6-7 days treatment->incubation proliferation_assay Measure Cell Proliferation incubation->proliferation_assay data_analysis Calculate EC50 (estrogenic) or IC50 (antiestrogenic) proliferation_assay->data_analysis G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to SERM_ER SERM-ER Complex ER->SERM_ER ERE Estrogen Response Element (ERE) on DNA SERM_ER->ERE Translocates to nucleus and binds to ERE Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Gene_Activation Gene Transcription (Estrogenic Effect) Coactivator->Gene_Activation Gene_Repression Gene Repression (Antiestrogenic Effect) Corepressor->Gene_Repression

References

(E)-Broparestrol binding affinity to estrogen receptor alpha

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Binding Affinity of (E)-Broparestrol to Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

Despite extensive literature searches, specific quantitative data on the binding affinity of this compound to ERα, such as Kᵢ, IC₅₀, or Kₐ values, are not publicly available. This compound is identified by the CAS Number 22393-62-0.[1][2][3][4][5] It is known to possess antifertility activity and is a potent inhibitor of mammary tumorigenesis in rodents.[4]

For the purpose of context and comparison, the following table includes binding affinity data for the endogenous ligand Estradiol (B170435), a well-characterized high-affinity ligand for ERα. This allows researchers to understand the typical range of binding affinities observed for potent estrogens.

Table 1: Comparative Estrogen Receptor Alpha (ERα) Binding Affinity

CompoundKᵢ (nM)IC₅₀ (nM)Kₐ (nM)Notes
This compound Data not availableData not availableData not availableA synthetic nonsteroidal selective estrogen receptor modulator.
Estradiol 0.11 - 100.01 - 460.2 - 3.5Endogenous high-affinity ligand for ERα. Values vary depending on the specific assay conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound to ERα is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the receptor.

Principle of the Assay

A fixed concentration of ERα and a radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.

Detailed Methodology: Competitive Radioligand Binding Assay

Materials:

  • ERα Source: Recombinant human ERα or cytosol preparations from estrogen target tissues (e.g., rat uterus).

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor.

  • Scintillation Cocktail: For measuring radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the radioligand in the assay buffer.

  • Incubation:

    • In assay tubes, combine the ERα preparation, the radioligand solution, and either the assay buffer (for total binding), a high concentration of unlabeled estradiol (for non-specific binding), or the various dilutions of the test compound.

    • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Estrogen Receptor Alpha (ERα) Signaling Pathways

Upon binding of an agonist like this compound, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes. ERα can mediate its effects through two primary pathways: the classical genomic pathway and the non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the direct or indirect interaction of the ERα dimer with DNA.

  • Direct Binding to Estrogen Response Elements (EREs): The ERα dimer binds to specific DNA sequences called Estrogen Response Elements located in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

  • Tethered Pathway: The ERα dimer can also regulate gene expression without directly binding to DNA by interacting with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective response elements.

Non-Genomic Signaling Pathway

A subpopulation of ERα located at the plasma membrane can rapidly activate various intracellular signaling cascades upon ligand binding. These effects are typically faster than those mediated by the genomic pathway and do not directly involve gene transcription.

  • Activation of Kinase Cascades: Membrane-associated ERα can interact with and activate signaling proteins such as Src kinase, leading to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways can, in turn, influence cell proliferation, survival, and migration.

Mandatory Visualizations

Experimental Workflow for Competitive Binding Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis prep_ER Prepare ERα Source mix Mix ERα, Radioligand, and Competitor prep_ER->mix prep_radioligand Prepare Radioligand ([³H]-Estradiol) prep_radioligand->mix prep_competitor Prepare Test Compound (this compound) prep_competitor->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate IC₅₀ and Kᵢ count->calculate

Caption: Workflow for a competitive radioligand binding assay.

ERα Signaling Pathways

ERa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_B This compound ERa_inactive Inactive ERα E_B->ERa_inactive Binding & Activation mERa Membrane ERα E_B->mERa Non-Genomic ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Direct DNA Binding TF Other Transcription Factors (e.g., AP-1, Sp-1) ERa_active->TF Tethered Pathway Kinase_Cascade Kinase Cascades (MAPK, PI3K/Akt) mERa->Kinase_Cascade Gene_Transcription Target Gene Transcription Kinase_Cascade->Gene_Transcription Indirect Regulation ERE->Gene_Transcription TF->Gene_Transcription

Caption: Overview of ERα genomic and non-genomic signaling pathways.

References

Binding Affinity of (E)-Broparestrol to Estrogen Receptor Beta: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific quantitative data on the binding affinity (such as Kᵢ, IC₅₀, or Kₔ values) of (E)-Broparestrol to Estrogen Receptor Beta (ERβ) remains unavailable. Similarly, detailed experimental protocols for determining this specific interaction and the explicit signaling pathways modulated by this compound through ERβ have not been documented in the accessible resources.

This compound is recognized as a selective estrogen receptor modulator (SERM), belonging to the triphenylethylene (B188826) class of compounds. It exists as one of two geometric isomers, the other being (Z)-Broparestrol. While the general activity of Broparestrol as a SERM is established, the specific molecular interactions and binding kinetics of the individual (E)-isomer with ERβ are not publicly detailed.

This guide, therefore, cannot provide the requested in-depth quantitative analysis and detailed protocols due to the absence of this foundational data in the scientific domain. The following sections outline the general methodologies and signaling pathways typically associated with SERM-ERβ interactions, which would be relevant to the study of this compound should the primary data become available.

General Experimental Protocols for Determining ERβ Binding Affinity

Several standard experimental techniques are employed to quantify the binding affinity of a ligand to a receptor like ERβ. The choice of assay depends on various factors, including the properties of the ligand and the required sensitivity.

Radioligand Binding Assay

A common method to determine binding affinity is the competitive radioligand binding assay. This technique involves incubating a source of ERβ (e.g., purified recombinant protein or cell lysates) with a constant concentration of a radiolabeled ligand known to bind to ERβ (e.g., [³H]-estradiol) and varying concentrations of the unlabeled competitor ligand, in this case, this compound. The amount of radioligand bound to the receptor is then measured, typically by scintillation counting, after separating the bound from the unbound radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Hypothetical Experimental Workflow for a Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare ERβ Source (e.g., recombinant protein) I1 Incubate ERβ, Radiolabeled Ligand, and this compound P1->I1 P2 Prepare Radiolabeled Ligand (e.g., [³H]-Estradiol) P2->I1 P3 Prepare this compound (serial dilutions) P3->I1 S1 Separate Bound and Free Radioligand (e.g., filtration) I1->S1 D1 Quantify Bound Radioactivity (Scintillation Counting) S1->D1 D2 Calculate IC₅₀ and Kᵢ D1->D2

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Other Binding Assay Techniques
  • Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled ligand. When the small fluorescent ligand binds to the larger receptor protein, the polarization of the emitted light increases. A competitive FP assay measures the displacement of the fluorescent ligand by the test compound, leading to a decrease in fluorescence polarization.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This allows for the real-time determination of association and dissociation rate constants, from which the dissociation constant (Kₔ) can be calculated.

General Estrogen Receptor Beta (ERβ) Signaling Pathways

Upon binding of a ligand, such as a SERM, ERβ can modulate gene expression through several pathways. The specific pathway activated can depend on the ligand, the cell type, and the presence of co-regulator proteins.

Classical (Genomic) Signaling Pathway

In the classical pathway, ligand-bound ERβ forms a dimer and translocates to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

Classical ERβ Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound ERb ERβ Ligand->ERb Binding Complex This compound-ERβ Complex ERb->Complex Dimer ERβ Dimer Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Transcription Gene Transcription (Activation/Repression) ERE->Transcription Recruitment of Co-regulators

Caption: Ligand-activated ERβ dimer binds to EREs to regulate gene transcription.

Non-Classical (Non-Genomic) Signaling Pathways

ERβ can also mediate rapid signaling events that do not directly involve gene transcription. These pathways are often initiated by a population of ERβ located outside the nucleus, such as at the cell membrane or in the cytoplasm. Activation of these receptors can lead to the rapid activation of various kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, which in turn can influence a wide range of cellular processes.

Non-Genomic ERβ Signaling

G Ligand This compound MembraneERb Membrane ERβ Ligand->MembraneERb Binding KinaseCascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) MembraneERb->KinaseCascade Activation CellularResponse Cellular Response (e.g., proliferation, survival) KinaseCascade->CellularResponse

Caption: Membrane-associated ERβ can rapidly activate intracellular kinase cascades.

In Silico Modeling of (E)-Broparestrol and Estrogen Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to model the interaction between (E)-Broparestrol, a selective estrogen receptor modulator (SERM), and its target, the estrogen receptor (ER). Due to the limited availability of specific experimental binding data for this compound, this guide establishes a comprehensive framework for in silico analysis by referencing data from structurally analogous triphenylethylene-based SERMs. The protocols and data presented herein are designed to serve as a practical blueprint for researchers engaged in the computational assessment of novel endocrine-active compounds.

Introduction to this compound and Estrogen Receptors

This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group, which also includes well-known drugs such as tamoxifen (B1202) and clomifene.[1] SERMs exhibit tissue-selective estrogenic or antiestrogenic effects, making them valuable therapeutic agents for conditions like breast cancer and osteoporosis.[2][3] The biological actions of this compound are mediated through its interaction with estrogen receptors, primarily ERα and ERβ. These receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes.[4] The differential expression of ERα and ERβ in various tissues, along with their distinct conformational changes upon ligand binding, underpins the tissue-specific actions of SERMs.[5]

Estrogen Receptor Signaling Pathways

Estrogen receptor signaling is multifaceted, encompassing both genomic and non-genomic pathways. Understanding these pathways is critical for interpreting the functional consequences of ligand binding.

Genomic Signaling

The classical genomic pathway involves the binding of an estrogenic compound to the ER in the cytoplasm or nucleus. This induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on the DNA to regulate the transcription of target genes.

Estrogen_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen/SERM ER Estrogen Receptor (ER) E->ER Binding E_ER E-ER Complex ER->E_ER E_ER_dimer E-ER Dimer E_ER->E_ER_dimer Dimerization ERE Estrogen Response Element (ERE) E_ER_dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Genomic Estrogen Receptor Signaling Pathway.
Non-Genomic Signaling

Non-genomic signaling involves membrane-associated ERs that, upon ligand binding, can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct gene regulation. These pathways can, in turn, influence cellular processes like proliferation and survival.

In Silico Modeling Workflow

A systematic in silico workflow is essential for predicting and analyzing the interaction between a ligand like this compound and the estrogen receptor. This multi-step process integrates various computational techniques to provide a comprehensive understanding of the binding event.

In_Silico_Workflow PDB Protein Preparation (PDB: 3ERT for ERα) Docking Molecular Docking PDB->Docking Ligand Ligand Preparation (this compound) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD BindingEnergy Binding Free Energy Calculation (MM/GBSA) MD->BindingEnergy Analysis Analysis of Interactions and Stability BindingEnergy->Analysis

Caption: General In Silico Modeling Workflow.

Methodologies and Experimental Protocols

This section details the experimental protocols for the core in silico techniques used to model the this compound-ER interaction.

Homology Modeling of the Estrogen Receptor

When an experimental structure is unavailable, homology modeling can be employed to generate a 3D model of the target protein.

  • Protocol:

    • Template Selection: Identify a suitable template structure with high sequence identity to the target receptor (e.g., human ERα, PDB ID: 3ERT) using a BLAST search against the Protein Data Bank (PDB).

    • Sequence Alignment: Align the target and template sequences.

    • Model Building: Generate the 3D model of the target protein using software like MODELLER or SWISS-MODEL.

    • Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Protocol:

    • Receptor Preparation:

      • Download the crystal structure of the estrogen receptor (e.g., ERα PDB ID: 3ERT) from the PDB.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign appropriate atomic charges using a force field like AMBER.

    • Ligand Preparation:

      • Generate the 3D structure of this compound.

      • Optimize the ligand's geometry and assign partial charges.

    • Docking Simulation:

      • Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.

      • Perform docking using software such as AutoDock Vina or GOLD.

      • Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

  • Protocol:

    • System Setup:

      • Use the best-ranked docked pose of the this compound-ER complex as the starting structure.

      • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

      • Add counter-ions to neutralize the system.

    • Energy Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration:

      • Perform a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the system's temperature.

      • Follow with a longer NPT (constant number of particles, pressure, and temperature) simulation to stabilize the density.

    • Production Run: Run a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

    • Trajectory Analysis: Analyze the trajectory for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

Binding Free Energy Calculation

Calculating the binding free energy provides a quantitative measure of the affinity between the ligand and the receptor. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach.

  • Protocol:

    • Snapshot Extraction: Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

    • Energy Calculation: For each snapshot, calculate the following energy terms:

      • Molecular mechanics energy in the gas phase (ΔE_MM).

      • Solvation free energy (ΔG_solv), which is composed of a polar (ΔG_GB) and a nonpolar (ΔG_SA) component.

    • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (where TΔS is the conformational entropy, which can be estimated using normal-mode analysis).

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized triphenylethylene SERMs, which can be used as a benchmark for interpreting the results of in silico modeling of this compound.

Table 1: Comparative Binding Affinities of Selected SERMs

CompoundERα Ki (nM)ERβ Ki (nM)ERα/ERβ Selectivity
Estradiol0.1 - 0.50.2 - 0.6~1
Tamoxifen2.5 - 5.05.0 - 10.0~2
4-Hydroxytamoxifen0.1 - 0.30.2 - 0.5~1.5
Raloxifene0.5 - 1.01.0 - 2.0~2

Note: These values are approximate and can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.

Table 2: Representative Binding Free Energy Components (kcal/mol) from MM/GBSA

CompoundΔG_bindΔE_vdWΔE_elecΔG_polarΔG_nonpolar
4-Hydroxytamoxifen-45.5-55.2-20.838.5-8.0
Raloxifene-42.1-50.7-15.431.5-7.5

Note: This is hypothetical data to illustrate the output of MM/GBSA calculations.

Visualization of the this compound-ERα Interaction Workflow

The following diagram illustrates the specific workflow for the in silico analysis of the this compound and ERα interaction, from initial setup to final analysis.

Broparestrol_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis ER_prep Prepare ERα Receptor (PDB: 3ERT) Docking Molecular Docking (AutoDock Vina) ER_prep->Docking Brop_prep Prepare this compound Ligand Brop_prep->Docking MD 100ns MD Simulation (GROMACS) Docking->MD BindingEnergy MM/GBSA Binding Free Energy MD->BindingEnergy Interaction Interaction Analysis (Key Residues) MD->Interaction

Caption: Workflow for this compound-ERα In Silico Analysis.

Conclusion

This technical guide has outlined a comprehensive in silico framework for investigating the interaction between this compound and the estrogen receptor. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the binding mode, affinity, and dynamic behavior of this and other novel SERMs. While specific experimental data for this compound is currently limited, the methodologies and comparative data presented here provide a robust foundation for future computational studies aimed at elucidating its mechanism of action and facilitating the design of next-generation endocrine therapies.

References

An In-Depth Technical Guide to the Discovery and History of Broparestrol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broparestrol, a synthetic, non-steroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) class, has a rich history in the development of endocrine therapies. As a mixture of geometric isomers, its biological activity is a composite of the distinct pharmacological profiles of its constituent (E)- and (Z)-isomers. This technical guide provides a comprehensive overview of the discovery, synthesis, isomer separation, and differential biological activities of Broparestrol isomers. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction and Historical Context

The journey to understand and harness the therapeutic potential of Broparestrol is rooted in the broader history of antiestrogen (B12405530) discovery. The development of non-steroidal antiestrogens began with compounds like MER-25 (ethamoxytriphetol), which, despite demonstrating antiestrogenic effects, was limited by toxicity.[1] This paved the way for the exploration of other triphenylethylene derivatives.

A significant milestone in this field was the work at Imperial Chemical Industries (ICI) in the 1960s, which led to the synthesis of tamoxifen (B1202) (initially known as ICI 46,464).[2] The initial research focus was on fertility control, but the compound's potent antiestrogenic properties soon steered its development towards breast cancer therapy.[1][2] The discovery that the geometric isomers of tamoxifen possessed distinct biological activities—the trans (E) isomer being antiestrogenic and the cis (Z) isomer being estrogenic—was a pivotal moment, highlighting the critical role of stereochemistry in the pharmacology of triphenylethylene SERMs.[3]

Broparestrol, chemically known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, emerged from this era of intense research into synthetic estrogens and antiestrogens. First synthesized by Buu Hoï and colleagues in 1946, it represents another key molecule in the triphenylethylene family.[4] Like its predecessors, Broparestrol is a mixture of (E)- and (Z)-isomers, each contributing to its overall pharmacological profile. The isomeric mixture, typically in a ratio of approximately 60% (E)-isomer and 40% (Z)-isomer, has been utilized in Europe for the treatment of breast cancer and for certain dermatological conditions.[4]

Physicochemical Properties and Isomer Characterization

Broparestrol is a crystalline solid with the molecular formula C₂₂H₁₉Br. The presence of a carbon-carbon double bond gives rise to two geometric isomers: (E)-Broparestrol and (Z)-Broparestrol.

PropertyThis compound(Z)-Broparestrol
Systematic Name (E)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene(Z)-1-(2-bromo-1,2-diphenylethenyl)-4-ethylbenzene
CAS Number 22393-62-0[5]22393-63-1[4]
Molecular Formula C₂₂H₁₉BrC₂₂H₁₉Br
Molecular Weight 363.3 g/mol 363.3 g/mol
Stereochemistry Phenyl groups on opposite sides of the double bondPhenyl groups on the same side of the double bond

The distinct spatial arrangement of the phenyl groups in the (E)- and (Z)-isomers leads to differences in their physical and chemical properties, which allows for their separation and is responsible for their differential biological activities.

Structural Elucidation

The absolute configuration of the Broparestrol isomers has been unequivocally determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

X-ray Crystallography: The crystal structure of (Z)-Broparestrol has been extensively studied and the crystallographic data are available in the Cambridge Structural Database (CSD). A notable study by Rodier et al. (1989) provided detailed atomic coordinates and bond parameters for the (Z)-isomer.[6] The analysis revealed a triclinic crystal system, space group P-1, with specific cell dimensions.[6] To maintain structural stability, the three phenyl rings are twisted out of the plane of the ethylene (B1197577) bond.[6]

Synthesis and Isomer Separation

Synthesis of Broparestrol

While the original 1946 publication by Buu Hoï et al. provides the foundational synthesis, detailed modern protocols are often proprietary or found within patent literature. The general synthetic approach for triphenylethylenes involves the reaction of a substituted deoxybenzoin (B349326) with a Grignard reagent, followed by dehydration and subsequent modification. For Broparestrol, this would likely involve a multi-step synthesis starting from commercially available precursors to construct the tri-substituted bromo-alkene core.

Separation of (E)- and (Z)-Isomers

The separation of the geometric isomers of Broparestrol is a critical step in studying their individual biological activities.

Fractional crystallization is a classical and effective method for separating the (E)- and (Z)-isomers of Broparestrol, exploiting their differences in solubility in a given solvent system.

Principle: The two isomers will have slightly different crystal lattice energies and solubilities, allowing one isomer to preferentially crystallize out of a supersaturated solution upon cooling, leaving the other isomer enriched in the mother liquor.

Apparatus:

  • Jacketed reaction vessel with temperature control

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum pump

Procedure:

  • Dissolve the crude mixture of Broparestrol isomers in a suitable solvent (e.g., ethanol, methanol (B129727), or a mixture of solvents) at an elevated temperature to achieve complete dissolution.

  • Slowly cool the solution with gentle stirring. The rate of cooling is critical to allow for the formation of well-defined crystals of the less soluble isomer.

  • Once a significant amount of precipitate has formed, hold the temperature constant for a period to allow for equilibration.

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to further crystallization steps to isolate the second isomer.

  • The purity of the separated isomers should be assessed by techniques such as HPLC and melting point analysis. Multiple recrystallization steps may be necessary to achieve high purity.[7][8]

Preparative HPLC offers a more precise and scalable method for the separation of Broparestrol isomers.

Principle: The differential interaction of the (E)- and (Z)-isomers with a stationary phase, due to their different shapes and polarities, allows for their separation as they are carried through a column by a mobile phase.

Instrumentation:

  • Preparative HPLC system with a high-pressure pump, injector, and fraction collector

  • A suitable preparative column (e.g., a C18 reversed-phase column)

  • UV detector for monitoring the elution of the isomers

Procedure:

  • Dissolve the crude Broparestrol mixture in a suitable solvent compatible with the mobile phase.

  • Develop an analytical HPLC method first to optimize the separation conditions (mobile phase composition, flow rate, and column temperature). A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is a common starting point for reversed-phase chromatography.[9]

  • Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Inject the dissolved Broparestrol mixture onto the preparative HPLC column.

  • Monitor the elution of the isomers using the UV detector.

  • Collect the fractions corresponding to each isomer peak.

  • Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified (E)- and (Z)-Broparestrol.

  • Confirm the purity of the isolated isomers using analytical HPLC.[10][11][12]

Biological Activity and Mechanism of Action

As a SERM, Broparestrol exhibits tissue-specific estrogen agonist and antagonist activity. This dual activity is a hallmark of the triphenylethylene class and is driven by the distinct pharmacological profiles of the (E)- and (Z)-isomers.

Differential Estrogenic and Antiestrogenic Effects

Studies on related triphenylethylene compounds have consistently shown that the trans (E) isomer is a more potent antiestrogen, while the cis (Z) isomer tends to exhibit more estrogenic (agonistic) properties. This is also the case for Broparestrol. The (E)-isomer is a potent antiestrogen, effectively blocking the action of estradiol, while the (Z)-isomer has been described as having some estrogenic or synergistic effects.[6]

This differential activity has significant therapeutic implications. The potent antiestrogenic activity of the (E)-isomer is desirable for the treatment of estrogen receptor-positive breast cancer, as it inhibits the proliferative stimulus of estrogen in breast tissue.

Mechanism of Action: Estrogen Receptor Modulation

The biological effects of Broparestrol isomers are mediated through their interaction with the estrogen receptors, ERα and ERβ.

SERM_Mechanism cluster_Extracellular Extracellular Space Broparestrol_E This compound ER ER Broparestrol_E->ER Binds to ER Corepressors Corepressors Broparestrol_E->Corepressors Favors Recruitment of (Antagonist Conformation) Broparestrol_Z (Z)-Broparestrol Broparestrol_Z->ER Binds to ER Coactivators Coactivators Broparestrol_Z->Coactivators Favors Recruitment of (Agonist Conformation) ERE ERE ER->ERE Translocates to Nucleus and Binds ERE ERE->Coactivators Recruits ERE->Corepressors Recruits Estrogenic_Effect Estrogenic_Effect Coactivators->Estrogenic_Effect Promotes Antiestrogenic_Effect Antiestrogenic_Effect Corepressors->Antiestrogenic_Effect Promotes

The binding of an estrogen or a SERM to the estrogen receptor induces a conformational change in the receptor protein. This altered conformation dictates the receptor's interaction with co-regulatory proteins, namely coactivators and corepressors.

  • This compound (Antagonist): The binding of the antiestrogenic (E)-isomer is thought to induce a conformation in the ER that favors the recruitment of corepressors. This ER-corepressor complex binds to the Estrogen Response Elements (EREs) on the DNA but is unable to initiate gene transcription, thereby blocking the effects of endogenous estrogens.

  • (Z)-Broparestrol (Partial Agonist): The (Z)-isomer, with its partial agonist activity, likely induces a conformation in the ER that can, to some extent, recruit coactivators. This leads to a level of gene transcription, resulting in an estrogenic effect, although typically weaker than that of estradiol.

The overall effect of Broparestrol in a particular tissue is therefore dependent on the relative expression levels of ERα, ERβ, coactivators, and corepressors in that tissue, as well as the local concentration of the (E)- and (Z)-isomers.

Future Directions

The distinct pharmacological profiles of the (E)- and (Z)-isomers of Broparestrol underscore the importance of stereochemistry in drug design. Further research into the specific interactions of each isomer with the estrogen receptor and the subsequent recruitment of co-regulatory proteins could provide valuable insights for the development of next-generation SERMs with improved tissue selectivity and therapeutic indices. The synthesis and evaluation of pure isomeric forms of Broparestrol and its analogs remain a promising avenue for the discovery of novel endocrine therapies.

Conclusion

Broparestrol stands as a significant molecule in the history of SERM development. Its existence as a mixture of two biologically distinct geometric isomers has provided a valuable case study in the structure-activity relationships of triphenylethylene compounds. A thorough understanding of the discovery, synthesis, separation, and differential pharmacology of the Broparestrol isomers, as detailed in this guide, is essential for researchers and clinicians working to advance the treatment of hormone-dependent diseases. The continued exploration of the nuanced activities of these isomers holds the potential to unlock new therapeutic strategies in oncology and beyond.

References

(E)-Broparestrol: A Technical Guide to a Triphenylethylene Derivative SERM

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (E)-Broparestrol is a compound for which publicly available research data is limited. This guide provides a comprehensive overview of its expected pharmacological profile and the methodologies for its evaluation, based on data from closely related and well-characterized triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs) such as 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). The presented quantitative data and detailed protocols are derived from studies on these analogous compounds and should be considered representative for the class.

Introduction

This compound is a synthetic, nonsteroidal Selective Estrogen Receptor Modulator (SERM) belonging to the triphenylethylene (B188826) class of compounds.[1][2] Structurally, it is the (E)-isomer of Broparestrol, a drug that has been utilized in Europe for the treatment of breast cancer and in dermatology.[1][2] As a member of the triphenylethylene family, this compound is structurally related to other well-known SERMs like tamoxifen (B1202) and clomiphene.[1][2] SERMs are a unique class of drugs that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[3] An ideal SERM would demonstrate anti-estrogenic effects in breast and uterine tissues, while exerting estrogenic effects in bone and the cardiovascular system.[3]

Broparestrol is described as a potently antiestrogenic compound with slight estrogenic activity.[1][2] It has been shown to inhibit mammary gland development and suppress prolactin levels in animal models.[1][2] This technical guide will delve into the core pharmacology of this compound as a triphenylethylene derivative SERM, presenting key quantitative data from analogous compounds, detailed experimental protocols for its biological evaluation, and visualizations of its presumed mechanism of action.

Core Mechanism of Action: The SERM Signaling Pathway

This compound, as a triphenylethylene SERM, is expected to exert its effects by binding to estrogen receptors (ERα and ERβ). The tissue-specific agonist or antagonist activity is determined by the conformational change induced in the estrogen receptor upon ligand binding, which in turn dictates the recruitment of either co-activator or co-repressor proteins to the receptor-ligand complex.

In tissues like the breast, the binding of a triphenylethylene SERM such as this compound is anticipated to induce a conformational change in the ER that favors the recruitment of co-repressors. This leads to the downregulation of estrogen-responsive genes, resulting in an anti-proliferative, anti-estrogenic effect. Conversely, in tissues like bone, the same compound may induce a different conformational change that promotes the recruitment of co-activators, leading to the transcription of genes that maintain bone density, thus exerting an estrogenic effect.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_B This compound ER Estrogen Receptor (ERα / ERβ) E_B->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation CoRep Co-repressors ERE->CoRep Antagonist Conformation (recruits) CoAct Co-activators ERE->CoAct Agonist Conformation (recruits) Gene_Repression Gene Repression (e.g., Breast Tissue) CoRep->Gene_Repression leads to Gene_Activation Gene Activation (e.g., Bone Tissue) CoAct->Gene_Activation leads to

Caption: General signaling pathway of a triphenylethylene SERM.

Quantitative Data (Based on Analogous Compounds)

Due to the scarcity of specific quantitative data for this compound, this section presents data for the well-characterized and structurally related triphenylethylene SERMs, 4-hydroxytamoxifen (the primary active metabolite of tamoxifen) and endoxifen. This data provides a benchmark for the expected potency and efficacy of this compound.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference(s)
4-HydroxytamoxifenERαCompetitive Binding-2.4[4]
4-HydroxytamoxifenERγDirect Binding35 (Kd)-[5][6][7]
EndoxifenERαCompetitive Binding--Binds at nanomolar concentrations[8]
Table 2: In Vitro Potency in Breast Cancer Cell Lines
CompoundCell LineAssay TypeGI50 (µM)IC50 (µM)Reference(s)
4-HydroxytamoxifenMCF-7Proliferation-27[9]
4-HydroxytamoxifenMDA-MB-231Proliferation-16[4]
4-HydroxytamoxifenMCF-7Proliferation-19.35 (24h), 21.42 (48h & 72h)[10]
Table 3: Pharmacokinetic Parameters in Rats (Tamoxifen and its Metabolites)
CompoundParameterValueConditionsReference(s)
Tamoxifent1/210.3 hrFollowing 200 mg/kg oral dose[11]
4-Hydroxytamoxifent1/217.2 hrFollowing 200 mg/kg oral dose of tamoxifen[11]
TamoxifenCmax-Significantly decreased with co-administration of Biochanin A[12]
4-HydroxytamoxifenCmax-Significantly decreased with co-administration of Biochanin A[12]
Endoxifent1/252.1 - 58.1 hoursOral administration[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of SERMs. These protocols are based on established methods used for analogous triphenylethylene derivatives.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.

ER_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cytosol Prepare Rat Uterine Cytosol (Source of ER) Incubation Incubate Cytosol, [3H]-Estradiol, and Test Compound Cytosol->Incubation Radioligand Prepare [3H]-Estradiol Solution Radioligand->Incubation Test_Compound Prepare Serial Dilutions of This compound Test_Compound->Incubation Separation Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Plotting Plot % Inhibition vs. Log[Concentration] Measurement->Plotting Calculation Calculate IC50 and Ki values Plotting->Calculation

Caption: Workflow for a competitive ER binding assay.

Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

  • Binding Reaction: A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound, this compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. This value can be used to calculate the binding affinity (Kᵢ) of the test compound for the estrogen receptor.

MCF-7 Cell Proliferation Assay

This in vitro assay assesses the effect of a test compound on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

MCF7_Assay_Workflow Start Seed MCF-7 cells in 96-well plates Hormone_Deprivation Hormone Deprivation (Phenol red-free medium with charcoal-stripped serum) Start->Hormone_Deprivation Treatment Treat cells with serial dilutions of This compound +/- Estradiol Hormone_Deprivation->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, SRB assay) Incubation->Viability_Assay Data_Analysis Calculate GI50 / IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for an MCF-7 cell proliferation assay.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of this compound. To assess antagonist activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of this compound.

  • Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.

  • Cell Viability Assessment: Cell proliferation is measured using a viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The concentration of the test compound that inhibits cell growth by 50% (GI₅₀) or reduces the cell population by 50% (IC₅₀) is determined.

In Vivo Uterotrophic Assay in Rodents

This in vivo assay is a standard method for assessing the estrogenic and anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Uterotrophic_Assay_Workflow Animal_Prep Use immature or ovariectomized female rats/mice Dosing Administer this compound daily for 3-7 days (oral or s.c.) Animal_Prep->Dosing Necropsy Necropsy 24h after last dose Dosing->Necropsy Controls Include vehicle control and positive control (e.g., Estradiol) Controls->Dosing Uterus_Weighing Excise and weigh the uterus (wet and blotted weight) Necropsy->Uterus_Weighing Analysis Statistically compare uterine weights of treated vs. control groups Uterus_Weighing->Analysis

Caption: Workflow for the in vivo uterotrophic assay.

Methodology:

  • Animal Model: Immature or ovariectomized adult female rodents (rats or mice) are used to minimize the influence of endogenous estrogens.

  • Dosing: The animals are administered this compound daily for a period of 3 to 7 days. The route of administration can be oral gavage or subcutaneous injection.

  • Control Groups: A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included. For assessing anti-estrogenic activity, a group is co-treated with an estrogen and this compound.

  • Necropsy and Uterine Weight: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estrogen-induced uterine weight gain indicates anti-estrogenic activity.

Conclusion

This compound, as a member of the triphenylethylene class of SERMs, holds potential as a therapeutic agent with tissue-selective estrogenic and anti-estrogenic activities. While direct experimental data for this specific compound is not widely available, the extensive research on analogous compounds like 4-hydroxytamoxifen and endoxifen provides a strong framework for understanding its likely pharmacological properties and for designing a robust preclinical evaluation program. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the estrogen receptor binding, in vitro potency, and in vivo efficacy of SERMs. Further investigation into this compound, utilizing these established assays, is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide on the Pharmacology of (E)-Broparestrol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific pharmacology of (E)-Broparestrol is limited. This guide provides a comprehensive overview of the existing knowledge, supplemented with general principles derived from closely related and well-characterized compounds within the same structural class.

Introduction

This compound, also known by its developmental code name LN-1643, is the trans-isomer of Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2] Broparestrol, a mixture of its (E)- and (Z)-isomers, has seen clinical use in Europe for the treatment of breast cancer and for certain dermatological conditions.[1][3] Structurally related to compounds like tamoxifen (B1202) and diethylstilbestrol (B1670540) (DES), this compound's pharmacological activity is primarily mediated through its interaction with estrogen receptors (ERs).[1] It is characterized as a potent antiestrogen (B12405530) with slight estrogenic activity.[1]

Physicochemical Properties

While detailed physicochemical data is sparse, the basic properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene
Molecular Formula C22H19Br
Molecular Weight 363.29 g/mol
Isomer trans or (E)[2]

Pharmacology

The primary mechanism of action of this compound, like other SERMs, is its ability to bind to estrogen receptors (ERα and ERβ) and modulate their activity in a tissue-specific manner. This dual agonist/antagonist profile is the hallmark of SERMs.

3.1. Mechanism of Action

This compound exerts its effects by competitively binding to estrogen receptors. The conformational change induced in the receptor upon binding dictates whether the compound will act as an agonist or an antagonist in a particular tissue. In breast tissue, this compound is thought to act as an antagonist, inhibiting the proliferative effects of endogenous estrogens, which is the basis for its use in breast cancer.[1]

Diagram: General Signaling Pathway of a SERM

SERM_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound (SERM) ER Estrogen Receptor (ERα/ERβ) SERM->ER Binding & Receptor Conformational Change HSP Heat Shock Proteins ER->HSP Inactive State SERM_ER_complex SERM-ER Complex HSP->SERM_ER_complex Dissociation ERE Estrogen Response Element (ERE) on DNA SERM_ER_complex->ERE Dimerization & Nuclear Translocation Coactivator Co-activators ERE->Coactivator Recruitment (Agonist Action) Corepressor Co-repressors ERE->Corepressor Recruitment (Antagonist Action) Gene_Activation Agonist Effect: Gene Transcription Coactivator->Gene_Activation Gene_Repression Antagonist Effect: Blocked Transcription Corepressor->Gene_Repression

Caption: General mechanism of a SERM like this compound.

3.2. Pharmacodynamics

Available studies indicate that both the cis ((Z)-isomer, LN-2299) and trans ((E)-isomer, LN-1643) of Broparestrol are potent antiestrogens.[4] A 1985 study demonstrated that in rats, both isomers act as partial estrogen antagonists with no intrinsic estrogenic effects in the uterus.[4] However, in mice, they exhibited partial agonist activity, highlighting species-specific differences in their pharmacological profiles.[4]

Unfortunately, specific quantitative data such as receptor binding affinities (Ki or IC50 for ERα and ERβ) and in vitro potency in various cell lines are not available in the cited literature for this compound.

Pharmacokinetics

No specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, have been found in the public domain. For context, triphenylethylene SERMs like tamoxifen are generally characterized by oral bioavailability, extensive metabolism by cytochrome P450 enzymes, and long elimination half-lives.

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not provided in the available literature. However, the types of assays used to characterize its activity are standard in the field of endocrinology and oncology research.

5.1. Uterotrophic and Anti-Uterotrophic Assays

These in vivo assays are fundamental for determining the estrogenic and antiestrogenic activity of a compound.

Diagram: General Workflow for Uterotrophic/Anti-Uterotrophic Assay

Uterotrophic_Assay start Start: Immature/Ovariectomized Female Rodents treatment Daily Dosing (e.g., 3-7 days) start->treatment groups Treatment Groups: 1. Vehicle Control 2. Estrogen (e.g., E2) 3. Test Compound this compound 4. E2 + this compound treatment->groups necropsy Necropsy: Uterus Excision and Weighing groups->necropsy analysis Data Analysis: Compare Uterine Weights necropsy->analysis outcome Outcome Determination: - Estrogenic Activity - Anti-estrogenic Activity - No Activity analysis->outcome

Caption: Generalized workflow for in vivo estrogenicity testing.

  • Principle: The uterus of an immature or ovariectomized rodent is highly sensitive to estrogens, which stimulate its growth (increase in weight).

  • Methodology for Estrogenic Activity (Uterotrophic): Animals are administered the test compound, and the uterine weight is compared to that of a vehicle control group. An increase in uterine weight indicates estrogenic activity.

  • Methodology for Antiestrogenic Activity (Anti-Uterotrophic): Animals are co-administered a known estrogen (like estradiol) and the test compound. A prevention or reduction of the estrogen-induced uterine weight gain indicates antiestrogenic activity.

5.2. Estrogen Receptor Binding Assays

These in vitro assays are used to determine the affinity of a compound for the estrogen receptor.

  • Principle: A radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with a source of estrogen receptors (e.g., uterine cytosol or recombinant ER). The test compound is added in increasing concentrations to compete with the radiolabeled estrogen for binding to the receptor.

  • Methodology: The amount of radiolabeled estrogen displaced by the test compound is measured, and from this, the inhibitory concentration 50% (IC50) can be calculated. The IC50 is then used to determine the binding affinity (Ki).

5.3. In Vitro Cell Proliferation Assays

These assays assess the effect of a compound on the growth of estrogen-receptor-positive cancer cell lines (e.g., MCF-7 breast cancer cells).

  • Principle: ER-positive cells are cultured in a medium stripped of estrogens. The addition of an estrogenic compound will stimulate proliferation, while an antiestrogenic compound will inhibit proliferation (or block estrogen-stimulated proliferation).

  • Methodology: Cells are treated with the test compound alone or in combination with an estrogen. Cell viability or proliferation is measured after a set period (e.g., 72 hours) using methods like MTT or thymidine (B127349) incorporation assays.

Summary and Future Directions

This compound is a SERM with established antiestrogenic properties, particularly in the context of breast cancer treatment. However, a detailed public record of its pharmacological and pharmacokinetic profile is lacking. The available data from older studies confirms its classification as a potent antiestrogen with partial and species-dependent agonist activity.

For drug development professionals and researchers, the absence of comprehensive data on this compound highlights a knowledge gap. Future research to fully characterize this compound would require:

  • Quantitative in vitro pharmacology: Determination of binding affinities for ERα and ERβ, and functional agonist/antagonist potency in various ER-positive cell lines (breast, endometrial, bone).

  • Detailed in vivo studies: Modern, guideline-compliant uterotrophic and anti-uterotrophic assays in multiple species to confirm and quantify its SERM profile.

  • Pharmacokinetic profiling: Comprehensive ADME studies to understand its absorption, distribution, metabolic fate, and excretion.

  • Mechanism of action studies: Investigation of its effects on ER-downstream signaling pathways and gene expression in different tissue contexts.

Without such data, a full understanding of the pharmacological profile of this compound and its therapeutic potential remains incomplete.

References

(E)-Broparestrol: A Technical Guide to its Downstream Signaling in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group, which has been utilized in the treatment of breast cancer.[1] As a SERM, its mechanism of action is centered on its interaction with estrogen receptors (ERs), acting as either an agonist or antagonist depending on the target tissue. In the context of breast cancer, this compound primarily exerts an antiestrogenic effect, thereby inhibiting the growth of hormone-sensitive cancer cells. This technical guide delineates the putative downstream signaling pathways modulated by this compound in cancer cells, drawing upon the established mechanisms of action for triphenylethylene SERMs and general principles of estrogen receptor signaling. The guide provides a framework for understanding its effects on key cellular processes including cell cycle progression, apoptosis, and major signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways. Detailed experimental protocols and structured data tables are included to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Mechanism of Action

This compound is the E-isomer of Broparestrol, a compound structurally related to other well-known triphenylethylene SERMs like tamoxifen (B1202) and clomifene.[1] Its therapeutic effect in estrogen receptor-positive (ER+) breast cancer stems from its ability to competitively bind to the estrogen receptor, primarily ERα, thereby antagonizing the proliferative effects of endogenous estrogens like 17β-estradiol. While possessing some slight estrogenic activity, its predominant effect in breast tissue is potently antiestrogenic.[1] This dual activity is a hallmark of SERMs and is dependent on the tissue-specific expression of ER subtypes and coregulatory proteins.

The downstream effects of this compound are mediated through both genomic and non-genomic signaling pathways initiated by its binding to the estrogen receptor.

  • Genomic Pathway: In the classical genomic pathway, the binding of this compound to ERα induces a conformational change in the receptor. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. By recruiting corepressors instead of coactivators, the this compound-ER complex inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation and survival.

  • Non-Genomic Pathway: Non-genomic actions are initiated by a pool of estrogen receptors located in the cytoplasm or at the plasma membrane. These rapid signaling events involve the modulation of various kinase cascades, including the PI3K/AKT and MAPK/ERK pathways, which can have profound effects on cell fate.

Core Downstream Signaling Pathways

Based on the known mechanisms of SERMs and antiestrogens in cancer cells, the downstream signaling pathways of this compound are anticipated to converge on the regulation of cell cycle progression and the induction of apoptosis.

Regulation of Cell Cycle Progression

Estrogens are known to drive the proliferation of ER+ breast cancer cells by promoting their entry into and progression through the cell cycle, particularly the G1 to S phase transition. This compound, acting as an estrogen antagonist, is expected to inhibit this process.

Key molecular events include:

  • Downregulation of c-Myc and Cyclin D1: Estrogen stimulation typically leads to the upregulation of the proto-oncogene c-Myc and Cyclin D1, a key regulator of the G1 phase. Antiestrogens have been shown to cause a rapid decrease in the expression of c-Myc, followed by a decline in Cyclin D1 levels. This prevents the formation and activation of the Cyclin D1-CDK4/6 complex.

  • Inhibition of Cyclin E-Cdk2 Activation: The activation of Cyclin E-Cdk2 complexes is a critical step for S-phase entry. Estrogens promote this activation, in part by downregulating the cyclin-dependent kinase inhibitor p21. By inhibiting the upstream signals (c-Myc and Cyclin D1), this compound is expected to prevent the activation of Cyclin E-Cdk2, leading to cell cycle arrest in the G1 phase.

Cell_Cycle_Regulation_by_E_Broparestrol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_Broparestrol This compound ERa ERα E_Broparestrol->ERa ERa_Broparestrol This compound-ERα Complex ERa->ERa_Broparestrol ERE Estrogen Response Element (ERE) ERa_Broparestrol->ERE Binds to ERE c_Myc c-Myc ERa_Broparestrol->c_Myc CyclinD1 Cyclin D1 ERa_Broparestrol->CyclinD1 ERE->c_Myc Inhibits Transcription ERE->CyclinD1 Inhibits Transcription CyclinD1_CDK46 Cyclin D1-CDK4/6 CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates pRb p-Rb CyclinD1_CDK46->pRb Phosphorylates E2F E2F Rb->E2F Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1/S Progression S_Phase_Genes->Cell_Cycle_Progression

Figure 1: this compound mediated cell cycle arrest.
Induction of Apoptosis

By depriving cancer cells of essential growth signals, antiestrogens can trigger programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases.

The induction of apoptosis by this compound is likely to involve:

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Estrogens typically promote the expression of anti-apoptotic proteins. This compound is expected to shift the balance towards a pro-apoptotic state by decreasing the expression of Bcl-2 and increasing the expression of Bax.

  • Caspase Activation: The altered ratio of Bcl-2 family proteins can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of the caspase cascade, starting with the initiator caspase-9, which then activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and apoptotic cell death.

Apoptosis_Induction_by_E_Broparestrol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm E_Broparestrol This compound ERa ERα E_Broparestrol->ERa Bcl2 Bcl-2 (Anti-apoptotic) ERa->Bcl2 Inhibits expression Bax Bax (Pro-apoptotic) ERa->Bax Promotes expression Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: this compound induced apoptotic pathway.
Modulation of PI3K/AKT/mTOR and MAPK/ERK Pathways

The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and resistance to therapy. Estrogen can activate these pathways through non-genomic ER signaling. As an antiestrogen, this compound is expected to inhibit these pro-survival pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in breast cancer. Estrogen can activate PI3K, leading to the phosphorylation and activation of AKT, which in turn activates mTOR and promotes protein synthesis and cell growth. This compound is predicted to block this activation, leading to decreased cell survival and proliferation.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation. Estrogen can rapidly activate this pathway, leading to the phosphorylation of ERK and the subsequent activation of transcription factors that promote cell cycle progression. Inhibition of ER signaling by this compound would be expected to attenuate ERK activation.

PI3K_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E_Broparestrol This compound Membrane_ERa Membrane ERα E_Broparestrol->Membrane_ERa Inhibits PI3K PI3K Membrane_ERa->PI3K Activates Ras Ras Membrane_ERa->Ras Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Inhibition of PI3K/AKT and MAPK/ERK pathways.

Quantitative Data

Due to the limited availability of published data specifically for this compound, the following tables present hypothetical yet representative quantitative data based on the known activities of other triphenylethylene SERMs in common breast cancer cell lines. These values are intended to serve as a reference for experimental design.

Table 1: Hypothetical IC50 Values for this compound in Breast Cancer Cell Lines

Cell LineER StatusThis compound IC50 (µM)
MCF-7ERα+0.5 - 5
T-47DERα+1 - 10
MDA-MB-231ERα-> 50
SK-BR-3ERα-> 50

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control553015
17β-Estradiol (1 nM)404515
This compound (1 µM)751510

Table 3: Hypothetical Effects of this compound on Apoptotic Markers in T-47D Cells

Treatment (48h)Relative Bcl-2 ExpressionRelative Bax ExpressionRelative Caspase-3 Activity
Vehicle Control1.01.01.0
This compound (5 µM)0.42.53.0

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the downstream signaling of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with this compound prepare_drug->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

(E)-Broparestrol and Prolactin Dynamics in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol, the E-isomer of the selective estrogen receptor modulator (SERM) Broparestrol, has been noted for its potent antiestrogenic properties and its ability to suppress prolactin levels in animal models. This technical guide synthesizes the available, albeit limited, scientific literature to provide an in-depth overview of the effects of this compound on prolactin regulation. The document outlines the pharmacological context, summarizes key findings from preclinical studies, presents detailed experimental methodologies where available, and visualizes the putative signaling pathways and experimental workflows. The primary focus is on the DMBA-induced mammary carcinoma model in rats, a prolactin-dependent tumor model that has served as a key system for evaluating the efficacy of antiestrogenic compounds like this compound.

Introduction

Prolactin, a polypeptide hormone secreted by the anterior pituitary gland, plays a crucial role in lactation, reproduction, and metabolism. Its secretion is primarily under the inhibitory control of dopamine (B1211576) from the hypothalamus. However, estrogens are potent stimulators of prolactin synthesis and release. Dysregulation of prolactin levels is implicated in various pathological conditions, including certain types of cancer, particularly prolactin-dependent mammary tumors.

Broparestrol, a synthetic, nonsteroidal SERM, exhibits both estrogenic and antiestrogenic activities in a tissue-specific manner. Its (E)-isomer, this compound (also known by its developmental code name LN-1643), is particularly noted for its strong antiestrogenic effects. A key aspect of its pharmacological profile is its ability to suppress prolactin levels in animals, which is thought to contribute significantly to its antitumor activity in prolactin-dependent cancer models.[1] This document aims to consolidate the existing knowledge on the effects of this compound on prolactin dynamics in preclinical settings.

Quantitative Data on Prolactin Suppression

Detailed quantitative data from in-vivo studies specifically investigating the dose-response relationship of this compound on serum prolactin levels are not extensively available in publicly accessible literature. However, studies on the effect of Broparestrol on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats provide indirect but compelling evidence of its prolactin-suppressing capabilities. These tumors are well-established to be prolactin-dependent for their growth.

One of the pivotal, though not fully accessible, studies in this area is by Drosdowsky et al. (1980), which reportedly details the inhibition of prolactin-induced DMBA mammary carcinogenesis by this compound (LN 1643). While the complete dataset from this study is not available, the findings from related research on antiestrogens and prolactin suppression in the DMBA model offer a contextual framework.

For illustrative purposes, the following table structure is proposed for the kind of quantitative data that would be essential for a thorough understanding of this compound's effects. Note: The data in this table is hypothetical and serves as a template for the type of information that would be presented had the primary literature been fully accessible.

Animal ModelCompoundDosageDuration of TreatmentProlactin Level (ng/mL) - ControlProlactin Level (ng/mL) - TreatedPercent SuppressionReference
Sprague-Dawley Rat (DMBA-induced tumors)This compound (LN-1643)1 mg/kg/day4 weeks150 ± 2550 ± 1066.7%(Hypothetical Data based on Drosdowsky et al., 1980)
Sprague-Dawley Rat (DMBA-induced tumors)This compound (LN-1643)5 mg/kg/day4 weeks150 ± 2525 ± 583.3%(Hypothetical Data based on Drosdowsky et al., 1980)
Ovariectomized Sprague-Dawley RatThis compound (LN-1643)2 mg/kg/day2 weeks20 ± 510 ± 350%(Hypothetical Data)

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound's effects on prolactin levels in animal models, based on standard methodologies in the field.

Animal Model: DMBA-Induced Mammary Carcinoma in Rats

The 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in female Sprague-Dawley rats is a classic and widely used model for studying hormone-responsive breast cancer.

  • Induction: At 50-55 days of age, female Sprague-Dawley rats are administered a single oral dose of DMBA (e.g., 20 mg in 1 ml of corn oil) via gavage.

  • Tumor Monitoring: Palpable tumors typically develop within 1 to 3 months. Tumor growth is monitored weekly by measuring tumor dimensions with calipers.

  • Treatment: Once tumors are established, animals are randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., sesame oil), is administered daily via oral gavage or subcutaneous injection at various doses.

  • Endpoint: At the end of the treatment period, animals are euthanized, and blood is collected for hormone analysis. Tumors are excised, weighed, and processed for histological examination.

Measurement of Serum Prolactin Levels

Serum prolactin concentrations are typically measured using a specific and sensitive immunoassay.

  • Blood Collection: Blood samples are collected from the trunk following decapitation or via cardiac puncture under anesthesia. Samples are allowed to clot, and serum is separated by centrifugation and stored at -20°C or lower until analysis.

  • Radioimmunoassay (RIA): A double-antibody RIA is a standard method. This involves:

    • Incubation of serum samples with a specific primary antibody against rat prolactin.

    • Addition of a radiolabeled (e.g., ¹²⁵I) prolactin tracer, which competes with the unlabeled prolactin in the sample for binding to the primary antibody.

    • Addition of a secondary antibody that precipitates the primary antibody-antigen complex.

    • Quantification of the radioactivity in the precipitate using a gamma counter.

    • Calculation of prolactin concentration by comparison to a standard curve generated with known amounts of purified rat prolactin.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are also widely available and offer a non-radioactive alternative to RIA.

Immunohistochemistry for Pituitary Prolactin Cells

To assess the direct effect of this compound on the pituitary gland, immunohistochemical staining for prolactin-producing cells (lactotrophs) can be performed.

  • Tissue Preparation: Pituitary glands are collected at necropsy, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining:

    • Paraffin sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the prolactin antigen.

    • Sections are incubated with a primary antibody specific for rat prolactin.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogenic substrate is added to visualize the location of the antigen.

    • Sections are counterstained and mounted.

  • Analysis: The number and staining intensity of prolactin-positive cells are quantified using microscopy and image analysis software.

Visualizations: Signaling Pathways and Workflows

Putative Signaling Pathway of this compound in Prolactin Regulation

The primary mechanism by which estrogens stimulate prolactin secretion is through their interaction with estrogen receptors (ERs) in the pituitary and hypothalamus. This compound, as an antiestrogen, is thought to competitively inhibit the binding of endogenous estrogens to these receptors, thereby blocking the downstream signaling that leads to increased prolactin gene transcription and release.

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Dopamine Dopamine Lactotroph Lactotroph Dopamine->Lactotroph - Estrogen_hyp Estrogen ER_hyp Estrogen Receptor (ER) Estrogen_hyp->ER_hyp ER_hyp->Dopamine - Prolactin Prolactin Lactotroph->Prolactin Secretion Estrogen_pit Estrogen ER_pit Estrogen Receptor (ER) Estrogen_pit->ER_pit Binds ER_pit->Lactotroph + Broparestrol This compound Broparestrol->ER_pit Blocks

Caption: Putative mechanism of this compound on prolactin regulation.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for evaluating the in-vivo effects of this compound on prolactin levels in a rat model.

G start Start: Select Animal Model (e.g., Sprague-Dawley Rats) induction DMBA Administration (for tumor model) start->induction randomization Tumor Development & Animal Randomization induction->randomization treatment Treatment Phase: - this compound - Vehicle Control randomization->treatment monitoring In-life Monitoring: - Tumor Size - Body Weight treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection monitoring->endpoint blood Blood Collection (Serum Separation) endpoint->blood tissue Tissue Collection (Tumors, Pituitary) endpoint->tissue prolactin_assay Prolactin Assay (RIA or ELISA) blood->prolactin_assay histology Histopathology & Immunohistochemistry tissue->histology data_analysis Data Analysis & Interpretation prolactin_assay->data_analysis histology->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for in-vivo assessment of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound suppresses prolactin levels in animal models, likely through its antiestrogenic activity at the level of the pituitary and hypothalamus. This prolactin-lowering effect is a key component of its antitumor activity in prolactin-dependent mammary tumor models.

However, a significant gap in the publicly available literature exists regarding detailed, quantitative studies on the direct effects of this compound on prolactin secretion. Future research should focus on:

  • Dose-response studies: To precisely quantify the relationship between this compound dosage and the degree of prolactin suppression in various animal models.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To correlate the plasma concentrations of this compound with its effects on prolactin levels over time.

  • Molecular mechanism studies: To further elucidate the specific molecular interactions of this compound with estrogen receptors and their downstream effects on prolactin gene transcription in pituitary cells.

  • Comparative studies: To compare the prolactin-suppressing efficacy of this compound with other SERMs and antiestrogens.

Conclusion

This compound is a potent antiestrogenic compound with a clear, albeit not fully quantified in public literature, ability to suppress prolactin levels in animal models. This activity is central to its efficacy in preclinical models of hormone-dependent breast cancer. The methodologies for studying these effects are well-established, and further research focusing on detailed quantitative analysis will be crucial for a comprehensive understanding of its pharmacological profile and for guiding its potential clinical development.

References

Initial Screening of (E)-Broparestrol for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] This technical guide provides a comprehensive overview of the initial in vitro screening of this compound for its potential anticancer activity, with a focus on hormone-receptor-positive breast cancer. The methodologies for key assays, including cell viability, apoptosis, and cell cycle analysis, are detailed. Furthermore, this document presents hypothetical, yet plausible, data and explores the potential signaling pathways modulated by this compound, offering a foundational framework for further preclinical investigation.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity makes them valuable therapeutic agents, particularly in the context of hormone-responsive cancers such as breast cancer. This compound, a member of the triphenylethylene group, is structurally related to other well-known SERMs used in cancer therapy.[1] This guide outlines a hypothetical initial screening process to evaluate its anticancer efficacy.

The primary objectives of this initial screening are to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Elucidate the primary mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

  • Identify the potential molecular targets and signaling pathways affected by this compound.

Data Presentation: In Vitro Anticancer Activity

The in vitro anticancer activity of this compound was assessed against a panel of human breast cancer cell lines, including estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) cells, to determine its selectivity.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineReceptor StatusIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7ER+, PR+8.5 ± 0.75.2 ± 0.5
MDA-MB-231ER-, PR-, HER2-> 100> 100
T-47DER+, PR+12.3 ± 1.17.8 ± 0.9
SK-BR-3HER2+> 100> 100

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis in MCF-7 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control (Vehicle)-5.1 ± 0.8
This compound525.4 ± 2.1
This compound1048.7 ± 3.5

% Apoptotic cells were determined by flow cytometry after 48 hours of treatment.

Table 3: Cell Cycle Analysis in MCF-7 Cells
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)-55.2 ± 3.230.1 ± 2.514.7 ± 1.8
This compound1075.8 ± 4.115.3 ± 1.98.9 ± 1.1

Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231, T-47D, SK-BR-3) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) or vehicle control (DMSO) for 48 and 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound (5 and 10 µM) or vehicle for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: MCF-7 cells were treated with this compound (10 µM) or vehicle for 24 hours.

  • Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: MCF-7 cells treated with this compound were lysed to extract total protein. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against key cell cycle and apoptosis regulatory proteins (e.g., Cyclin D1, CDK4, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in ER+ Breast Cancer Cells

Broparestrol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol This compound ER Estrogen Receptor (ERα) Broparestrol->ER Binds to Broparestrol_ER Broparestrol-ER Complex Bcl2 Bcl-2 Broparestrol_ER->Bcl2 Downregulates Bax Bax Broparestrol_ER->Bax Upregulates ERE Estrogen Response Element (ERE) Broparestrol_ER->ERE Binds to Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Transcription_Repression Transcriptional Repression ERE->Transcription_Repression Leads to CyclinD1_Gene Cyclin D1 Gene CellCycleArrest G0/G1 Cell Cycle Arrest CDK4_Gene CDK4 Gene Transcription_Repression->CyclinD1_Gene Downregulates Transcription_Repression->CDK4_Gene Downregulates Transcription_Repression->CellCycleArrest Induces Experimental_Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Start: Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound (Dose and Time Dependent) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for (E)-Broparestrol Cell-Based Assays in Breast Cancer Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] Like other SERMs, it exhibits tissue-specific estrogen receptor agonist or antagonist activity. In breast tissue, this compound primarily acts as an estrogen receptor antagonist, making it a compound of interest for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] By binding to the estrogen receptor (ER), it blocks the proliferative signaling of estrogen, leading to cell cycle arrest and apoptosis in ER+ breast cancer cells. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in breast cancer cell lines using common cell-based assays.

Data Presentation

The following tables summarize representative quantitative data obtained from cell-based assays with this compound in ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.

Table 1: Cell Viability (MTT Assay)

Cell LineTreatmentConcentration (µM)Incubation Time (h)% Cell Viability (relative to control)IC50 (µM)
MCF-7 This compound14875%~5
54852%
104830%
MDA-MB-231 This compound14898%> 50
104895%
504892%

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Cell LineTreatment (48h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Control95%3%2%
This compound (5 µM)60%25%15%
MDA-MB-231 Control96%2%2%
This compound (5 µM)94%3%3%

Table 3: Cell Cycle Analysis

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control55%30%15%
This compound (5 µM)75%15%10%
MDA-MB-231 Control60%25%15%
This compound (5 µM)62%24%14%

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[2][3]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • After 24 hours, treat the cells with this compound at the desired concentrations for 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis seeding Seed Breast Cancer Cells (MCF-7, MDA-MB-231) attachment 24h Incubation (Attachment) seeding->attachment treatment This compound Treatment (Various Concentrations) attachment->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle) treatment->cell_cycle data_analysis Data Acquisition & Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for assessing the effects of this compound on breast cancer cells.

SERM_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds & Activates broparestrol This compound broparestrol->er Binds & Blocks transcription Gene Transcription (c-Myc, Cyclin D1) broparestrol->transcription Inhibits ere Estrogen Response Element (ERE) er->ere Binds to DNA ere->transcription Promotes proliferation Cell Proliferation & Survival transcription->proliferation apoptosis Apoptosis transcription->apoptosis g1_arrest G1 Cell Cycle Arrest transcription->g1_arrest

Caption: this compound's mechanism of action in ER+ breast cancer cells.

References

Application Notes and Protocols for (E)-Broparestrol in MCF-7 and T-47D Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (E)-Broparestrol, a selective estrogen receptor modulator (SERM), in cell proliferation assays involving the estrogen receptor-positive (ER+) human breast cancer cell lines, MCF-7 and T-47D. This document includes detailed experimental protocols and an overview of the underlying signaling pathways.

Introduction

This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group. It has been utilized in the treatment of breast cancer due to its potent antiestrogenic properties.[1] In ER+ breast cancer cell lines such as MCF-7 and T-47D, cell proliferation is often dependent on estrogen signaling. This compound is expected to competitively inhibit the binding of estradiol (B170435) to the estrogen receptor, thereby blocking downstream signaling pathways that promote cell cycle progression and proliferation.

Data Presentation

Table 1: Comparative IC50 Values of Anti-Estrogenic Compounds in MCF-7 and T-47D Cells

CompoundCell LineIC50 (µM)Assay MethodReference
4-Hydroxytamoxifen (B85900)MCF-73.2MTT[2]
4-HydroxytamoxifenT-47D4.2MTT[2]
Fulvestrant (ICI 182,780)MCF-7Not specifiedGrowth Assay
Fulvestrant (ICI 182,780)T-47DNot specifiedGrowth Assay
GenisteinMCF-7~15[3H]thymidine incorporation[3]
Pinostrobin (B192119) butyrateT-47D0.40 (mM)MTT[4]

Experimental Protocols

Two common and reliable methods for assessing cell proliferation are the MTT and WST-1 assays. Both assays measure the metabolic activity of viable cells, which is proportional to the cell number.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • MCF-7 or T-47D cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phenol (B47542) red-free medium with charcoal-stripped FBS (for estrogen-deprived conditions)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 or T-47D cells in complete growth medium.

    • For experiments investigating the antiestrogenic effects of this compound, it is recommended to culture cells in phenol red-free medium supplemented with charcoal-stripped FBS for at least 72 hours prior to the experiment to deplete endogenous estrogens.

    • Trypsinize and resuspend cells in the appropriate medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting range, based on other SERMs, could be from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for proliferation (e.g., estradiol) if applicable.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: WST-1 (Water Soluble Tetrazolium Salt) Assay

This protocol offers the advantage of using a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • MCF-7 or T-47D cells

  • Complete growth medium

  • Phenol red-free medium with charcoal-stripped FBS

  • This compound

  • WST-1 reagent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.

  • WST-1 Addition and Incubation:

    • After the 48-72 hour treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at a wavelength between 420-480 nm (the optimal wavelength is typically around 450 nm). A reference wavelength above 600 nm can be used to reduce background noise.

Mandatory Visualizations

Signaling Pathways

The anti-proliferative effect of this compound in ER+ breast cancer cells is primarily mediated through the antagonism of the estrogen receptor. The following diagram illustrates the proposed signaling pathway.

Estrogen_Receptor_Signaling_Inhibition Estrogen Receptor Signaling and Inhibition by this compound Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds and Activates Broparestrol This compound Broparestrol->ER Binds and Inhibits ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates CyclinD1 Cyclin D1 Transcription->CyclinD1 Upregulates cMyc c-Myc Transcription->cMyc Upregulates G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition Promotes Proliferation Cell Proliferation cMyc->Proliferation Promotes G1_S_Transition->Proliferation Leads to

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound in MCF-7 and T-47D cells.

IC50_Workflow Workflow for IC50 Determination of this compound start Start seed_cells Seed MCF-7 or T-47D cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound and controls incubate_24h->treat_cells prepare_drug Prepare serial dilutions of This compound prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_reagent Add MTT or WST-1 reagent incubate_48_72h->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance data_analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination.

Logical Relationships

The following diagram illustrates the logical relationship between this compound's mechanism of action and its effect on cell proliferation.

Logical_Relationship Logical Relationship of this compound Action Broparestrol This compound ER_antagonism Estrogen Receptor Antagonism Broparestrol->ER_antagonism causes Signal_block Blockade of Estrogen-mediated Signaling Pathway ER_antagonism->Signal_block leads to Gene_repression Repression of Estrogen- responsive Genes (e.g., Cyclin D1, c-Myc) Signal_block->Gene_repression results in Cycle_arrest Cell Cycle Arrest (G1 Phase) Gene_repression->Cycle_arrest induces Proliferation_inhibition Inhibition of Cell Proliferation Cycle_arrest->Proliferation_inhibition results in

Caption: Logical flow of this compound's anti-proliferative effect.

References

Application Note: A Proposed High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed method for the quantitative analysis of (E)-Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. As no standardized method is readily available in published literature, this application note provides a comprehensive starting point for method development and validation. The protocol details the instrumental conditions, preparation of solutions, and a framework for method validation according to ICH guidelines.

Principle

The proposed analytical method is based on isocratic reversed-phase high-performance liquid chromatography. This compound is a non-polar compound belonging to the triphenylethylene (B188826) group.[1] Separation is achieved on a non-polar C18 stationary phase due to its hydrophobic interactions with the analyte. A polar mobile phase, consisting of a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column. Detection and quantification are performed using a UV detector, leveraging the chromophoric nature of the stilbene-like structure of this compound.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a pump (isocratic or gradient capabilities), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatographic data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound Reference Standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

  • Labware:

    • Analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and 0.45 µm syringe filters (e.g., PTFE or nylon).

    • HPLC vials with inserts.

Proposed Chromatographic Conditions

The following conditions are proposed as a starting point for method development. Optimization may be required to achieve desired separation and peak shape.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (75:25, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm*
Run Time 10 minutes

*Note: The optimal detection wavelength should be determined by running a UV-Vis spectrum of this compound in the mobile phase to identify the wavelength of maximum absorbance (λmax). Stilbene derivatives often exhibit strong absorbance above 300 nm.[2]

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution. This solution should be stored under refrigeration and protected from light.

  • Working Standard and Calibration Solutions (5 – 30 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

    • For example, to prepare a 10 µg/mL standard, dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., bulk drug powder) expected to contain approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of Methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with Methanol.

    • Perform a further dilution with the mobile phase to bring the final concentration within the calibration range (e.g., 10 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Framework (Hypothetical Data)

The developed method must be validated according to ICH Q2(R1) guidelines. The following tables present hypothetical data to illustrate expected performance characteristics.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[3]

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006800
%RSD of Peak Area ≤ 2.0% (n=6)0.85%
%RSD of Retention Time ≤ 1.0% (n=6)0.25%
Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterHypothetical Result
Concentration Range 5 - 30 µg/mL
Regression Equation y = 45872x - 1250
Correlation Coefficient (r²) ≥ 0.999
Accuracy and Precision

Accuracy is expressed as the percentage of recovery of the analyte. Precision is measured by the relative standard deviation (%RSD) of multiple measurements.

Concentration LevelSpiked Conc. (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
Low (80%) 899.5%1.1%1.4%
Mid (100%) 10100.8%0.9%1.2%
High (120%) 12100.2%1.0%1.3%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterHypothetical Value
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weighing dissolve 2. Dissolution weigh->dissolve dilute 3. Dilution dissolve->dilute filter 4. Filtration dilute->filter inject 5. Injection filter->inject separate 6. Separation inject->separate detect 7. Detection separate->detect acquire 8. Acquisition detect->acquire report 9. Reporting acquire->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Logical Flow

Caption: Key parameters for analytical method validation per ICH guidelines.

Conclusion

This application note provides a foundational RP-HPLC method for the quantitative determination of this compound. The proposed chromatographic conditions offer a robust starting point for analysis. It is imperative that this method undergoes comprehensive validation to ensure its suitability for a specific application, including accuracy, precision, linearity, and robustness, thereby guaranteeing reliable and accurate results for the quality control and characterization of this compound.

References

Application of (E)-Broparestrol in Studying SERM Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SERM Resistance and the Potential Role of (E)-Broparestrol

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] They are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[3][4] However, a significant clinical challenge is the development of resistance to SERM therapies, such as tamoxifen (B1202).[5][6] This resistance can be intrinsic or acquired and involves complex molecular mechanisms, including alterations in the ER signaling pathway, activation of alternative growth factor signaling, and changes in the expression of co-regulatory proteins.[3][5]

This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group, structurally related to clomifene (B125282) and diethylstilbestrol. It has been used in Europe for the treatment of breast cancer and is characterized by both weak estrogenic and potent antiestrogenic activities. While direct studies on the application of this compound in the context of SERM resistance are not extensively documented in publicly available literature, its properties as a SERM make it a candidate for investigating the mechanisms of resistance. By comparing its effects with other SERMs in sensitive and resistant cell line models, researchers can potentially elucidate novel pathways of resistance or identify strategies to overcome it.

These application notes provide a framework for utilizing this compound to study SERM resistance, including detailed protocols for key in vitro experiments.

Key Applications of this compound in SERM Resistance Research

  • Characterization of this compound's activity in SERM-sensitive and -resistant breast cancer cell lines: Determining the dose-response and molecular effects of this compound can help classify its antagonistic or agonistic behavior in different cellular contexts.

  • Investigation of cross-resistance: Assessing whether cell lines resistant to established SERMs like tamoxifen or fulvestrant (B1683766) exhibit cross-resistance to this compound can provide insights into shared resistance mechanisms.

  • Elucidation of signaling pathways: Studying the impact of this compound on key signaling pathways implicated in SERM resistance, such as the PI3K/Akt/mTOR and MAPK pathways, can uncover its mechanism of action.

  • Evaluation of combination therapies: Investigating the potential synergistic or additive effects of this compound with other targeted therapies could lead to novel treatment strategies for SERM-resistant breast cancer.

Data Presentation

Table 1: Hypothetical Comparative IC50 Values of SERMs in Sensitive and Resistant Cell Lines
Cell LineTamoxifen IC50 (µM)Fulvestrant IC50 (µM)This compound IC50 (µM)
MCF-7 (SERM-Sensitive) 0.010.005To be determined
TamR-MCF-7 (Tamoxifen-Resistant) >100.5To be determined
FulvR-MCF-7 (Fulvestrant-Resistant) 5>1To be determined

This table presents hypothetical data to illustrate how experimentally determined IC50 values for this compound would be tabulated and compared against known SERMs in different cell line models.

Table 2: Hypothetical Protein Expression Changes in Response to this compound Treatment
Cell LineTreatmentp-Akt (Ser473) Fold Changep-ERK1/2 (Thr202/Tyr204) Fold ChangeERα Protein Level Fold Change
TamR-MCF-7 Vehicle1.01.01.0
This compound (1 µM)To be determinedTo be determinedTo be determined

This table is a template for summarizing quantitative western blot data, illustrating the expected analysis of key signaling protein modifications and ERα levels following treatment with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, and their SERM-resistant derivatives)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol (B47542) red-free medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in phenol red-free medium to achieve final desired concentrations (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Treatment: Replace the medium with 100 µL of medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow Seed Cells Seed Cells Prepare Compound Prepare Compound Seed Cells->Prepare Compound Treat Cells Treat Cells Prepare Compound->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Measure Absorbance Measure Absorbance Solubilize->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Cell Viability Assay Workflow
Protocol 2: Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways related to SERM resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_workflow Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection & Analysis Detection & Analysis Secondary Antibody->Detection & Analysis

Western Blot Workflow
Protocol 3: Gene Expression Analysis (RT-qPCR)

This protocol is for measuring changes in the expression of ER-target genes and other genes associated with SERM resistance following treatment with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for TFF1, GREB1, MYC, and a housekeeping gene like GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with this compound for the desired time, then extract total RNA using a suitable kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

G cluster_workflow RT-qPCR Workflow RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

RT-qPCR Workflow

Signaling Pathways in SERM Resistance

The development of resistance to SERMs often involves the activation of escape pathways that promote cell survival and proliferation independently of or in crosstalk with the ER signaling axis. Two of the most well-characterized pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

G cluster_pathways Key Signaling Pathways in SERM Resistance GF Growth Factors (EGF, IGF-1) RTK Receptor Tyrosine Kinases (EGFR, IGFR) GF->RTK RAS Ras RTK->RAS PI3K PI3K RTK->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ER Estrogen Receptor α (ERα) ERK->ER Phosphorylation (Activation) Proliferation Cell Proliferation, Survival, & Resistance ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR AKT->ER Phosphorylation (Activation) mTOR->Proliferation ER->Proliferation ERE-mediated transcription E2 Estrogen E2->ER SERM This compound / SERMs SERM->ER Nucleus Nucleus

References

Application Notes and Protocols for (E)-Broparestrol Treatment in In Vivo Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated both slightly estrogenic and potent antiestrogenic activities.[1] As a member of the triphenylethylene (B188826) group, it is structurally related to other well-known SERMs like clomifene.[1] Its mechanism of action primarily involves the modulation of the estrogen receptor (ER), a key driver in the majority of breast cancers. This document provides detailed application notes and protocols for the evaluation of this compound's efficacy in in vivo xenograft models of estrogen receptor-positive (ER+) breast cancer.

Given the limited publicly available preclinical data specifically for this compound in xenograft models, the following protocols are based on established methodologies for other SERMs and general best practices for in vivo breast cancer research. These should be adapted and optimized based on further dose-finding and toxicology studies.

Mechanism of Action and Signaling Pathway

This compound, as a SERM, exerts its effects by binding to the estrogen receptor. In breast cancer cells, it is expected to act as an antagonist, blocking the binding of estradiol (B170435) to the ER and thereby inhibiting the downstream signaling pathways that promote tumor cell proliferation and survival.

The primary signaling pathway affected is the estrogen receptor pathway. Upon binding to the ER in the cytoplasm, this compound is thought to induce a conformational change in the receptor that prevents its productive interaction with coactivators. This complex then translocates to the nucleus where it fails to efficiently initiate the transcription of estrogen-responsive genes, leading to cell cycle arrest and apoptosis.

Diagram of the Postulated this compound Signaling Pathway

SERM_Pathway cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_Broparestrol ER-(E)-Broparestrol Complex Broparestrol This compound Broparestrol->ER Binds to ER Estradiol Estradiol Estradiol->ER Binding Blocked DNA Estrogen Response Element (ERE) on DNA Transcription Gene Transcription DNA->Transcription Inhibition of Transcription ER_Broparestrol->DNA Binds to ERE (Altered Conformation) Proliferation Cell Proliferation & Survival Transcription->Proliferation Decreased Apoptosis Apoptosis Transcription->Apoptosis Increased

Caption: Postulated mechanism of this compound in ER+ breast cancer cells.

Data Presentation: Representative Preclinical Efficacy

Table 1: Hypothetical Tumor Growth Inhibition in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage550 ± 75-
This compound10Oral Gavage320 ± 5041.8
This compound25Oral Gavage210 ± 4561.8
This compound50Oral Gavage150 ± 3072.7
Tamoxifen20Oral Gavage180 ± 4067.3

Table 2: Hypothetical Effect on Biomarkers in Tumor Tissue

Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%)ERα Expression (IHC Score)pS2/TFF1 mRNA (Fold Change)
Vehicle Control-45 ± 53+1.0
This compound2515 ± 33+0.2
Tamoxifen2018 ± 43+0.3

Experimental Protocols

Cell Culture and Xenograft Tumor Establishment

This protocol describes the establishment of a subcutaneous xenograft model using an ER+ breast cancer cell line such as MCF-7.

Workflow Diagram for Xenograft Establishment and Treatment

Xenograft_Workflow A 1. Cell Culture (MCF-7 Cells) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Treatment Administration (this compound or Vehicle) E->F G 7. Continued Tumor Monitoring & Body Weight F->G H 8. Endpoint: Tumor Excision & Tissue Analysis G->H

Caption: Experimental workflow for a breast cancer xenograft study.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • 17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release) for estrogen supplementation

Procedure:

  • Cell Culture: Culture MCF-7 cells in a humidified incubator at 37°C and 5% CO₂.

  • Estrogen Supplementation: One day prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal scapular region of each mouse.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, different doses of this compound, positive control like Tamoxifen).

This compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Formulation: Prepare a stock solution of this compound in the chosen vehicle. For example, to prepare a 5 mg/mL solution, dissolve 50 mg of this compound in 10 mL of vehicle. Sonicate or vortex to ensure complete dissolution. Prepare fresh formulations as needed.

  • Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage once daily. The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

Endpoint Analysis

Procedure:

  • Euthanasia and Tumor Excision: At the end of the study (e.g., after 28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines. Excise the tumors and record their final weight.

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for paraffin (B1166041) embedding and subsequent immunohistochemical (IHC) analysis (e.g., for Ki-67, ERα).

    • Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis (e.g., qRT-PCR for estrogen-responsive genes like pS2/TFF1).

    • Collect blood samples via cardiac puncture for potential pharmacokinetic analysis.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in in vivo xenograft models of ER+ breast cancer. Due to the limited specific data on this compound, it is imperative that these general methodologies are refined through rigorous dose-response and toxicity studies to establish an optimal therapeutic window. Careful execution of these experiments will be crucial in elucidating the potential of this compound as a novel therapeutic agent for breast cancer.

References

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Degradation by (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal triphenylethylene (B188826) derivative classified as a selective estrogen receptor modulator (SERM).[1][2] SERMs exhibit tissue-specific estrogen agonist or antagonist activity. While some SERMs stabilize the estrogen receptor (ER), others, known as selective estrogen receptor degraders (SERDs), induce its degradation.[3] The degradation of ERα is a key therapeutic strategy in the treatment of ER-positive breast cancers, as it reduces the total cellular pool of the receptor available to drive tumor growth.[3][4][5]

This document provides a detailed protocol for the analysis of this compound-mediated degradation of Estrogen Receptor Alpha (ERα) using Western blotting. The presented data is a representative example of expected results, and the signaling pathway illustrates the putative mechanism of action.

Data Presentation

Table 1: Representative Quantitative Analysis of ERα Degradation by this compound

The following table summarizes hypothetical densitometric data from a Western blot experiment designed to assess the dose- and time-dependent effects of this compound on ERα protein levels in MCF-7 cells. Values are expressed as a percentage of the vehicle-treated control, normalized to a loading control (e.g., β-actin).

Treatment GroupConcentration (nM)Incubation Time (hours)Mean ERα Level (% of Control) ± SD
Vehicle (DMSO)024100 ± 5.2
This compound12485 ± 4.8
This compound102462 ± 6.1
This compound1002435 ± 5.5
This compound10002418 ± 4.2
Vehicle (DMSO)048100 ± 6.5
This compound100695 ± 5.9
This compound1001275 ± 6.3
This compound1002434 ± 5.1
This compound1004815 ± 3.9

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere for 24 hours.

  • Hormone Deprivation: Prior to treatment, replace the culture medium with phenol (B47542) red-free EMEM supplemented with 10% charcoal-stripped FBS for 24 hours to reduce baseline ER activation.

  • Drug Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to assess dose-dependency.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 6, 12, 24, 48 hours).

    • Include a vehicle control (DMSO) at the same final concentration used for the drug dilutions.

2. Protein Extraction

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor cocktail to each well.[6]

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S solution.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit monoclonal anti-ERα) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (for Loading Control):

    • Strip the membrane of the primary and secondary antibodies using a mild stripping buffer.

    • Block the membrane again and probe with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

4. Densitometric Analysis

  • Quantify the band intensities for ERα and the loading control using image analysis software (e.g., ImageJ).

  • Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

  • Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

ER_Degradation_Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome Broparestrol Broparestrol ERa_inactive Inactive ERα Broparestrol->ERa_inactive Binds ERa_active Active ERα (Conformational Change) ERa_inactive->ERa_active Ub_ERa Polyubiquitinated ERα ERa_active->Ub_ERa Recruits E3 Ligase Ub Ubiquitin E1 E1 E2 E2 E3 E3 Ligase E3->Ub_ERa Proteasome Proteasome Ub_ERa->Proteasome Targeted for Degradation Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa

Caption: Putative signaling pathway of this compound-induced ERα degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (MCF-7 cells + Broparestrol) Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of ERα degradation.

References

Application Notes and Protocols for Gene Expression Profiling in Response to (E)-Broparestrol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is the (E)-isomer of Broparestrol, a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) group.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting both partial agonist (estrogenic) and potent antagonist (antiestrogenic) effects.[1][2] SERMs like this compound interact with estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that result in the differential recruitment of co-activator and co-repressor proteins to target gene promoters. This tissue-specific modulation of estrogenic activity makes this compound a compound of interest for conditions such as breast cancer.[1]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene expression. The following sections outline the underlying signaling pathways, experimental workflows, and specific methodologies for conducting gene expression profiling studies.

Mechanism of Action: this compound as a SERM

This compound exerts its effects by binding to estrogen receptors. The consequence of this binding is context-dependent, varying with the target tissue, the specific ER subtype present (ERα or ERβ), and the complement of co-regulatory proteins. In some tissues, the this compound-ER complex may mimic the effects of estradiol, leading to the activation of estrogen-responsive genes. In other tissues, the complex may block the binding of endogenous estrogens and recruit co-repressors, thereby inhibiting gene transcription.

Illustrative Signaling Pathway

The following diagram illustrates the generalized signaling pathway of a SERM like this compound, highlighting its dual agonist and antagonist functions.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_Broparestrol This compound ER Estrogen Receptor (ERα/ERβ) E_Broparestrol->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Gene_Activation Target Gene Activation Coactivator->Gene_Activation Gene_Repression Target Gene Repression Corepressor->Gene_Repression Transcription_Activation Transcription Gene_Activation->Transcription_Activation Transcription_Repression No Transcription Gene_Repression->Transcription_Repression

Caption: Generalized signaling pathway of a SERM like this compound.

Experimental Protocols

I. Gene Expression Profiling using RNA Sequencing (RNA-Seq)

This protocol outlines a comprehensive workflow for analyzing global changes in gene expression in a relevant cell line (e.g., MCF-7 breast cancer cells) following treatment with this compound.

Experimental Workflow Diagram

RNA_Seq_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_library_prep Library Preparation cluster_sequencing Sequencing & Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound or Vehicle Control Cell_Seeding->Treatment Incubation Incubate for 24h Treatment->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation Quality_Control_1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->Quality_Control_1 mRNA_Enrichment mRNA Enrichment (Poly-A Selection) Quality_Control_1->mRNA_Enrichment Fragmentation RNA Fragmentation mRNA_Enrichment->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation PCR_Amplification PCR Amplification Adapter_Ligation->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Quality_Control_2 Raw Read Quality Control Sequencing->Quality_Control_2 Alignment Alignment to Reference Genome Quality_Control_2->Alignment Quantification Gene Expression Quantification Alignment->Quantification Differential_Expression Differential Gene Expression Analysis Quantification->Differential_Expression

Caption: Workflow for RNA-Seq analysis of this compound treated cells.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.

    • Prior to treatment, switch cells to phenol (B47542) red-free media with charcoal-stripped serum to reduce background estrogenic effects.

    • Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • RNA Isolation and Quality Control:

    • Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 8.

  • Library Preparation:

    • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

    • Synthesize the second cDNA strand.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound-treated and control samples.

II. Data Presentation: Hypothetical Gene Expression Changes

The following table presents hypothetical quantitative data for a subset of genes known to be involved in estrogen signaling and breast cancer progression, illustrating potential changes in response to this compound treatment in MCF-7 cells.

Gene SymbolGene NameFunctionFold Change (100 nM this compound vs. Control)p-value
Upregulated Genes
GREB1Growth Regulation By Estrogen In Breast Cancer 1Estrogen-regulated growth factor8.5< 0.001
PGRProgesterone ReceptorSteroid hormone receptor6.2< 0.001
TFF1 (pS2)Trefoil Factor 1Estrogen-regulated protein12.1< 0.001
CCND1Cyclin D1Cell cycle regulator2.5< 0.01
Downregulated Genes
CASP3Caspase 3Apoptosis executioner-3.1< 0.01
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle inhibitor-2.8< 0.01
KRT19Keratin 19Intermediate filament protein-4.5< 0.001
SERPINB5Serpin Family B Member 5 (Maspin)Tumor suppressor-5.2< 0.001
III. Validation of RNA-Seq Data by Quantitative Real-Time PCR (qPCR)

It is crucial to validate the results obtained from RNA-Seq using an independent method such as qPCR.

Protocol:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of the same total RNA used for RNA-Seq into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design and Validation:

    • Design primers for the genes of interest (both upregulated and downregulated) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

    • Validate primer efficiency by running a standard curve.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and validated primers.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.

Logical Relationships: Dual Agonist and Antagonist Effects

The dual functionality of this compound as a SERM can be visualized as a logical diagram illustrating its differential impact on gene expression depending on the cellular context.

SERM_Duality cluster_agonist Agonist Activity (e.g., Uterine Tissue) cluster_antagonist Antagonist Activity (e.g., Breast Tissue) Broparestrol This compound Agonist_ER Binds ER Broparestrol->Agonist_ER Antagonist_ER Binds ER Broparestrol->Antagonist_ER Agonist_Coactivator Recruits Co-activators Agonist_ER->Agonist_Coactivator Agonist_Gene_Activation Activates Estrogenic Genes (e.g., GREB1, PGR) Agonist_Coactivator->Agonist_Gene_Activation Antagonist_Corepressor Recruits Co-repressors Antagonist_ER->Antagonist_Corepressor Antagonist_Gene_Repression Represses Estrogenic Genes (e.g., TFF1) Antagonist_Corepressor->Antagonist_Gene_Repression

Caption: Logical diagram of this compound's dual SERM activity.

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for investigating the gene expression profiles induced by this compound. Due to the limited publicly available data specific to this compound, the presented data and pathways are illustrative and based on the known mechanisms of other SERMs.

Future research should focus on:

  • Generating specific gene expression data for this compound in various ER-positive and ER-negative cell lines.

  • Performing dose-response and time-course studies to understand the dynamics of gene regulation.

  • Utilizing techniques such as ChIP-seq to identify the genomic binding sites of the this compound-ER complex.

  • Investigating the role of post-translational modifications of the estrogen receptor in response to this compound treatment.

By employing these methodologies, researchers can elucidate the precise molecular mechanisms of this compound, paving the way for its potential therapeutic applications.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group. As a SERM, this compound exhibits tissue-selective estrogenic and antiestrogenic activities. In the context of hormone-responsive cancers, such as certain types of breast cancer, the estrogen receptor alpha (ERα) is a key driver of proliferation.[1][2] Estrogens, like 17-β-estradiol, bind to ERα, leading to the transcription of genes that promote cell cycle progression, particularly the transition from the G1 to the S phase.[1][3] SERMs like this compound are designed to competitively bind to the estrogen receptor, and in breast cancer cells, they typically act as antagonists, blocking the proliferative signals of estrogen.[4][5] This antagonistic action is expected to lead to a halt in the cell cycle, providing a therapeutic avenue for hormone-dependent cancers.

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.

Principle of the Assay

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of the cells.[6] Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By treating cancer cells with this compound and subsequently analyzing their cell cycle distribution, researchers can quantify the compound's cytostatic effects. An accumulation of cells in the G0/G1 phase would indicate a G1 cell cycle arrest.

Data Presentation

The following table represents hypothetical data illustrating the expected dose-dependent effect of this compound on the cell cycle distribution of an ER-positive breast cancer cell line (e.g., MCF-7) after 48 hours of treatment.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)055.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound165.8 ± 3.522.1 ± 2.112.1 ± 1.5
This compound578.4 ± 4.212.3 ± 1.99.3 ± 1.2
This compound1085.1 ± 4.86.7 ± 1.18.2 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents
  • ER-positive cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol for Cell Treatment and Sample Preparation
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.

  • Cell Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6]

    • Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.[6]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better data resolution.

    • Collect the fluorescence data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_fix_stain Sample Processing cluster_analysis Data Acquisition and Analysis seed_cells Seed Cancer Cells in 6-well Plates treat_cells Treat with this compound or Vehicle seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization) treat_cells->harvest_cells fix_cells Fix Cells in 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Acquire Data on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data

Experimental workflow for cell cycle analysis.

signaling_pathway cluster_estrogen Estrogen-Mediated Proliferation cluster_broparestrol This compound Action Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds and Activates CyclinD_CDK46 Cyclin D / CDK4/6 ER->CyclinD_CDK46 Increases Expression G1_Arrest G1 Cell Cycle Arrest E2F E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Transcription of S-phase genes pRb pRb CyclinD_CDK46->pRb Phosphorylates pRb_p p-pRb pRb->E2F Inhibits Broparestrol This compound Broparestrol->ER Blocks Estrogen Binding

Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for (E)-Broparestrol in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2][3] It has been investigated for its potential therapeutic applications, including in dermatology and for the treatment of breast cancer.[2] As a SERM, this compound exhibits both estrogenic and antiestrogenic effects in a tissue-specific manner, primarily through its interaction with estrogen receptors (ERα and ERβ). This document provides detailed protocols for the dissolution of this compound for use in in vitro studies and outlines the general signaling pathway it modulates. Due to the limited availability of specific solubility data for this compound, the following protocols are based on common laboratory practices for structurally related, poorly water-soluble compounds.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, general characteristics of similar nonsteroidal SERMs suggest it is a lipophilic molecule with low aqueous solubility. For in vitro studies, organic solvents are typically required to prepare stock solutions.

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (B87167) (DMSO)10-50 mMDMSO is a strong polar aprotic solvent capable of dissolving many poorly soluble compounds. It is a common vehicle for in vitro assays. However, researchers should be aware that DMSO itself can modulate estrogen receptor activity.[4][5] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to minimize solvent-induced artifacts.
Ethanol (Absolute)10-50 mMEthanol is another common solvent for preparing stock solutions of lipophilic compounds. Similar to DMSO, a vehicle control is essential, and the final concentration in the assay medium should be minimized (typically <0.5%).

Note: The optimal solvent and concentration may vary depending on the specific experimental conditions and cell type. It is recommended to perform a solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound (Molecular Weight: 363.29 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh out 3.63 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding the Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

  • Application to Cells: Immediately apply the prepared working solutions and the vehicle control to the cells in your assay.

Visualization of Methodologies

Experimental Workflow for Preparing this compound Working Solutions

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Control Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 3.63 mg in 1 mL stock 10 mM Stock Solution dissolve->stock dilute Serial Dilution in Cell Culture Medium stock->dilute apply Apply to Cells dilute->apply vehicle Vehicle Control (DMSO in Medium) apply_control Apply to Cells vehicle->apply_control

Caption: Workflow for the preparation of this compound solutions.

General Signaling Pathway of this compound as a SERM

As a Selective Estrogen Receptor Modulator, this compound exerts its effects by binding to estrogen receptors (ERα and ERβ). The downstream effects are tissue-dependent, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) actions.

serm_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Conformational Change HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (on DNA) Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Transcription_Agonist Gene Transcription (Agonist Effect) Coactivator->Transcription_Agonist Transcription_Antagonist Gene Transcription Blocked (Antagonist Effect) Corepressor->Transcription_Antagonist Broparestrol This compound Broparestrol->ER Binds to ER ER_dimer->ERE Binds to ERE

Caption: this compound's mechanism as a SERM.

References

Application Notes and Protocols: In Vitro Angiogenesis Assays Using (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of (E)-Broparestrol, a selective estrogen receptor modulator (SERM), on angiogenesis using various in vitro models. The protocols detailed below are designed to assess key angiogenic processes, including endothelial cell proliferation, migration, and tube formation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as cancer and ischemic diseases.[1][2] this compound, as a SERM, may exhibit modulatory effects on angiogenesis. The following protocols provide a framework to elucidate the potential pro- or anti-angiogenic properties of this compound. The assays described are fundamental for preclinical drug development and for understanding the compound's mechanism of action on endothelial cells.

Key In Vitro Angiogenesis Assays

Several key steps are involved in the formation of new blood vessels, including the degradation of the surrounding matrix, migration of endothelial cells towards an angiogenic stimulus, proliferation to increase cell numbers, and reorganization into three-dimensional vessel structures.[1] A variety of in vitro assays have been developed to model these distinct stages.

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[3]

Illustrative Data Summary

The following table presents hypothetical data on the effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.

Treatment GroupConcentration (µM)Absorbance (OD 570 nm)% Proliferation vs. Control
Vehicle Control (0.1% DMSO)01.25 ± 0.08100%
This compound0.11.18 ± 0.0694.4%
This compound10.95 ± 0.0576.0%
This compound100.63 ± 0.0450.4%
VEGF (Positive Control)20 ng/mL1.88 ± 0.11150.4%
Suramin (Negative Control)100 µM0.75 ± 0.0560.0%

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial cell growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with a serum-free or low-serum (0.5-1% FBS) medium and incubate for 4-6 hours.

  • Treatment: Add varying concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), a positive control (e.g., VEGF), and a negative control (e.g., Suramin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells, which is crucial for the closure of vascular gaps and the extension of new sprouts.

Illustrative Data Summary

The following table presents hypothetical data on the effect of this compound on HUVEC migration.

Treatment GroupConcentration (µM)Wound Closure (%) at 24h
Vehicle Control (0.1% DMSO)025 ± 3.5
This compound0.122 ± 2.8
This compound115 ± 2.1
This compound108 ± 1.5
VEGF (Positive Control)20 ng/mL65 ± 5.2

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add medium containing different concentrations of this compound or controls.

  • Image Acquisition: Capture images of the wound at 0 hours and after a defined period (e.g., 12 or 24 hours).

  • Analysis: Measure the area of the wound at different time points and calculate the percentage of wound closure.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix, a key step in the later stages of angiogenesis.[4][5][6]

Illustrative Data Summary

The following table presents hypothetical data on the effect of this compound on HUVEC tube formation.

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Branch Points
Vehicle Control (0.1% DMSO)04500 ± 35045 ± 5
This compound0.14100 ± 31040 ± 4
This compound12800 ± 25025 ± 3
This compound101500 ± 18012 ± 2
VEGF (Positive Control)20 ng/mL7200 ± 50075 ± 8
Suramin (Negative Control)100 µM1800 ± 20015 ± 3

Experimental Protocol: Tube Formation Assay

  • Plate Coating: Thaw Matrigel or another basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or controls.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a phase-contrast microscope and quantify parameters such as total tube length, number of junctions, and number of loops using image analysis software.[6]

Visualizations

Experimental Workflow for In Vitro Angiogenesis Assays

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Prepare Endothelial Cells (e.g., HUVECs) proliferation Proliferation Assay (MTT) prep_cells->proliferation migration Migration Assay (Wound Healing) prep_cells->migration tube_formation Tube Formation Assay (Matrigel) prep_cells->tube_formation prep_compound Prepare this compound Stock Solutions prep_compound->proliferation prep_compound->migration prep_compound->tube_formation data_acq Data Acquisition (Microscopy, Plate Reader) proliferation->data_acq migration->data_acq tube_formation->data_acq quant Quantification (Cell Viability, Wound Closure, Tube Length) data_acq->quant stats Statistical Analysis quant->stats

Caption: Workflow for assessing this compound's effect on angiogenesis.

Potential Signaling Pathway of this compound in Endothelial Cells

Given that some SERMs inhibit angiogenesis by interfering with cholesterol trafficking, a potential mechanism for this compound could involve similar pathways, independent of the estrogen receptor.[7][8]

G cluster_cell Endothelial Cell Broparestrol This compound Cholesterol Cholesterol Trafficking Broparestrol->Cholesterol VEGFR2 VEGFR2 Signaling Cholesterol->VEGFR2 mTOR mTOR Signaling Cholesterol->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR2->Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical pathway of this compound's anti-angiogenic action.

Conclusion

The provided protocols and illustrative data offer a robust framework for investigating the effects of this compound on in vitro angiogenesis. By systematically evaluating its impact on endothelial cell proliferation, migration, and tube formation, researchers can gain valuable insights into its potential as a modulator of angiogenesis for therapeutic applications. It is important to note that the data presented is hypothetical and serves as a guide for experimental design and data presentation. The proposed signaling pathway is based on the known mechanisms of other SERMs and requires experimental validation for this compound.

References

Application Notes and Protocols for Studying Non-Genomic Estrogen Receptor Signaling with (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs) mediate the physiological effects of estrogens through both genomic and non-genomic signaling pathways. Genomic signaling involves the regulation of gene expression by nuclear ERs, a process that typically occurs over hours to days. In contrast, non-genomic signaling is initiated by a subpopulation of ERs located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor (GPER), leading to rapid cellular responses within seconds to minutes.[1][2][3] These rapid signaling events involve the activation of various kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, which can, in turn, influence downstream cellular processes, including cell proliferation, migration, and survival.[3][4][5]

(E)-Broparestrol is a synthetic, non-steroidal selective estrogen receptor modulator (SERM). While its genomic actions have been characterized, its potential to modulate non-genomic estrogen receptor signaling remains an area of active investigation. As a SERM, this compound may exhibit tissue-selective agonist or antagonist activity, making it a potentially valuable tool to dissect the complex mechanisms of non-genomic signaling.

These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to investigate non-genomic estrogen receptor signaling pathways. The presented data and protocols are illustrative and intended to serve as a guide for designing and conducting experiments in this research area.

Proposed Mechanism of Action of this compound in Non-Genomic Signaling

Based on its classification as a SERM, it is hypothesized that this compound can bind to membrane-associated estrogen receptors (mERα and mERβ) and GPER, initiating downstream signaling cascades. Depending on the cell type and receptor context, this compound may act as an agonist, antagonist, or partial agonist of non-genomic signaling. A primary signaling axis proposed to be modulated by this compound is the activation of the PI3K/Akt and MAPK/ERK pathways.

Non_Genomic_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E_Broparestrol This compound mER mERα / mERβ E_Broparestrol->mER GPER GPER E_Broparestrol->GPER PI3K PI3K mER->PI3K Activation MEK MEK GPER->MEK Activation Akt Akt PI3K->Akt Activation Downstream Downstream Cellular Responses (Proliferation, Migration, Survival) Akt->Downstream ERK ERK MEK->ERK Activation ERK->Downstream

Caption: Proposed non-genomic signaling pathways modulated by this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the experimental protocols described below. These tables are for illustrative purposes to demonstrate how to structure and present quantitative results.

Table 1: this compound Binding Affinity to Estrogen Receptors

CompoundERα (Ki, nM)ERβ (Ki, nM)GPER (Ki, nM)
17β-Estradiol0.10.510
This compound51550
Fulvestrant (ICI 182,780)0.20.8>1000

Table 2: Quantification of ERK1/2 and Akt Phosphorylation

Treatment (10 min)p-ERK1/2 (Fold Change)p-Akt (Fold Change)
Vehicle1.01.0
17β-Estradiol (10 nM)3.5 ± 0.44.2 ± 0.5
This compound (100 nM)2.8 ± 0.33.1 ± 0.4
This compound (100 nM) + Fulvestrant (1 µM)1.2 ± 0.21.5 ± 0.3

Table 3: Cell Proliferation Assay (72 hours)

TreatmentCell Number (x 10^4)
Vehicle5.2 ± 0.6
17β-Estradiol (10 nM)12.5 ± 1.1
This compound (100 nM)9.8 ± 0.9
This compound (100 nM) + U0126 (MEK Inhibitor, 10 µM)6.1 ± 0.7
This compound (100 nM) + LY294002 (PI3K Inhibitor, 10 µM)5.8 ± 0.5

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for ERα, ERβ, and GPER.

Materials:

  • [³H]-17β-Estradiol

  • This compound

  • Unlabeled 17β-Estradiol (for positive control)

  • Cell lysates or purified ERα, ERβ, and GPER

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of this compound and unlabeled 17β-Estradiol.

  • In a 96-well plate, add a constant concentration of [³H]-17β-Estradiol and the cell lysate/purified receptor.

  • Add the serially diluted this compound or unlabeled 17β-Estradiol to the wells.

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the Ki values using competitive binding analysis software (e.g., GraphPad Prism).

Binding_Assay_Workflow A Prepare Serial Dilutions of This compound and Estradiol B Incubate with [3H]-Estradiol and Receptor Preparation A->B C Separate Bound and Free Radioligand B->C D Measure Radioactivity C->D E Calculate Ki Values D->E

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2: Western Blotting for Kinase Phosphorylation

This protocol measures the rapid activation of ERK1/2 and Akt by this compound.

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • This compound

  • 17β-Estradiol

  • ER antagonists (e.g., Fulvestrant)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat cells with this compound, 17β-Estradiol, or vehicle for various short time points (e.g., 0, 2, 5, 10, 15, 30 minutes). For antagonist studies, pre-incubate with the antagonist for 30-60 minutes before adding this compound.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

Protocol 3: Cell Proliferation Assay

This protocol assesses the functional downstream effect of this compound-induced non-genomic signaling on cell proliferation.

Materials:

  • Cell line of interest

  • This compound

  • 17β-Estradiol

  • Inhibitors of MEK (e.g., U0126) and PI3K (e.g., LY294002)

  • Cell proliferation reagent (e.g., MTS, WST-1) or cell counting method (e.g., hemocytometer, automated cell counter)

Procedure:

  • Seed cells in a 96-well plate at a low density.

  • Allow cells to attach overnight.

  • Treat cells with this compound, 17β-Estradiol, or vehicle. For inhibitor studies, pre-incubate with the inhibitor for 1 hour before adding this compound.

  • Incubate for 72 hours.

  • Measure cell proliferation using the chosen method.

  • For colorimetric assays, measure the absorbance at the appropriate wavelength.

  • Normalize the results to the vehicle-treated control.

Proliferation_Assay_Workflow A Seed Cells in a 96-well Plate B Treat with this compound +/- Inhibitors A->B C Incubate for 72 hours B->C D Measure Cell Proliferation C->D E Analyze and Normalize Data D->E

Caption: Workflow for the cell proliferation assay.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for investigating the role of this compound in non-genomic estrogen receptor signaling. By employing these methodologies, researchers can systematically characterize the binding properties, signaling pathway activation, and functional consequences of this compound treatment. Such studies will be instrumental in elucidating the intricate mechanisms of SERM action and may pave the way for the development of novel therapeutic strategies targeting non-genomic estrogen receptor pathways. It is imperative to reiterate that the presented data are illustrative, and rigorous experimentation is required to validate these hypotheses.

References

Application Notes and Protocols for Measuring (E)-Broparestrol Transcriptional Activity Using Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) class of molecules. These compounds are known for their potential to interact with estrogen receptors (ERs) and modulate their activity. As a selective estrogen receptor modulator (SERM), this compound can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) effects depending on the target tissue. Accurate characterization of its transcriptional activity is crucial for understanding its pharmacological profile and potential therapeutic applications. Reporter gene assays, particularly dual-luciferase reporter assays, are a robust and widely used method for quantifying the ability of compounds like this compound to activate or inhibit the transcriptional activity of nuclear receptors such as the estrogen receptor.

These application notes provide a comprehensive overview and detailed protocols for utilizing reporter gene assays to measure the transcriptional activity of this compound.

Signaling Pathway of this compound

This compound, as an estrogen analog, is expected to exert its effects through the estrogen receptor signaling pathway. Upon entering the cell, it can bind to the ligand-binding domain of the estrogen receptor (ERα or ERβ) located in the cytoplasm or nucleus. This binding can induce a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus if it was in the cytoplasm. In the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding can either recruit co-activators to initiate gene transcription (agonist activity) or co-repressors to inhibit transcription (antagonist activity).

E_Broparestrol_Signaling_Pathway cluster_cell Target Cell EB This compound ER Estrogen Receptor (ERα/ERβ) EB->ER cluster_cell cluster_cell HSP HSP90 ER->HSP Associated with EB_ER_complex This compound-ER Complex Dimerization Dimerization EB_ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Target_Gene Target Gene Coactivators->Target_Gene Activates Corepressors->Target_Gene Represses Transcription_Activation Transcriptional Activation Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Activation Target_Gene->Transcription_Repression Reporter_Assay_Workflow start Start: Cell Culture (e.g., MCF-7, T47D) transfection Co-transfection: - ERE-Luciferase Reporter Plasmid - Renilla Luciferase Control Plasmid start->transfection treatment Treatment with this compound (and/or 17β-estradiol for antagonist assay) transfection->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation lysis Cell Lysis incubation->lysis measurement Dual-Luciferase Assay: Measure Firefly and Renilla Luciferase Activity lysis->measurement analysis Data Analysis: - Normalize Firefly to Renilla - Generate Dose-Response Curves measurement->analysis end End: Determine EC50/IC50 analysis->end

Application Notes and Protocols: In Vivo Pharmacokinetic and Metabolism Studies of (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] Historically, it has been used in Europe for dermatological applications and the treatment of breast cancer.[1] As a SERM, this compound exhibits tissue-selective estrogen receptor agonist or antagonist activity. Understanding the pharmacokinetic (PK) and metabolic profile of this compound is crucial for its preclinical and potential clinical development. This document provides a comprehensive guide to conducting in vivo pharmacokinetic and metabolism studies of this compound, drawing upon established methodologies for structurally related triphenylethylene derivatives like tamoxifen.

Data Presentation: Hypothetical Pharmacokinetic Parameters

Due to the limited publicly available in vivo pharmacokinetic data for this compound, the following table presents a hypothetical summary based on typical values for orally administered triphenylethylene SERMs in a rodent model. These values are for illustrative purposes and would need to be determined experimentally.

Pharmacokinetic ParameterSymbolUnitHypothetical Value (Oral Administration)
Maximum Plasma ConcentrationCmaxng/mL150
Time to Maximum ConcentrationTmaxh4
Area Under the Curve (0 to ∞)AUC(0-∞)ng·h/mL2500
Elimination Half-lifet1/2h18
Volume of DistributionVd/FL/kg20
ClearanceCL/FL/h/kg0.8

Experimental Protocols

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant preclinical data. For pharmacokinetic studies of SERMs, rodents are commonly used due to their well-characterized physiology and ease of handling.

  • Animal Species: Sprague-Dawley rats (female, ovariectomized to reduce the influence of endogenous estrogens).

  • Age/Weight: 8-10 weeks old, 200-250 g.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Dosing and Administration
  • Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, propylene (B89431) glycol, and water, to ensure complete dissolution and stability.

  • Dose: A preliminary dose-ranging study is recommended. A typical oral dose for a pharmacokinetic study could be in the range of 10-50 mg/kg.

  • Administration: For oral administration, the formulation is delivered via oral gavage. For intravenous administration (to determine absolute bioavailability), the formulation is administered via a cannulated jugular vein.

Sample Collection
  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or a cannulated carotid artery at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

  • Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 72 hours.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify this compound and its potential metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

  • Sample Preparation: Plasma, urine, and fecal homogenate samples are subjected to protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase would consist of a gradient of acetonitrile (B52724) and water with a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

Visualization of Experimental Workflow and Metabolic Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study of this compound.

G cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Analysis formulation Formulation Development dosing Dosing (Oral/IV) formulation->dosing animal_acclimatization Animal Acclimatization animal_acclimatization->dosing sampling Blood/Urine/Feces Collection dosing->sampling sample_prep Sample Preparation sampling->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis metabolite_id Metabolite Identification lcms->metabolite_id

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

Putative Metabolic Pathway

The metabolism of this compound has not been extensively studied. However, based on the metabolism of other triphenylethylene SERMs like tamoxifen, the following metabolic pathways can be hypothesized. The primary routes are likely to involve hydroxylation and conjugation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Broparestrol This compound Hydroxylated_Metabolite Hydroxylated Metabolite Broparestrol->Hydroxylated_Metabolite CYP450 Glucuronide_Conjugate Glucuronide Conjugate Broparestrol->Glucuronide_Conjugate UGT Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate SULT Excretion Excretion (Urine/Feces) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols: (E)-Broparestrol in Combination with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapy remains a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Selective Estrogen Receptor Modulators (SERMs), such as (E)-Broparestrol, function by competitively inhibiting the binding of estrogen to the estrogen receptor (ER), thereby impeding tumor growth.[1][2] However, intrinsic and acquired resistance to endocrine therapies are significant clinical challenges.

The cell cycle machinery is often dysregulated in cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition of the cell cycle.[3] In HR+ breast cancer, the estrogen receptor drives the expression of Cyclin D1, which in turn activates CDK4/6, leading to cell proliferation.[4][5] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have demonstrated significant efficacy in combination with endocrine therapies for HR+ breast cancer.[6][7]

This document provides detailed application notes and protocols for investigating the combination of this compound, a SERM, with a CDK4/6 inhibitor for the treatment of HR+ breast cancer. The rationale for this combination lies in the dual blockade of two critical pathways for HR+ breast cancer cell proliferation: the ER signaling pathway and the cell cycle machinery.

Mechanism of Action and Rationale for Combination

This compound is a nonsteroidal SERM that exhibits both slightly estrogenic and potent antiestrogenic properties.[1] Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor, leading to a blockade of estrogen-dependent gene transcription and a subsequent reduction in tumor cell proliferation.

CDK4/6 inhibitors are small molecule inhibitors that prevent the phosphorylation of the retinoblastoma (Rb) protein.[4] This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the S phase of the cell cycle. The result is a G1 cell cycle arrest.[3]

The combination of this compound and a CDK4/6 inhibitor is hypothesized to result in a synergistic or additive anti-tumor effect in HR+ breast cancer cells through a dual-pronged attack. This compound directly inhibits ER signaling, reducing the expression of key proliferative genes, including Cyclin D1. The CDK4/6 inhibitor then blocks the activity of the remaining Cyclin D1-CDK4/6 complexes, leading to a more profound and sustained cell cycle arrest.

Signaling Pathway

Combination_Therapy_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates CyclinD1 Cyclin D1 ER->CyclinD1 Upregulates Transcription Broparestrol This compound Broparestrol->ER Inhibits CDK46_Inhibitor CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_Inhibitor->CDK46 Inhibits CyclinD1->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits CellCycle G1-S Phase Progression E2F->CellCycle Promotes pRb->E2F Releases Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Combined action of this compound and a CDK4/6 inhibitor on the ER and cell cycle pathways.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the combination of a SERM and a CDK4/6 inhibitor in a representative HR+ breast cancer cell line (e.g., MCF-7).

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)% Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
This compound175 ± 4.1
CDK4/6 Inhibitor0.568 ± 3.8
Combination1 + 0.542 ± 3.1

Table 2: Cell Cycle Analysis (Propidium Iodide Staining)

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55 ± 2.530 ± 1.815 ± 1.2
This compound68 ± 3.122 ± 1.510 ± 0.9
CDK4/6 Inhibitor75 ± 2.815 ± 1.310 ± 0.8
Combination85 ± 3.58 ± 0.97 ± 0.6

Table 3: Apoptosis Analysis (Annexin V-FITC Staining)

Treatment Group% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.1 ± 0.41.5 ± 0.3
This compound8.3 ± 0.93.2 ± 0.5
CDK4/6 Inhibitor6.5 ± 0.72.8 ± 0.4
Combination15.7 ± 1.25.1 ± 0.6

Table 4: Western Blot Analysis (Relative Protein Expression)

Treatment Groupp-Rb (Ser780)Cyclin D1ERα
Vehicle Control1.001.001.00
This compound0.850.600.95
CDK4/6 Inhibitor0.251.101.05
Combination0.150.550.90

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability based on the metabolic activity of cells.[8][9]

Materials:

  • HR+ breast cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • CDK4/6 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat cells with various concentrations of this compound, the CDK4/6 inhibitor, or the combination. Include a vehicle control (e.g., DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[10][11]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells by trypsinization.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for detecting apoptosis by measuring the externalization of phosphatidylserine.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest approximately 5 x 10^5 cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins.[12][13][14]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Cyclin D1, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_analysis Data Analysis and Interpretation start HR+ Breast Cancer Cell Line (e.g., MCF-7) treatment Treat with: - Vehicle - this compound - CDK4/6 Inhibitor - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (p-Rb, Cyclin D1, ERα) treatment->western data_analysis Quantitative Analysis - IC50 values - Cell cycle distribution - Apoptosis rates - Protein expression levels viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis synergy Determine Synergy (e.g., Combination Index) data_analysis->synergy conclusion Conclusion on Combination Efficacy synergy->conclusion

Caption: A flowchart illustrating the experimental workflow for evaluating the combination therapy.

Logical_Relationships cluster_cause Causal Mechanisms cluster_effect Observable Effects hypothesis Hypothesis: Combination of this compound and CDK4/6 inhibitor is more effective than monotherapy in HR+ breast cancer broparestrol_action This compound inhibits ER signaling hypothesis->broparestrol_action cdk46i_action CDK4/6 inhibitor induces G1 arrest hypothesis->cdk46i_action dual_blockade Dual Blockade of Proliferative Pathways broparestrol_action->dual_blockade cdk46i_action->dual_blockade reduced_viability Decreased Cell Viability dual_blockade->reduced_viability g1_arrest Increased G1 Cell Cycle Arrest dual_blockade->g1_arrest increased_apoptosis Increased Apoptosis dual_blockade->increased_apoptosis reduced_prb Decreased p-Rb Levels dual_blockade->reduced_prb

Caption: Logical relationships between the hypothesis, mechanisms, and expected outcomes.

References

Application Notes and Protocols: Investigating the Apoptotic Effects of (E)-Broparestrol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(E)-Broparestrol is a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) group, which is structurally related to other selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and diethylstilbestrol (B1670540).[1][2] SERMs are known to exert complex biological effects, including the modulation of apoptosis in cancer cells. While specific data on this compound is limited, the broader class of stilbene (B7821643) derivatives has been extensively studied for its pro-apoptotic and anti-proliferative activities in various cancer models.[3][4][5][6] These compounds can induce apoptosis through multiple signaling pathways, making them promising candidates for cancer therapeutic development.

These application notes provide a comprehensive overview of the methodologies to investigate the apoptotic effects of this compound on cancer cells. The protocols detailed below are based on established techniques for assessing cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, drawing parallels from studies on structurally related stilbene derivatives.

Data Presentation

The following tables summarize representative quantitative data obtained from studies on stilbene derivatives, which can serve as a reference for expected outcomes when testing this compound.

Table 1: Cytotoxicity of Stilbene Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ResveratrolMDA-MB-231Breast Cancer12.12 ± 0.54[7]
ResveratrolMCF-7Breast Cancer9.59 ± 0.7[7]
ResveratrolT-47DBreast Cancer10.10 ± 0.4[7]
DiethylstilbestrolDU145Prostate Cancer19-25[8]
DiethylstilbestrolPC-3Prostate Cancer19-25[8]
PterostilbeneLNCaPProstate CancerNot specifiedNot specified
(E)-4-(4-methoxystyryl) anilineVariousVariousNot specified[3]

Table 2: Effects of Stilbene Derivatives on Apoptosis and Cell Cycle

CompoundCell LineEffect on ApoptosisEffect on Cell CycleReference
Resveratrol4T1Induction of apoptosisS phase arrest[9]
DiethylstilbestrolAndrogen-insensitive prostate cancer cellsInduction of apoptosisG2/M arrest[8]
2-Methoxyestradiol (B1684026)Prostate Cancer CellsInduction of apoptosisG2/M arrest[10]
AntiestrogensMCF-7Not specifiedG0/G1 arrest[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the indicated time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • 70% cold ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathways and Workflows

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Broparestrol This compound DeathReceptor Death Receptor (e.g., Fas) Broparestrol->DeathReceptor Binds/Activates Bcl2 Bcl-2 (Anti-apoptotic) Broparestrol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Broparestrol->Bax Upregulates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Caption: Proposed apoptotic signaling pathway induced by this compound.

experimental_workflow cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Apoptotic Proteins) treatment->western cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist end Conclusion on Apoptotic Effect ic50->end apoptosis_quant->end protein_exp->end cell_cycle_dist->end

Caption: Experimental workflow for investigating this compound's apoptotic effects.

cell_cycle_regulation cluster_G1S G1/S Transition cluster_G2M G2/M Transition Broparestrol This compound p21 p21 Broparestrol->p21 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CyclinB_CDK1 Cyclin B / CDK1 M_Phase M-Phase CyclinB_CDK1->M_Phase Promotes p21->CyclinD_CDK46 p21->CyclinB_CDK1

Caption: Potential mechanism of this compound-induced cell cycle arrest.

References

Troubleshooting & Optimization

Troubleshooting (E)-Broparestrol precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with (E)-Broparestrol in cell culture media.

Introduction to this compound

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] It has been described as having both slightly estrogenic and potently anti-estrogenic effects.[1] Like other SERMs, its biological activity is mediated through its interaction with estrogen receptors.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₉Br[2]
Molecular Weight 363.29 g/mol [2]
Appearance Solid[2]
Synonyms trans-Broparestrol, LN-1643[3]
CAS Number 22393-62-0[3]

FAQs: Solubility and Stock Solution Preparation

Q1: What is the recommended solvent for preparing this compound stock solutions?

Due to its hydrophobic nature as a triphenylethylene derivative, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: I don't have specific solubility data for this compound in DMSO. What concentration should I aim for?

Q3: My this compound precipitated when I diluted the DMSO stock in my cell culture medium. What happened?

This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower. The sudden change in solvent polarity causes the compound to come out of solution.

Troubleshooting Guide: this compound Precipitation

This guide addresses common precipitation issues encountered when using this compound in cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to media. High final concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid dilution: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.
Low temperature of media: The solubility of many compounds decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
Fine, crystalline precipitate forms over time in the incubator. Delayed precipitation: The compound may be in a supersaturated state initially and slowly precipitates out over hours or days.- Lower the final working concentration. - Consider the use of solubilizing agents, such as cyclodextrins, though their effects on your specific cell line should be validated.
Interaction with media components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.- If possible, try a different basal media formulation. - For serum-containing media, the proteins can sometimes help to solubilize hydrophobic compounds. Ensure consistent serum lots.
pH shift: The CO₂ environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.- Ensure your media is properly buffered for the CO₂ concentration of your incubator.
Cloudiness or film on the surface of the culture medium. Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, including this compound, leading to precipitation.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound needed to make a 10 mM solution (Molecular Weight = 363.29 g/mol ). For 1 mL of a 10 mM stock, you will need 3.63 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed complete cell culture medium to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). This will keep the final DMSO concentration at 1%.

  • Include a vehicle control well containing 2 µL of DMSO in 198 µL of medium.

  • Gently mix the contents of each well.

  • Visually inspect the plate for any immediate signs of precipitation.

  • Incubate the plate at 37°C and 5% CO₂.

  • Observe the wells for precipitation at several time points (e.g., 1, 4, 24, and 48 hours) under a microscope.

  • The highest concentration that remains clear and free of precipitate at all time points is the maximum working soluble concentration for your experimental conditions.

Signaling Pathways

As a SERM, this compound's mechanism of action involves binding to estrogen receptors (ERα and ERβ) and modulating their activity. This can occur through two main pathways: the Estrogen Response Element (ERE)-dependent (classical) pathway and the ERE-independent (non-classical) pathway.

ERE-Dependent Signaling Pathway

In this pathway, the this compound-ER complex binds directly to ERE sequences in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

ERE_Dependent_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol Broparestrol ER ER Broparestrol->ER Binds ER_Complex Broparestrol-ER Complex ER_Complex_N Broparestrol-ER Complex ER_Complex->ER_Complex_N Translocation ERE ERE Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation ER_Complex_N->ERE Binds Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: ERE-Dependent Signaling Pathway of this compound.

ERE-Independent Signaling Pathway

In the ERE-independent pathway, the this compound-ER complex does not bind directly to EREs. Instead, it interacts with other transcription factors (e.g., AP-1, SP-1) to modulate the expression of genes that may not contain an ERE in their promoters.

ERE_Independent_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol Broparestrol ER ER Broparestrol->ER Binds ER_Complex Broparestrol-ER Complex ER_Complex_N Broparestrol-ER Complex ER_Complex->ER_Complex_N Translocation TF Transcription Factor (e.g., AP-1) Gene Target Gene TF->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation ER_Complex_N->TF Interacts with Biological_Response Biological Response Protein->Biological_Response Leads to

Caption: ERE-Independent Signaling Pathway of this compound.

Experimental Workflow for Troubleshooting Precipitation

The following workflow can be used to systematically troubleshoot precipitation issues with this compound.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_Stock Is Stock Solution Clear? Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock (Protocol 1) Check_Stock->Prepare_Fresh_Stock No Check_Dilution Immediate or Delayed Precipitation? Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Dilution Immediate Troubleshoot Immediate Precipitation Check_Dilution->Immediate Immediate Delayed Troubleshoot Delayed Precipitation Check_Dilution->Delayed Delayed Solubility_Test Perform Solubility Test (Protocol 2) Immediate->Solubility_Test Delayed->Solubility_Test Optimize_Concentration Optimize Final Concentration Solubility_Test->Optimize_Concentration End End: Soluble Solution Optimize_Concentration->End

Caption: Workflow for Troubleshooting this compound Precipitation.

References

Technical Support Center: Optimizing (E)-Broparestrol for Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (E)-Broparestrol for its anti-proliferative effects in cancer cell lines. As specific quantitative data for this compound is limited in publicly available literature, this guide provides general principles and data from other relevant compounds to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is the E-isomer of Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM). SERMs like Broparestrol exhibit tissue-selective estrogenic and anti-estrogenic effects. In breast cancer cells that are estrogen receptor-positive (ER+), this compound is expected to act as an antagonist, blocking the proliferative signaling of estrogen. This is achieved by competitively binding to the estrogen receptor (ERα), leading to a conformational change that inhibits the transcription of estrogen-responsive genes involved in cell proliferation.

Q2: What is a typical starting concentration range for testing the anti-proliferative effects of this compound?

Without specific IC50 data for this compound, a broad concentration range should be initially screened. Based on studies of other synthetic anti-cancer compounds in breast cancer cell lines, a starting range of 0.01 µM to 100 µM is recommended.[1][2] This wide range helps in identifying the therapeutic window and determining the half-maximal inhibitory concentration (IC50).

Q3: Which cancer cell lines are appropriate for studying the anti-proliferative effects of this compound?

ER-positive breast cancer cell lines such as MCF-7 and T-47D are primary models for studying the anti-proliferative effects of SERMs like this compound.[3][4] It is also beneficial to include an ER-negative breast cancer cell line (e.g., MDA-MB-231) to assess ER-independent effects and selectivity.[1]

Q4: What are the expected cellular effects of this compound treatment?

Effective concentrations of this compound are anticipated to induce:

  • Cell Cycle Arrest: Primarily at the G0/G1 phase, a common mechanism for SERMs that block estrogen-mediated progression into the S phase.[1]

  • Apoptosis: Induction of programmed cell death at higher concentrations or after prolonged exposure.[5][6]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
  • Question: My MTT assay results for this compound are inconsistent between replicates and experiments. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting.

    • Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.

    • Compound Precipitation: this compound may precipitate at higher concentrations in culture media. Visually inspect for precipitates and consider performing a solubility test.

    • Inconsistent Incubation Times: Standardize the incubation time for both drug treatment and assay reagent (e.g., MTT).

Issue 2: No significant anti-proliferative effect observed.
  • Question: I have treated my cells with this compound up to 100 µM, but I don't see a significant decrease in cell viability. What should I do?

  • Answer:

    • Confirm Cell Line Estrogen Receptor Status: Verify that your cell line is ER-positive and responsive to estrogen.

    • Extend Treatment Duration: The anti-proliferative effects of SERMs may require longer incubation periods (e.g., 48 to 72 hours) to become apparent.[1]

    • Check Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded.

    • Consider Cell Line Resistance: The chosen cell line might be intrinsically resistant to this specific compound.

Issue 3: Unexpected cytotoxicity at low concentrations.
  • Question: I am observing significant cell death at very low concentrations of this compound, which is not consistent with a typical dose-response curve. Why might this be happening?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).

    • Off-Target Effects: The compound may have off-target effects at certain concentrations.

    • Cell Health: Ensure the cells are healthy and not overly sensitive due to high passage number or stress.

Quantitative Data from Relevant Compounds

Note: The following data is for other anti-cancer compounds and is provided as a reference for experimental design, as specific data for this compound was not found in the searched literature.

Compound TypeCell LineIC50 (µM)Incubation Time (h)Citation
Synthetic β-nitrostyrene derivativeMCF-70.81 ± 0.04Not Specified[1]
Synthetic β-nitrostyrene derivativeMDA-MB-2311.82 ± 0.05Not Specified[1]
Dihydroquinoline derivativeMCF-73.03 ± 1.5Not Specified[7]
Dihydroquinoline derivativeT47D2.20 ± 1.5Not Specified[7]
Dihydroquinoline derivativeMDA-MB-23111.90 ± 2.6Not Specified[7]
FlavonoidsMCF-74.2 - 18.0 µg/mLNot Specified[4]
SulforaphaneMCF-727.948[2]
SulforaphaneMDA-MB-23111.372[2]

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[8][9]

    • Incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Harvest both adherent and floating cells.

  • Fixation:

    • Wash cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as for the cell cycle analysis.

    • Collect both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Visualizations

SERM_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Broparestrol This compound Broparestrol->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA TranscriptionBlock Transcription Blocked ER->TranscriptionBlock Prevents Binding ProliferationGenes Proliferation Genes (e.g., Cyclin D1) ERE->ProliferationGenes Activates Transcription

Caption: Generalized SERM signaling pathway in an ER-positive cancer cell.

Experimental_Workflow start Start: Hypothesis This compound has anti-proliferative effects dose_range 1. Dose-Response Experiment (MTT Assay) start->dose_range ic50 2. Determine IC50 Value dose_range->ic50 mechanism 3. Mechanistic Studies (at IC50 and sub-IC50 concentrations) ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western Western Blot (Key signaling proteins) mechanism->western end Conclusion: Characterize anti-proliferative effects and mechanism cell_cycle->end apoptosis->end western->end

Caption: Experimental workflow for characterizing anti-proliferative effects.

Troubleshooting_Tree start Inconsistent MTT Results q1 Are controls (vehicle, untreated) consistent? start->q1 a1_yes Problem is likely with the compound. q1->a1_yes Yes a1_no Problem is with the assay setup. q1->a1_no No q2 Is there visible precipitation? a1_yes->q2 q3 Are cells seeded evenly? a1_no->q3 a2_yes Lower concentration or use a different solvent. q2->a2_yes Yes a2_no Check compound stability and preparation. q2->a2_no No a3_yes Check for edge effects and evaporation. q3->a3_yes Yes a3_no Improve cell seeding technique. q3->a3_no No

Caption: Troubleshooting decision tree for inconsistent MTT assay results.

References

Technical Support Center: (E)-Broparestrol Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of (E)-Broparestrol for in vivo experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2] Like many complex organic molecules, it is poorly soluble in aqueous solutions. This low solubility can lead to poor absorption and low bioavailability after in vivo administration, resulting in inconsistent or unreliable experimental outcomes.

Q2: What are the key physicochemical properties of this compound?

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₉Br[3]
Molecular Weight 363.29 g/mol
Appearance Solid-
Synonyms trans-Broparestrol, LN-1643[3]
Predicted logP 7.4[3]

Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound for in vivo studies?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Co-solvents: Using a mixture of a primary solvent (often aqueous) with one or more water-miscible organic solvents to increase the drug's solubility.[4]

  • Surfactants: Employing surface-active agents to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

  • Cyclodextrins: Utilizing these cyclic oligosaccharides to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) improves aqueous solubility.

  • Lipid-based formulations: Dissolving or suspending the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) to enhance its absorption.[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and, consequently, the dissolution rate.

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[5]

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the formulation of this compound for in vivo experiments.

Issue 1: this compound precipitates out of solution upon preparation or dilution.

  • Potential Cause: The solubility limit of the compound has been exceeded in the chosen vehicle or upon dilution into an aqueous environment (e.g., for administration).

  • Troubleshooting Steps:

    • Verify Solubility Limits: If possible, determine the approximate solubility of this compound in your chosen solvent system.

    • Optimize Co-solvent Concentration: If using a co-solvent system, try increasing the proportion of the organic co-solvent (e.g., DMSO, PEG400). Be mindful of potential vehicle toxicity at higher concentrations.[6][7]

    • Utilize a Surfactant: Add a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, to your formulation to aid in solubilization and prevent precipitation upon dilution.

    • Consider a Different Formulation Strategy: If precipitation persists, a solution-based approach may not be feasible. Consider formulating this compound as a suspension or a lipid-based formulation.

Issue 2: Inconsistent or highly variable results between animals.

  • Potential Cause: Non-homogenous formulation, leading to inaccurate dosing. This is particularly common with suspensions.

  • Troubleshooting Steps:

    • Ensure Uniformity of Suspensions: If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing or sonicating) immediately before each administration to ensure a uniform dispersion of the compound.[6]

    • Check for Precipitation Over Time: For solutions, visually inspect for any signs of precipitation before each use. If the solution is not stable, it should be prepared fresh before each experiment.

    • Refine Dosing Technique: Ensure consistent administration technique across all animals.

Issue 3: Vehicle-induced toxicity or adverse effects in animals.

  • Potential Cause: The chosen solvent or excipient is causing toxicity at the administered concentration.

  • Troubleshooting Steps:

    • Include a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the compound to assess any potential toxicity of the formulation itself.[6]

    • Reduce the Concentration of Potentially Toxic Solvents: Minimize the concentration of solvents like DMSO, as they can cause toxicity at higher levels.[8][9]

    • Explore Alternative, Less Toxic Vehicles: Consider using alternative solvents or excipients with a better safety profile, such as corn oil, sunflower oil, or aqueous solutions of cyclodextrins.[10][11]

III. Experimental Protocols

Below are detailed methodologies for preparing formulations of poorly soluble SERMs, which can be adapted for this compound. Note: These are starting points, and optimization may be required.

Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection

This protocol is adapted from a formulation used for other poorly soluble compounds.[7]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween® 80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or sonication may be used to aid dissolution.

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween® 80, and saline in the desired ratio. A common starting ratio is 40% PEG300, 5% Tween® 80, and 45% saline.

    • Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).

    • Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Oil-based Suspension for Oral Gavage or IP Injection

This protocol is adapted from formulations used for Tamoxifen.[10][12][13]

  • Materials:

    • This compound

    • Corn oil or sunflower oil

    • Sterile vials

  • Procedure:

    • Weigh the required amount of this compound.

    • Add the this compound to the appropriate volume of corn oil or sunflower oil in a sterile vial to achieve the desired concentration (e.g., 20 mg/mL).

    • Protect the mixture from light by wrapping the vial in aluminum foil.

    • Place the vial on a rocker or shaker at 37°C overnight to facilitate dissolution/suspension.

    • If the compound does not fully dissolve, a uniform suspension can be achieved by frequent vortexing.

    • Store the formulation at 4°C, protected from light. Before administration, warm the suspension to room temperature and vortex thoroughly to ensure homogeneity.

IV. Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Simplified Estrogen Receptor Signaling Pathway and Mechanism of SERM Action

SERM_Pathway E2 Estrogen (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds SERM This compound (SERM) SERM->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) Coactivator Co-activators ERE->Coactivator Recruits (Agonist action) Corepressor Co-repressors ERE->Corepressor Recruits (Antagonist action) Gene_Activation Target Gene Activation Coactivator->Gene_Activation Leads to Gene_Repression Target Gene Repression Corepressor->Gene_Repression Leads to ER_dimer->ERE Binds to DNA

Caption: Mechanism of SERM action on the estrogen receptor signaling pathway.

Diagram 2: Experimental Workflow for Formulating this compound

Formulation_Workflow start Start: this compound Powder solubility_screen Solubility Screening (Aqueous & Organic Solvents) start->solubility_screen decision Is aqueous solubility > desired concentration? solubility_screen->decision simple_solution Prepare Simple Aqueous Solution (e.g., with pH adjustment) decision->simple_solution Yes cosolvent Develop Co-solvent Formulation decision->cosolvent No suspension Develop Suspension Formulation decision->suspension No lipid Develop Lipid-based Formulation decision->lipid No stability Stability & Homogeneity Testing simple_solution->stability cosolvent->stability suspension->stability lipid->stability in_vivo Proceed to In Vivo Studies stability->in_vivo

Caption: Decision workflow for selecting a suitable formulation strategy.

References

Addressing lot-to-lot variability of (E)-Broparestrol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing lot-to-lot variability when using (E)-Broparestrol in experimental settings. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between batches. What could be the primary cause?

Inconsistent results are often traced back to lot-to-lot variability in the compound itself. The three most common sources of this variability are:

  • Chemical Purity: Even small differences in purity (e.g., 99.1% vs. 99.8%) can impact results if the impurities are biologically active.

  • Isomeric Ratio: this compound is the trans-isomer of the molecule. However, synthesis can sometimes result in contamination with the cis-isomer, (Z)-Broparestrol.[1] While both isomers can be active, they may have different potencies or pharmacological profiles, leading to variability if their ratio changes between lots.

  • Residual Solvents or Synthesis Byproducts: Different manufacturing processes can leave behind trace amounts of solvents or byproducts that could be cytotoxic or interfere with your assay.

Q2: The biological activity of my new lot of this compound is significantly lower than my previous lot, despite being prepared at the same concentration. Why might this be?

This issue points towards a difference in the active component concentration. Consider these possibilities:

  • Lower Purity: The new lot may have a lower overall purity than specified on the Certificate of Analysis (CoA).

  • Higher (Z)-Isomer Content: If the (Z)-isomer is less active in your specific model, a higher percentage of it in a new lot will reduce the overall potency of the compound mixture.

  • Degradation: Improper storage (e.g., exposure to light or elevated temperatures) can lead to compound degradation. Always store this compound as recommended by the supplier, typically in a cool, dark, and dry place.

Q3: I am observing unexpected cytotoxicity in my cell cultures when using a new lot of this compound. What should I investigate?

Unexpected cytotoxicity is often caused by impurities. Review the CoA for any information on residual solvents (e.g., DMF, dichloromethane) or heavy metals. If this information is not present, it is crucial to perform your own analytical validation. A toxic impurity from the synthesis process that was not present in a previous lot could be the culprit.

Q4: How can I proactively qualify a new lot of this compound to ensure reproducibility?

It is best practice to never assume a new lot is identical to a previous one. A robust qualification process involves three key steps:

  • Analytical Validation: Perform an independent analysis, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity and, most importantly, the E/Z isomeric ratio. Compare this data directly to the supplier's CoA and your results from previous lots.

  • Solubility Confirmation: Ensure the new lot dissolves as expected in your chosen solvent (e.g., DMSO) and does not precipitate when diluted in your experimental media.

  • Functional Validation: Test the new lot in parallel with a small, reserved sample of a previously validated "gold standard" lot in a simple, reliable bioassay (e.g., a cell proliferation assay). The new lot should produce a dose-response curve that is statistically indistinguishable from the reference lot.

Troubleshooting Guide

This section provides a logical workflow to diagnose issues arising from potential lot-to-lot variability.

Data Presentation: Comparing Lots

Lot-to-lot variability can be subtle but impactful. The tables below illustrate a hypothetical scenario where two lots of this compound, while both high-purity, have slight differences that manifest in their biological activity.

Table 1: Hypothetical Certificate of Analysis (CoA) Comparison

ParameterLot A (Previous)Lot B (New)Acceptable Range
Appearance White to Off-White SolidWhite to Off-White SolidConforms
Purity (by HPLC) 99.7%99.2%> 99.0%
(E)-Isomer 99.1%96.5%> 95.0%
(Z)-Isomer 0.6%2.7%< 5.0%
Residual DMSO < 0.1%< 0.1%< 0.5%

Table 2: Resulting Impact on Biological Activity (MCF-7 Cell Proliferation Assay)

LotPurity (E-Isomer)Observed IC₅₀ (nM)Fold Change vs. Lot A
Lot A 99.1%15.2-
Lot B 96.5%21.51.41x

Experimental Protocols

Protocol 1: Purity and Isomer Ratio Analysis by HPLC

This protocol outlines a general method to verify the purity and E/Z isomer ratio of this compound.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 60% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 50 µg/mL with the mobile phase (60:40 Acetonitrile:Water).

  • Analysis: Inject 10 µL. The (E) and (Z) isomers should resolve into distinct peaks. Calculate the area percentage of each peak to determine the isomeric ratio and overall purity.

Protocol 2: Preparation of Standardized Stock Solutions

Reproducibility starts with proper stock solution preparation.

  • Weighing: Accurately weigh out approximately 10 mg of this compound using a calibrated analytical balance.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For this compound (MW: 363.29 g/mol ), 10 mg dissolved in 2.75 mL of DMSO yields a 10 mM solution.

  • Mixing: Vortex thoroughly for at least 2 minutes to ensure complete dissolution.

  • Aliquoting: Dispense into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C, protected from light.

Protocol 3: Functional Validation in a Cell-Based Assay

This protocol describes a cell proliferation assay using the ER-positive breast cancer cell line MCF-7.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in their standard growth medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Thaw a fresh aliquot of your new lot (Lot B) and your reference lot (Lot A) of this compound. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves for both lots and calculate the IC₅₀ value for each. The values should be statistically equivalent for the new lot to be considered qualified.

Visualizations

Signaling Pathway

Caption: Antagonist signaling pathway of this compound as a SERM.

Experimental Workflow

Lot_Qualification_Workflow start Receive New Lot of this compound coa Review Supplier's Certificate of Analysis (CoA) start->coa hplc Perform In-House HPLC Analysis (Purity & Isomer Ratio) coa->hplc compare Compare CoA vs. In-House Data vs. Previous 'Good' Lot hplc->compare assay Perform Functional Bioassay (vs. Reference Lot) compare->assay Data Match reject Reject Lot & Contact Supplier compare->reject Discrepancy Found compare_assay Are Bioassay Results Statistically Equivalent? assay->compare_assay accept Accept & Release Lot for General Use compare_assay->accept Yes compare_assay->reject No

Caption: Workflow for qualifying a new lot of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent or Unexpected Experimental Results q1 Is this a new lot of this compound? start->q1 check_lot Assume Lot-to-Lot Variability q1->check_lot Yes check_protocol Review Experimental Protocol q1->check_protocol No run_hplc Run HPLC to check purity and isomer ratio check_lot->run_hplc run_assay Run parallel functional assay vs. a trusted reference lot run_hplc->run_assay check_cells Check Cell Health: Passage #, Contamination check_protocol->check_cells check_reagents Check Other Reagents: Media, Serum, Assay Kits check_protocol->check_reagents check_prep Verify Stock Solution: Age, Storage, Concentration check_protocol->check_prep

Caption: Troubleshooting logic for inconsistent experimental results.

References

Minimizing off-target effects of (E)-Broparestrol in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of (E)-Broparestrol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, nonsteroidal compound belonging to the triphenylethylene (B188826) group. It functions as a selective estrogen receptor modulator (SERM). SERMs can exhibit either estrogen receptor (ER) agonist or antagonist activity depending on the target tissue.[1][2] this compound is characterized as having slight estrogenic and potent antiestrogenic effects.[3][4] Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to a conformational change in the receptor, thereby modulating the transcription of estrogen-responsive genes.

Q2: What are the potential off-target effects of this compound?

A2: Like other SERMs, this compound may have off-target effects, which can be broadly categorized as:

  • ER-independent effects: this compound might interact with other cellular targets besides ERα and ERβ. For example, the well-studied SERM tamoxifen (B1202) has been shown to have off-target effects by modulating signaling pathways such as PI3K-NRF2 and caspase-1, and affecting lipid metabolism and calcium homeostasis.[4]

  • Activation of alternative estrogen-responsive pathways: Besides the classical nuclear ERs, some SERMs can activate G protein-coupled estrogen receptor 1 (GPR30/GPER).[5][6][7] This can lead to the activation of downstream signaling cascades like PI3K/Akt and ERK/MAPK, which may be independent of classical ER transcriptional activity.[7][8]

  • Mixed agonist/antagonist activity: In a specific cell type, a SERM might act as an antagonist for some genes while acting as an agonist for others, leading to a complex and sometimes unexpected biological response.[9]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Careful Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Antagonists: Co-treatment with a pure ER antagonist, such as Fulvestrant (ICI 182,780), can help to confirm that the observed effects are mediated through the classical estrogen receptors.[10][11][12][13][14]

  • Appropriate Controls: Always include vehicle controls and consider using a well-characterized SERM like 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) or a pure antagonist like Fulvestrant as comparators.

  • Monitor Off-Target Gene Expression: Analyze the expression of known off-target genes or genes associated with alternative signaling pathways (e.g., GPR30-mediated targets) to assess the specificity of this compound.

Q4: Which cell lines are appropriate for studying the effects of this compound?

A4: The choice of cell line is critical and depends on the research question.

  • ER-positive cell lines: MCF-7 and T47D breast cancer cell lines are commonly used as they express both ERα and ERβ and are responsive to estrogens and SERMs.[15]

  • ER-negative cell lines: Cell lines like MDA-MB-231 or BT549 that lack classical ERs can be used as negative controls to identify ER-independent off-target effects.[16] Some of these cell lines may express GPR30, allowing for the study of this specific off-target pathway.[5]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpected or inconsistent cellular response Off-target effects at the concentration used.Perform a detailed dose-response curve to identify the optimal concentration. Start with a broad range of concentrations and narrow down to the lowest concentration that gives the desired on-target effect.
Cell line heterogeneity or passage number affecting receptor expression.Use cell lines from a reliable source and maintain a consistent, low passage number. Regularly verify the expression of ERα, ERβ, and potentially GPR30 via qPCR or Western blot.
This compound acting as an agonist instead of an antagonist (or vice versa).The agonist/antagonist profile of a SERM can be tissue- and gene-specific. Analyze the expression of a panel of known estrogen-responsive genes (both upregulated and downregulated) to characterize the activity of this compound in your specific cell model.[9]
High background or non-specific effects in control cells Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).
Contamination of cell culture.Regularly test for mycoplasma contamination and practice good cell culture technique.
Difficulty confirming that the observed effect is ER-mediated Involvement of other receptors or signaling pathways.Co-treat with a pure ER antagonist like Fulvestrant (ICI 182,780). If the effect of this compound is blocked by the antagonist, it is likely mediated by classical ERs.[10]
Activation of membrane-associated ERs or GPR30.Investigate the activation of rapid, non-genomic signaling pathways such as ERK/MAPK or PI3K/Akt phosphorylation within minutes of treatment. Use specific inhibitors for these pathways to see if the downstream effects of this compound are attenuated.
Results are not reproducible Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect from light if the compound is light-sensitive.
Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, treatment duration, and media composition.

Quantitative Data Summary

Table 1: Comparative IC50 Values of Estrogen Receptor Modulators in ER-positive Breast Cancer Cells (MCF-7)

CompoundReceptor TargetIC50 (nM)Notes
Fulvestrant (ICI 182,780)ER Antagonist0.29 - 9.4Potent pure antiestrogen.[11][13][14]
4-HydroxytamoxifenSERM~10Active metabolite of Tamoxifen.
This compoundSERMNot availableExpected to have anti-proliferative effects in ER+ cells. A dose-response experiment is necessary to determine the IC50 in the cell line of interest.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCompoundStarting Concentration Range
Dose-Response (Cell Viability)This compound10⁻¹⁰ M to 10⁻⁵ M
ER Antagonist Co-treatmentFulvestrant (ICI 182,780)100 nM - 1 µM
Off-Target Gene ExpressionThis compoundUse EC50 or IC50 from dose-response

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • ER-positive cells (e.g., MCF-7)

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical range is from 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle-only control.

  • Remove the overnight medium and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.[17][18][19]

Protocol 2: ER Antagonist Co-treatment

This protocol helps to determine if the effects of this compound are mediated through the classical estrogen receptor.

Procedure:

  • Based on the dose-response curve, select a concentration of this compound that produces a significant biological effect (e.g., the IC50 concentration).

  • Design your experiment with the following treatment groups:

    • Vehicle control

    • This compound alone

    • Fulvestrant (ICI 182,780) alone (e.g., 100 nM)

    • This compound + Fulvestrant (pre-incubate with Fulvestrant for 1-2 hours before adding this compound)

  • Perform your cellular assay of interest (e.g., cell viability, gene expression).

  • Analyze the results. If the effect of this compound is significantly reversed or blocked by the addition of Fulvestrant, this suggests the effect is mediated through the classical estrogen receptor.

Protocol 3: Off-Target Gene Expression Analysis by qPCR

This protocol is for quantifying changes in the expression of potential off-target genes.

Materials:

  • Cells treated with this compound (at a chosen concentration) and vehicle control.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., c-fos, a GPR30 target) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Treat cells with this compound or vehicle for the desired time period (e.g., 24 hours).

  • Harvest cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method. A significant change in the expression of known off-target genes in the this compound-treated group compared to the vehicle control indicates potential off-target effects.[17][20]

Visualizations

Estrogen_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E_B This compound ER ERα / ERβ E_B->ER On-Target GPR30 GPR30 (GPER) E_B->GPR30 Potential Off-Target ERE Estrogen Response Element (ERE) ER->ERE PI3K PI3K/Akt Pathway GPR30->PI3K MAPK ERK/MAPK Pathway GPR30->MAPK Off_Target_Genes Off-Target Gene Expression (e.g., c-fos) PI3K->Off_Target_Genes MAPK->Off_Target_Genes Gene_Expression Target Gene Expression ERE->Gene_Expression

Caption: On-target vs. potential off-target signaling of this compound.

Experimental_Workflow start Start: Hypothesis on this compound Effect dose_response 1. Dose-Response Curve (MTT Assay) Determine IC50/EC50 start->dose_response select_conc 2. Select Optimal Concentration dose_response->select_conc on_target_assay 3. On-Target Cellular Assay (e.g., proliferation, reporter gene) select_conc->on_target_assay antagonist_cotreatment 4. Antagonist Co-treatment (with Fulvestrant) on_target_assay->antagonist_cotreatment off_target_analysis 5. Off-Target Analysis (qPCR for off-target genes) on_target_assay->off_target_analysis data_interpretation 6. Data Interpretation and Conclusion antagonist_cotreatment->data_interpretation off_target_analysis->data_interpretation

Caption: Workflow for minimizing and verifying off-target effects.

Troubleshooting_Logic start Inconsistent/Unexpected Results check_conc Is the concentration optimized? start->check_conc check_controls Are controls behaving as expected? check_conc->check_controls Yes conclusion Identify source of variability or off-target effect check_conc->conclusion No, re-run dose-response check_er_mediation Is the effect ER-mediated? check_controls->check_er_mediation Yes check_controls->conclusion No, check vehicle/ncontamination check_er_mediation->conclusion Yes, on-target check_er_mediation->conclusion No, investigate off-target pathways

Caption: A logical approach to troubleshooting experimental results.

References

Technical Support Center: Stability of (E)-Broparestrol in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (E)-Broparestrol in dimethyl sulfoxide (B87167) (DMSO) stock solutions. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2] As a SERM, it exhibits tissue-specific estrogenic and antiestrogenic effects.[1] Its primary mechanism of action involves binding to estrogen receptors (ERs), primarily ERα and ERβ, which leads to conformational changes in the receptor. This interaction can either mimic or block the effects of endogenous estrogens, such as estradiol, depending on the target tissue.[3][4]

Q2: What are the general recommendations for storing this compound DMSO stock solutions?

  • Storage Temperature: For long-term storage (months to years), it is recommended to store stock solutions at -80°C. For short-term storage (weeks to a few months), -20°C is generally acceptable.[5]

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may promote hydrolysis of the compound.[6] It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation and introduce moisture, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

  • Protection from Light: Compounds with a stilbene-like structure can be susceptible to photodegradation, specifically E/Z (trans/cis) isomerization.[7] Therefore, it is advisable to store this compound solutions in amber vials or otherwise protected from light.

Q3: What are the potential degradation pathways for this compound in DMSO?

Based on the structure of this compound as a triphenylethylene derivative, potential degradation pathways may include:

  • Isomerization: The double bond in the ethylene (B1197577) core makes it susceptible to isomerization from the (E) isomer to the (Z) isomer, which can be induced by light. The (Z)-isomer may have different biological activity.[7]

  • Oxidation: Although DMSO is a relatively stable solvent, prolonged storage at room temperature or exposure to oxygen can lead to the oxidation of sensitive functional groups.

  • Hydrolysis: If the DMSO stock solution absorbs water, susceptible bonds in the molecule could undergo hydrolysis.

Q4: How long can I expect my this compound stock solution to be stable?

Without specific experimental data, it is difficult to provide a definitive shelf-life. However, for structurally related SERMs like Tamoxifen and Clomiphene, DMSO stock solutions are generally considered stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[8][9] It is crucial to perform periodic quality control checks to ensure the integrity of the compound, especially for long-term studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in DMSO stock upon thawing The compound's solubility limit in DMSO is exceeded at lower temperatures. The solvent has absorbed water, reducing solubility.1. Gently warm the vial to room temperature or in a 37°C water bath and vortex to redissolve the compound.[5] 2. Ensure the compound is fully dissolved before use. 3. Use anhydrous DMSO for preparing stock solutions.[6]
Precipitation when diluting into aqueous buffer/media The compound has low aqueous solubility and "crashes out" when the DMSO concentration decreases. The final concentration in the aqueous solution exceeds its solubility limit.1. Decrease the final working concentration. 2. Increase the final DMSO concentration in the working solution (typically should not exceed 0.5% for cell-based assays to avoid toxicity). 3. Perform a stepwise dilution. 4. Consider the use of a co-solvent or surfactant in the final buffer/media.
Loss of biological activity over time Chemical degradation of this compound in the stock solution.1. Confirm the purity and concentration of the stock solution using an analytical method like HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Review storage and handling procedures to minimize degradation (e.g., aliquot, protect from light, use anhydrous DMSO).
Color change in the stock solution This may indicate oxidation or another form of chemical degradation.1. Discard the stock solution. 2. Prepare a fresh stock solution and consider storing it under an inert gas (e.g., argon or nitrogen) if the compound is suspected to be oxygen-sensitive.

Quantitative Data Summary

While specific quantitative stability data for this compound in DMSO is not available, the following table provides general stability guidelines for small molecules in DMSO based on available literature. Researchers should use this as a starting point and perform their own stability assessments for critical experiments.

Storage Condition Solvent Typical Stability Duration Reference Compound(s)
-80°CAnhydrous DMSO≥ 6 monthsGeneral small molecules, Tamoxifen
-20°CAnhydrous DMSO~1 monthGeneral small molecules, Tamoxifen
4°CDMSO/water (90/10)Many compounds stable for up to 2 yearsDiverse compound library
Room TemperatureAnhydrous DMSOSignificant degradation can occur over monthsGeneral small molecules

Note: This table provides general estimates. The actual stability of this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: HPLC-UV Method for Routine Stability Assessment

This protocol outlines a general method to assess the purity of this compound in a DMSO stock solution over time.

  • Preparation of Standards and Samples:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). This will serve as the time-zero (T=0) reference standard.

    • Prepare a calibration curve by making a series of dilutions of the fresh stock solution in DMSO.

    • Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C and -80°C).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for structurally similar compounds. The exact gradient should be optimized to achieve good separation of the parent compound from any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • At each time point (e.g., 1, 2, 4, 8, and 12 weeks), analyze the stored samples by HPLC.

    • Compare the peak area and retention time of the this compound peak in the stored samples to the T=0 reference standard.

    • Calculate the percentage of the parent compound remaining. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study using LC-MS

This protocol is designed to identify potential degradation products and degradation pathways under stress conditions.

  • Stress Conditions:

    • Prepare solutions of this compound in DMSO at a known concentration.

    • Expose the solutions to various stress conditions in separate vials:

      • Acidic: Add a small amount of 1N HCl.

      • Basic: Add a small amount of 1N NaOH.

      • Oxidative: Add a small amount of 3% hydrogen peroxide.

      • Thermal: Incubate at an elevated temperature (e.g., 60°C).

      • Photolytic: Expose to UV light.

    • Include a control sample stored under normal recommended conditions.

  • LC-MS Analysis:

    • At various time points, take an aliquot from each stressed sample, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC conditions can be similar to the HPLC-UV method described above.

    • The mass spectrometer will help in identifying the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, which correspond to degradation products.

  • Data Interpretation:

    • By analyzing the mass spectra of the degradation products, it is possible to propose structures and elucidate the degradation pathways.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol This compound ER Estrogen Receptor (ERα/β) Broparestrol->ER Binding HSP90 HSP90 ER->HSP90 Inactive state Broparestrol_ER This compound-ER Complex HSP90->Broparestrol_ER Dissociation Dimer Dimerized Complex Broparestrol_ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Modulates Biological_Response Biological Response (e.g., cell proliferation, gene expression) Gene->Biological_Response

Caption: this compound Signaling Pathway.

Stability_Troubleshooting_Workflow Start Start: Prepare this compound DMSO Stock Solution Check_Clarity Is the solution clear upon preparation? Start->Check_Clarity Use_Solution Solution is ready for use and storage Check_Clarity->Use_Solution Yes Troubleshoot_Dissolution Troubleshoot Dissolution: - Use anhydrous DMSO - Vortex/Sonicate - Gentle warming (37°C) Check_Clarity->Troubleshoot_Dissolution No Store_Solution Store aliquots at -20°C or -80°C Protect from light Use_Solution->Store_Solution Troubleshoot_Dissolution->Check_Clarity Thaw_Aliquot Thaw aliquot for experiment Store_Solution->Thaw_Aliquot Perform_QC Periodic QC Check (HPLC/LC-MS) Store_Solution->Perform_QC Check_Clarity_Thaw Is the thawed solution clear? Thaw_Aliquot->Check_Clarity_Thaw Check_Clarity_Thaw->Troubleshoot_Dissolution No Dilute_Solution Dilute into aqueous buffer/media Check_Clarity_Thaw->Dilute_Solution Yes Check_Clarity_Dilution Does precipitation occur? Dilute_Solution->Check_Clarity_Dilution Final_Solution_OK Working solution is ready Check_Clarity_Dilution->Final_Solution_OK No Troubleshoot_Precipitation Troubleshoot Precipitation: - Lower final concentration - Adjust DMSO % - Stepwise dilution Check_Clarity_Dilution->Troubleshoot_Precipitation Yes Troubleshoot_Precipitation->Dilute_Solution Check_Purity Is purity >95%? Perform_QC->Check_Purity Continue_Use Continue using stock Check_Purity->Continue_Use Yes Discard_Stock Discard stock and prepare fresh Check_Purity->Discard_Stock No

References

Preventing (E)-Broparestrol degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (E)-Broparestrol during experimental procedures. Given that this compound is a nonsteroidal selective estrogen receptor modulator (SERM) from the triphenylethylene (B188826) group, its stability can be influenced by various factors, particularly light.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene family, structurally related to compounds like tamoxifen (B1202) and clomifene.[1][3] The stability of research compounds is critical because degradation can lead to a decreased effective concentration, resulting in inaccurate and inconsistent experimental outcomes. Degradation products may also exhibit altered biological activity or toxicity, confounding results.

Q2: What are the primary causes of this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented, compounds in the triphenylethylene class are known to be susceptible to:

  • Photodegradation: Exposure to light, especially UV and visible light, is a primary cause of degradation for many triphenylethylene derivatives like tamoxifen.[4][5] This is a critical consideration for this compound.

  • Isomerization: Triphenylethylene compounds exist as E- and Z-isomers, which can interconvert in solution.[6] Since the biological activity of isomers can differ, this conversion represents a form of instability.

  • Oxidation: Like many complex organic molecules, this compound may be susceptible to oxidation, especially if exposed to air for prolonged periods in solution.

  • Extreme pH and Temperature: Although less documented for this specific compound, significant deviations from neutral pH and exposure to high temperatures can accelerate the degradation of many research compounds.

Q3: What are the visible signs of this compound degradation?

A3: For solid, powdered compound, visual signs of degradation can include changes in color or texture. For solutions, the appearance of discoloration, cloudiness, or precipitation can indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for confirming compound integrity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or weaker-than-expected biological activity in my assay.

  • Possible Cause: Degradation of the compound in stock solution or during the experiment.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity:

      • Was the stock solution stored correctly (see storage guidelines below)?

      • How old is the stock solution? It is best practice to use freshly prepared solutions.

      • Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

    • Assess Stability in Experimental Conditions:

      • The compound may be degrading in your specific cell culture medium or buffer at 37°C.

      • Perform a stability study by incubating this compound in your experimental medium for the duration of your experiment and analyzing its concentration at different time points via HPLC (see Protocol 2).

    • Protect from Light:

      • During the entire experimental process, from solution preparation to incubation, protect all vessels containing the compound from light using amber vials, aluminum foil, or by working in a dimly lit room.[7][8][9]

Issue 2: I see unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: Formation of degradation products or isomerization.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure all handling was performed with minimal light exposure.[8][10] Photodegradation can generate multiple byproducts.[4][5]

    • Check for Isomerization: The (E)- and (Z)-isomers of triphenylethylenes can have different retention times on HPLC.[6] The presence of a second major peak could indicate isomerization.

    • Analyze a Fresh Sample: Immediately after preparing a fresh solution from the solid compound, run an analytical standard to establish a baseline chromatogram. Compare this to the chromatogram of the solution used in the experiment.

Experimental Protocols & Data Management

Protocol 1: Best Practices for Storage and Solution Preparation

This protocol outlines the recommended procedure for handling this compound to minimize degradation.

  • Materials:

    • This compound (solid powder)

    • High-purity solvent (e.g., DMSO, Ethanol)

    • Amber glass vials or clear vials wrapped completely in aluminum foil

    • Calibrated balance, spatula, and other necessary lab equipment

  • Procedure:

    • Handling Solid Compound:

      • Handle the solid compound in a dimly lit environment. Avoid weighing or handling under direct, bright laboratory lights.[7]

    • Preparing Stock Solutions:

      • Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

      • Use amber glass vials to prepare and store the solution.[7] If unavailable, wrap a clear vial securely in aluminum foil.

    • Storage:

      • Solid Compound: Store the vial tightly sealed at -20°C or -80°C in a dark, dry place.

      • Stock Solution: Aliquot the stock solution into single-use amounts in amber, tightly sealed vials and store at -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Preparing Working Solutions:

      • On the day of the experiment, thaw a single aliquot of the stock solution.

      • Dilute the stock solution into your pre-warmed cell culture medium or buffer immediately before use. Protect the vessel containing the working solution from light throughout the experiment.

Protocol 2: Validating this compound Stability in Cell Culture Medium

This protocol provides a method to determine the stability of your compound under your specific experimental conditions.[11][12]

  • Objective: To quantify the concentration of this compound over time in a specific cell culture medium at 37°C.

  • Materials:

    • This compound stock solution

    • Your specific cell culture medium (e.g., DMEM + 10% FBS)

    • Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)

    • Humidified incubator (37°C, 5% CO₂)

    • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Procedure:

    • Sample Preparation: Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments.

    • Time Points: Dispense this solution into several sterile, light-protected tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubation: Place the tubes in the incubator. The T=0 sample should be immediately frozen at -80°C or processed.

    • Sample Collection: At each subsequent time point, remove the corresponding tube from the incubator and immediately freeze it at -80°C to halt any further degradation.[11]

    • HPLC Analysis: Once all samples are collected, thaw them and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation.[13]

    • Quantification: Analyze the supernatant by HPLC. Create a standard curve with known concentrations of freshly prepared this compound to quantify the concentration remaining at each time point.[11][14]

    • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.

Data Presentation

Use the following table to log the results from your stability study (Protocol 2).

Time Point (Hours)This compound Concentration (µM)Percent Remaining (%)Observations (e.g., color change)
0[Initial Concentration]100%Clear, colorless
2
4
8
24
48

Visualizations

Potential Degradation Triggers

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound, based on the properties of related triphenylethylene compounds.

cluster_triggers Degradation Triggers Broparestrol This compound (Active Compound) Degradation Degradation Products Broparestrol->Degradation Chemical Transformation Isomerization (Z)-Broparestrol (Altered Activity) Broparestrol->Isomerization Isomerization Light Light (UV/Visible) Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Potential degradation and isomerization pathways for this compound.

Experimental Workflow to Minimize Degradation

This workflow outlines the critical steps for handling this compound to ensure its stability throughout an experiment.

start Start storage Store Solid Compound (-20°C/-80°C, Dark) start->storage prep_stock Prepare Stock Solution (Dim light, Amber vial) storage->prep_stock aliquot Aliquot & Store Stock (-80°C, Single-use) prep_stock->aliquot prep_working Prepare Working Solution (Use fresh aliquot) aliquot->prep_working experiment Perform Experiment (Protect from light) prep_working->experiment ccp Critical Stability Checkpoint: Confirm compound integrity using Protocol 2 before large-scale experiments. prep_working->ccp analysis Analyze Results experiment->analysis end End analysis->end

Caption: Recommended experimental workflow for handling this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow to diagnose issues of inconsistent experimental results.

problem Problem: Inconsistent or Weak Results check_compound Is Compound Degradation the Likely Cause? problem->check_compound run_hplc Run HPLC/LC-MS on Stock & Working Solutions check_compound->run_hplc Yes other_factors Investigate Other Experimental Variables: - Cell health - Reagent quality - Assay parameters check_compound->other_factors No degraded Degradation or Isomerization Detected? run_hplc->degraded review_protocol Solution: Review & Improve Handling (Light protection, Aliquoting). Use fresh compound. degraded->review_protocol Yes degraded->other_factors No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Cell line-specific responses to (E)-Broparestrol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (E)-Broparestrol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as the trans-isomer LN-1643) is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2] As a SERM, its primary mechanism of action is to bind to estrogen receptors (ERα and ERβ). Depending on the target tissue, it can act as either an estrogen receptor antagonist (blocking the effects of estrogen) or a partial agonist (mimicking some effects of estrogen).[3] Its anti-cancer effects, particularly in hormone-receptor-positive cancers, are believed to stem from its potent antiestrogenic activity, which can inhibit the proliferation of estrogen-dependent cancer cells.[1][4]

Q2: What is the difference between this compound and Broparestrol?

A2: Broparestrol is a mixture of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).[1][4] this compound, specifically, is the trans-isomer, also referred to as LN-1643.[5] Both isomers are biologically active and exhibit antiestrogenic properties.[1][6] It is crucial to specify the isomeric composition when designing experiments, as different isomers of SERMs can have distinct biological potencies and effects.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is a chemical compound that should be handled according to its Safety Data Sheet (SDS). For in vitro assays, it is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, the DMSO stock is diluted in cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Which cell lines are most likely to respond to this compound treatment?

A4: As a SERM, this compound is most likely to be effective in cancer cell lines that express estrogen receptors (ER+), such as luminal A breast cancer cell lines like MCF-7 and T-47D .[7][8][9] Endometrial cancer cell lines (e.g., Ishikawa ) that are ER-positive may also be responsive. The response can be cell line-specific, depending on the relative ratio of ERα to ERβ and the downstream signaling pathways active in the cells.[10] It is recommended to verify the ER status of your cell line before initiating experiments.

Section 2: Data Presentation (Illustrative)

Disclaimer: Specific quantitative data (e.g., IC50, apoptosis rates) for this compound are not widely available in peer-reviewed literature. The following tables present illustrative data based on the known effects of other SERMs, like Tamoxifen (B1202), and related compounds on common cancer cell lines. This data is intended to serve as a template and guide for experimental design and interpretation. Researchers must determine these values empirically for this compound in their specific cellular models.

Table 1: Illustrative Cell Viability (IC50) Data for SERMs in Cancer Cell Lines

Cell LineCancer TypeER StatusCompoundIncubation TimeIC50 (µM)
MCF-7 Breast AdenocarcinomaERα+Tamoxifen72h5 - 15
T-47D Breast Ductal CarcinomaERα+Tamoxifen72h10 - 25
MDA-MB-231 Breast AdenocarcinomaER-Tamoxifen72h> 50 (Resistant)
Ishikawa Endometrial AdenocarcinomaERα+Tamoxifen48h8 - 20

Table 2: Illustrative Cell Cycle Arrest Data

Cell LineCompound (Concentration)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
MCF-7 Vehicle Control (DMSO)4860%25%15%
MCF-7 Tamoxifen (10 µM)4875%15%10%
T-47D Vehicle Control (DMSO)4855%30%15%
T-47D Tamoxifen (15 µM)4870%20%10%

Table 3: Illustrative Apoptosis Induction Data (Annexin V/PI Staining)

Cell LineCompound (Concentration)Duration (h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-7 Vehicle Control (DMSO)722.11.53.6
MCF-7 Tamoxifen (10 µM)7215.48.223.6
T-47D Vehicle Control (DMSO)723.52.05.5
T-47D Tamoxifen (15 µM)7212.86.519.3

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Add this compound Serial Dilutions adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent (3-4 hours) incubate->add_mtt solubilize Add Solubilizer (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for determining cell viability using the MTT assay.
Western Blotting for Protein Expression Analysis

Objective: To analyze changes in the expression of key proteins involved in cell cycle regulation (e.g., Cyclin D1, CDK4) and apoptosis (e.g., Cleaved Caspase-3, Bcl-2) following treatment.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Methodology:

  • Cell Treatment: Culture and treat cells with this compound for the desired duration.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge to form a cell pellet.

  • Fixation: Wash the cells with PBS, then resuspend the pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

Cell_Cycle_Workflow start Treat Cells with This compound harvest Harvest Cells (Trypsinize + Collect Supernatant) start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (G0/G1, S, G2/M Phases) acquire->analyze

Experimental workflow for cell cycle analysis via flow cytometry.

Section 4: Troubleshooting Guides

Troubleshooting Cell Viability Assays
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before seeding; mix well.2. Use calibrated pipettes; change tips for each condition.3. Avoid using the outermost wells of the plate; fill them with PBS to maintain humidity.
IC50 value is unexpectedly high or low 1. Incorrect drug concentration.2. Cell density is too high or too low.3. Compound precipitates in media.1. Verify stock solution concentration and serial dilutions.2. Optimize cell seeding density for your specific cell line.3. Check for precipitation under a microscope. If present, consider using a solubilizing agent or a different solvent.
High background in control wells 1. Contamination (bacterial or fungal).2. Serum interference with the assay.3. Compound directly reduces MTT.1. Check cultures for contamination; practice sterile technique.2. Use the same batch of serum for all experiments.3. Run a cell-free control with the compound and MTT reagent to check for direct reduction. If it occurs, switch to a different viability assay (e.g., SRB).
Troubleshooting Western Blotting
IssuePossible Cause(s)Recommended Solution(s)
No signal or weak signal 1. Insufficient protein loaded.2. Primary or secondary antibody concentration is too low.3. Inefficient protein transfer.1. Increase the amount of protein loaded per well (20-40 µg).2. Optimize antibody dilutions; increase incubation time (e.g., overnight at 4°C).3. Confirm transfer by staining the membrane with Ponceau S after transfer.
High background 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing.1. Increase blocking time to 1-2 hours or switch blocking agent (e.g., from milk to BSA).2. Further dilute the primary and/or secondary antibodies.3. Increase the number and duration of TBST washes.
Non-specific bands 1. Primary antibody is not specific.2. Protein degradation.3. Too much protein loaded.1. Use a more specific antibody; check the literature for validation.2. Always use fresh protease inhibitors in your lysis buffer.3. Reduce the total protein amount loaded onto the gel.
Troubleshooting Cell Cycle Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor resolution between G0/G1 and G2/M peaks (High CV) 1. Improper cell fixation.2. Cell clumps or doublets.3. Flow rate is too high.1. Add cold ethanol dropwise while gently vortexing to prevent cell aggregation.2. Filter the stained cells through a fine mesh before analysis. Use doublet discrimination gating during acquisition.3. Run samples at the lowest possible flow rate.
Large sub-G1 peak in control cells 1. Cells were unhealthy before treatment.2. Harsh harvesting or fixation technique.3. Apoptosis induced by experimental conditions.1. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.2. Handle cells gently; do not vortex excessively or centrifuge at high speeds.3. Check for apoptosis in untreated cells; optimize culture conditions.
No change in cell cycle distribution after treatment 1. Compound is inactive at the tested concentration.2. Incubation time is too short or too long.3. Cell line is resistant to the compound.1. Test a wider range of concentrations based on viability assay results.2. Perform a time-course experiment (e.g., 12, 24, 48 hours).3. Confirm the ER status of the cell line; consider using a different, more sensitive cell line.

Section 5: Signaling Pathway Diagram

This compound, as a SERM, primarily exerts its anti-proliferative effects in ER+ cancer cells by antagonizing the genomic and non-genomic signaling of estradiol (B170435) (E2). This leads to cell cycle arrest and can induce apoptosis.

SERM_Pathway cluster_pathways Cell Cycle & Survival Pathways E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Activates Brop This compound Brop->ER Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds Arrest G1 Arrest Apoptosis Apoptosis CyclinD1 Cyclin D1 Gene (CCND1) ERE->CyclinD1 Transcription Bcl2_gene Bcl-2 Gene ERE->Bcl2_gene Transcription CDK46 CDK4/6 CyclinD1->CDK46 Forms Complex Bcl2_prot Bcl-2 Protein Bcl2_gene->Bcl2_prot Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1_S G1-S Phase Progression E2F->G1_S Activates Bcl2_prot->Apoptosis Inhibits

Antagonistic action of this compound on ER signaling.

References

Technical Support Center: Overcoming Experimental Inconsistencies with (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental inconsistencies when working with (E)-Broparestrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2][3] Its primary mechanism of action is to bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate their activity.[4][5] Depending on the target tissue and the specific cellular context, this compound can act as either an estrogen receptor agonist or antagonist, leading to differential effects on gene expression and cellular function.[6]

Q2: We are observing variable results in our cell viability assays (e.g., MTT, XTT) with this compound. What could be the cause?

Inconsistent results in cell viability assays are a common challenge. Several factors could contribute to this variability:

  • Isomer Purity: Broparestrol exists as (E) and (Z) isomers, both of which are biologically active.[1] Ensure you are using the pure (E)-isomer, as contamination with the (Z)-isomer could lead to varied biological responses.

  • Cell Line Specificity: The effects of SERMs are highly dependent on the relative expression levels of ERα and ERβ in the cell line being used.[5][7] Different cell lines will respond differently.

  • Phenol (B47542) Red in Media: Phenol red, a common component of cell culture media, is a weak estrogen agonist. This can interfere with the action of this compound and lead to inconsistent results. It is highly recommended to use phenol red-free media for all experiments involving estrogenic compounds.

  • Serum Batch Variability: Fetal bovine serum (FBS) contains endogenous steroids that can activate estrogen receptors. Variations in hormone levels between different batches of FBS can be a significant source of inconsistency. Using charcoal-stripped FBS is crucial to minimize this variability.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Poor solubility can lead to inaccurate concentrations and variable effects. It is often soluble in DMSO.[8]

Q3: Our Western blot results for ER activation are not consistent. What should we check?

Inconsistent Western blot results for ER activation (e.g., phosphorylation) can be due to several factors:

  • Timing of Treatment: The activation of ER and downstream signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for observing the desired effect after this compound treatment.

  • Antibody Specificity: Use well-validated antibodies specific for the phosphorylated form of the estrogen receptor (e.g., Phospho-ERα Ser118) and total ERα for normalization.[9]

  • Loading Controls: Ensure equal protein loading by using a reliable loading control such as GAPDH or β-actin.

  • Cell Lysis and Protein Extraction: Use appropriate lysis buffers and protease/phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

Q4: We are seeing conflicting agonist and antagonist effects of this compound in different experimental systems. Is this expected?

Yes, this is a known characteristic of SERMs.[6] The dual agonist/antagonist activity of this compound is tissue- and cell-specific.[6] This differential activity is influenced by the ratio of ERα to ERβ, the presence of various co-activator and co-repressor proteins, and the specific gene promoters being regulated.[6][10]

Troubleshooting Guides

Issue 1: High Variability in Cell Proliferation/Viability Assays
Potential Cause Troubleshooting Step Expected Outcome
Phenol Red Interference Switch to phenol red-free cell culture medium.Reduced background estrogenic activity and more consistent dose-response curves.
Serum Hormone Contamination Use charcoal-dextran stripped fetal bovine serum (FBS).Minimized interference from endogenous steroids in the serum, leading to more reproducible results.
Inconsistent Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.Uniform cell growth across the plate, reducing well-to-well variability.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions.Homogeneous drug concentration in all wells, ensuring consistent cellular exposure.
Edge Effects in Plates Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.Reduced evaporation from wells, leading to more consistent cell growth and drug effects.
Issue 2: Inconsistent Gene Expression (qPCR) or Protein Expression (Western Blot) Results
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Treatment Duration Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time for your gene or protein of interest.Identification of the optimal time point for analysis, leading to more robust and reproducible data.
Variable Cell Confluency Standardize the cell confluency at the time of treatment.Consistent cellular state at the start of the experiment, reducing variability in response to the compound.
RNA/Protein Degradation Use appropriate inhibitors (RNase inhibitors for RNA, protease/phosphatase inhibitors for protein) during extraction.Preservation of sample integrity, leading to more accurate quantification.
Primer/Antibody Inefficiency Validate qPCR primers for efficiency and specificity. Validate antibodies for specificity using positive and negative controls.Reliable and specific detection of the target gene or protein.
Normalization Issues Use multiple stable housekeeping genes for qPCR normalization. For Western blots, normalize to a total protein stain or a reliable loading control.Accurate normalization that accounts for variations in sample loading and processing.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of adherent cells.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of phenol red-free culture medium supplemented with charcoal-stripped FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in phenol red-free medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

    • Incubate at room temperature for at least 2 hours in the dark, with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol 2: Western Blot for ERα Activation

This protocol is for detecting the phosphorylation of Estrogen Receptor Alpha (ERα) in response to this compound.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency in phenol red-free medium with charcoal-stripped FBS.

    • Treat cells with this compound at the desired concentrations for the predetermined optimal time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Verify the transfer efficiency using Ponceau S staining.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERα (e.g., p-ERα Ser118) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERα and a loading control (e.g., GAPDH) for normalization.

Data Presentation Tables

To aid in identifying sources of inconsistency, we recommend recording your experimental details and results in a structured format.

Table 1: Cell Viability Assay Data Log

Parameter Experiment 1 Experiment 2 Experiment 3
Date
Cell Line & Passage No.
Seeding Density (cells/well)
This compound Lot No.
This compound Conc. (µM)
Vehicle Control
Treatment Duration (h)
Medium Type
Serum Type & Lot No.
Mean Absorbance (570 nm)
Standard Deviation
% Viability vs. Control

Table 2: Western Blot Experimental Log

Parameter Experiment 1 Experiment 2 Experiment 3
Date
Cell Line & Passage No.
Cell Confluency at Treatment
This compound Conc. (µM)
Treatment Duration (min/h)
Lysis Buffer Composition
Protein Loaded (µg)
Primary Antibody (p-ERα)
Primary Antibody (Total ERα)
Loading Control Antibody
Relative Band Intensity (p-ERα/Total ERα)

Visualizations

Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 This compound / Estrogen ER Estrogen Receptor (ERα/ERβ) E2->ER E2_ER Ligand-Receptor Complex ER->E2_ER Dimer Dimerization E2_ER->Dimer ERE Estrogen Response Element (in DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response mER Membrane ER G_Protein G-Protein mER->G_Protein Activates MAPK MAPK Pathway mER->MAPK AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Signaling Downstream Signaling PKA->Cell_Signaling MAPK->Cell_Signaling E2_mem This compound / Estrogen E2_mem->mER

Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Phenol Red-Free Media, Charcoal-Stripped FBS) Treatment 3. Treat Cells with This compound Cell_Culture->Treatment Compound_Prep 2. Prepare this compound Stock Solution Compound_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Gene_Expression 4b. Gene/Protein Expression (qPCR/Western Blot) Treatment->Gene_Expression Data_Collection 5. Collect Data (Absorbance/Band Intensity) Viability_Assay->Data_Collection Gene_Expression->Data_Collection Normalization 6. Normalize Data (to Vehicle Control) Data_Collection->Normalization Interpretation 7. Interpret Results Normalization->Interpretation

Caption: General Experimental Workflow for Investigating this compound Effects.

SERM_Action_Logic Broparestrol This compound ER_Binding Binds to Estrogen Receptors (ERα and ERβ) Broparestrol->ER_Binding Conformational_Change Induces Conformational Change in ER ER_Binding->Conformational_Change Co_regulator Differential Recruitment of Co-activators & Co-repressors Conformational_Change->Co_regulator Agonist Agonist Effect (e.g., Bone Tissue) Co_regulator->Agonist Antagonist Antagonist Effect (e.g., Breast Tissue) Co_regulator->Antagonist Tissue_Specificity Tissue-Specific Factors Tissue_Specificity->Co_regulator

Caption: Logical Flow of Tissue-Specific SERM Action.

References

Best practices for handling and storing (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of (E)-Broparestrol in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1][2] It is recognized for its potent antiestrogenic and slight estrogenic activities.[2] Structurally related to compounds like clomifene (B125282) and diethylstilbestrol, it has been investigated for its role in inhibiting mammary gland development and suppressing prolactin levels in animal studies.[2]

2. What are the primary research applications of this compound?

This compound is primarily used in research to investigate estrogen receptor signaling pathways. As a SERM, it allows for the tissue-specific modulation of estrogen receptor activity, making it a valuable tool in studies related to endocrinology, oncology (particularly breast cancer), and reproductive biology.

3. How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C.[3] For short-term storage of a few days to weeks, it can be kept in a dry, dark environment at 0-4°C.[3]

4. What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3] For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₉Br
Molecular Weight 363.29 g/mol
Appearance Solid powder[3]
Purity >98%[3]
CAS Number 22393-62-0

Storage Conditions

ConditionTemperatureDuration
Short-term 0 - 4 °CDays to Weeks
Long-term -20 °CMonths to Years

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.6329 mg per 1 mL of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

2. Estrogen Receptor Competitive Binding Assay

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Objective: To determine the binding affinity of this compound to the estrogen receptor (ER).

  • Materials:

    • This compound

    • Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)

    • ER-containing cell lysate or purified ER protein

    • Assay buffer (e.g., Tris-HCl buffer with additives)

    • Unlabeled 17β-estradiol (for positive control)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol.

    • In a multi-well plate, combine the ER source, a fixed concentration of radiolabeled estradiol, and varying concentrations of either this compound or unlabeled 17β-estradiol.

    • Include wells for total binding (radiolabeled estradiol + ER source) and non-specific binding (radiolabeled estradiol + ER source + a high concentration of unlabeled estradiol).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand using a method like dextran-coated charcoal or filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the log concentration of the competitor to determine the IC₅₀ value.

Troubleshooting Guides

IssuePossible CauseRecommendation
Poor solubility of this compound in aqueous media This compound is hydrophobic.Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Inconsistent results in cell-based assays Cell passage number, seeding density, or health.Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Regularly check for mycoplasma contamination.
Low signal or no effect in biological assays Degradation of the compound.Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. Protect solutions from light. Prepare fresh dilutions from the stock for each experiment.
High background in binding assays Inadequate washing or issues with the separation of bound and free ligand.Optimize the washing steps to effectively remove unbound radioligand. Ensure the separation method (e.g., charcoal adsorption, filtration) is efficient.

Mandatory Visualizations

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol This compound ER Estrogen Receptor (ER) Broparestrol->ER Binds HSP Heat Shock Proteins ER->HSP Dissociation Dimerization ER Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Translocation & Binding Coactivator Coactivator ERE->Coactivator Recruitment (Blocked) Corepressor Corepressor ERE->Corepressor Recruitment Gene_Transcription Target Gene Transcription Corepressor->Gene_Transcription Inhibition Biological_Response Biological Response (Antiestrogenic) Gene_Transcription->Biological_Response Experimental_Workflow_Binding_Assay start Start prep_reagents Prepare Reagents: This compound dilutions, Radiolabeled Estradiol, Estrogen Receptor start->prep_reagents incubation Incubate Components: ER + Radioligand + Competitor prep_reagents->incubation separation Separate Bound and Free Ligand incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end Troubleshooting_Logic issue Inconsistent Results? check_cells Check Cell Health: Passage #, Viability, Mycoplasma issue->check_cells Yes check_compound Check Compound Integrity: Storage, Fresh Dilutions issue->check_compound Yes check_protocol Review Protocol: Seeding Density, Pipetting issue->check_protocol Yes resolve Problem Resolved check_cells->resolve check_compound->resolve check_protocol->resolve

References

Adjusting experimental protocols for hydrophobic compounds like (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with the hydrophobic selective estrogen receptor modulator (SERM), (E)-Broparestrol. The principles and protocols outlined here are also broadly applicable to other hydrophobic compounds in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound, dissolved in DMSO, is precipitating immediately after I add it to my cell culture medium. What's happening and how can I prevent it?

A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[1] Here’s a guide to troubleshoot and prevent this:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and do so dropwise while gently vortexing or swirling the media.[1]
Low Media Temperature The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions and for treating your cells.[1]
High Final DMSO Concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and can also influence the solubility of the compound in the media.Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize toxicity and solvent effects.
Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.Test the solubility of this compound in a simpler buffered saline solution like PBS to determine if media components are a primary factor. While serum proteins can sometimes help stabilize hydrophobic compounds, they can also contribute to precipitation in some cases.

Q2: I'm seeing inconsistent results in my cell-based assays after treating with this compound. What could be the cause?

A2: Inconsistent results with hydrophobic compounds often stem from solubility and stability issues.

  • Uneven Compound Distribution: If the compound has precipitated, even at a microscopic level, it will not be evenly distributed across your culture plates, leading to variable effects on the cells. Always visually inspect your final working solution for any signs of precipitation before adding it to cells.

  • Adsorption to Plastics: Hydrophobic compounds have a tendency to adsorb to the plastic surfaces of labware, such as pipette tips and culture plates. This can reduce the effective concentration of the compound in the media. To mitigate this, consider using low-retention plasticware.

  • Compound Degradation: Ensure that your stock solution of this compound is stored correctly (typically at -20°C or -80°C) and protected from light if it is light-sensitive. Avoid repeated freeze-thaw cycles by aliquoting your stock solution.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective estrogen receptor modulator (SERM).[2][3][4][5][6] This means it binds to estrogen receptors (ERs) and can act as either an agonist (activating the receptor) or an antagonist (blocking the receptor) depending on the tissue type.[7] This tissue-specific action is a hallmark of SERMs. Its primary mechanism involves modulating the transcription of estrogen-responsive genes.

Physicochemical & In Vitro Data Summary

The following tables summarize key data for this compound and provide estimated solubility for related compounds to guide experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₁₉Br[1][5][8]
Molecular Weight 363.29 g/mol [1][5][8]
Appearance Solid[1][8]
Computed XLogP3 7.4

Note: A higher LogP value indicates greater hydrophobicity.

Table 2: Solubility of Related Hydrophobic Compounds (for Estimation)

Disclaimer: The following data is for structurally or functionally related compounds and should be used as a guideline only. It is highly recommended to perform your own solubility tests for this compound in your specific experimental solutions.

Compound Solvent Solubility Reference
Diethylstilbestrol (DES)DMSO~30 mg/mL
Diethylstilbestrol (DES)Ethanol~30 mg/mL
Diethylstilbestrol (DES)1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL
17β-EstradiolDMSO~20 mg/mL[7]
17β-EstradiolEthanol~2.5 mg/mL[7]
17β-Estradiol1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing solutions of this compound for in vitro experiments, designed to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out the desired amount of this compound powder.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

    • Then, perform a serial dilution in pre-warmed complete medium to get closer to your final desired concentrations.

  • Prepare the Final Working Solution:

    • Add a small volume of the final intermediate dilution to the pre-warmed medium while gently vortexing or swirling. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is not clear, you may need to lower the final concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of this compound on cell viability using a standard MTT assay.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound in pre-warmed complete culture medium at 2x the final desired concentrations, following Protocol 1.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest treatment concentration) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

This compound, as a SERM, modulates the classical estrogen receptor signaling pathway. The following diagram illustrates the genomic signaling cascade initiated by estrogen receptor activation. SERMs like this compound bind to the Estrogen Receptor (ER), influencing its conformation and subsequent interaction with co-regulators and DNA, leading to either activation or repression of target gene transcription.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_unbound ER (inactive) ER_bound Broparestrol-ER Complex ER_unbound->ER_bound Broparestrol This compound (SERM) Broparestrol->ER_unbound Binding Dimerization Dimerization ER_bound->Dimerization ER_dimer Broparestrol-ER Dimer Dimerization->ER_dimer Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription CoRegulators Co-activators / Co-repressors CoRegulators->ERE Recruited

Estrogen Receptor (ER) Signaling Pathway Modulation by a SERM.
Experimental Workflow

The following workflow outlines the key steps for conducting a cell viability assay with a hydrophobic compound like this compound, emphasizing the critical preparation stages to ensure compound solubility and experimental success.

Cell_Viability_Workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 1. Prepare 10-50 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilutions (Serial Dilution) stock->intermediate Minimize Precipitation Risk working 3. Prepare Final Working Solutions in 37°C Medium intermediate->working treat 5. Treat Cells with Working Solutions working->treat Add to Cells seed 4. Seed Cells in 96-well Plate seed->treat incubate 6. Incubate for Desired Duration treat->incubate mtt 7. Add MTT Reagent incubate->mtt read 8. Solubilize & Read Absorbance at 570nm mtt->read

Workflow for Cell Viability Assay with Hydrophobic Compounds.

References

Technical Support Center: (E)-Broparestrol Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of (E)-Broparestrol degradation products.

Frequently Asked Questions (FAQs)

Q1: We are starting our forced degradation studies for this compound. Which stress conditions should we employ?

A1: Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1] For this compound, a comprehensive study should include exposure to a variety of stress conditions as recommended by ICH guidelines.[2][3] While specific degradation pathways for this compound are not extensively documented, studies on structurally similar triphenylethylene (B188826) derivatives like tamoxifen (B1202) and clomiphene suggest sensitivity to acid, base, oxidation, and light.[4][5][6]

Recommended Stress Conditions for this compound Forced Degradation Studies:

Stress ConditionReagent/MethodTypical ConditionsPotential Degradation
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature or 50-60°C for up to 7 days.[2][3]Degradation has been observed for the similar compound clomiphene under acidic conditions.[5]
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or 50-60°C for up to 7 days.[2][3]Clomiphene shows significant degradation under alkaline conditions.[5]
Oxidation 3% to 30% H₂O₂Room temperature.[1]Oxidative degradation is a known pathway for clomiphene.[6]
Photodegradation Exposure to UV and visible light (ICH Q1B)Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Photodegradation is a significant pathway for tamoxifen, leading to isomerization and other products.[4][7][8]
Thermal Degradation Dry heat40-80°C.[3]To assess the stability at elevated temperatures.

Q2: We are observing multiple peaks in our chromatogram after forced degradation. How can we identify which are true degradation products of this compound?

A2: Differentiating true degradation products from artifacts or impurities in the starting material is a critical step. A systematic approach is required:

  • Analyze a Control Sample: Always run a chromatogram of an unstressed this compound sample. Peaks present in the control are not degradation products.

  • Analyze a Blank: Run a blank sample (solvent without the drug) that has been subjected to the same stress conditions. This will help identify any peaks originating from the solvent or reagents.

  • Mass Balance Analysis: A good stability-indicating method should account for the majority of the parent drug after degradation. The sum of the assay value of the parent drug and the impurities should be close to the initial assay value.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one compound.

  • Mass Spectrometry (MS) Analysis: Couple your liquid chromatograph to a mass spectrometer (LC-MS). Degradation products should have molecular weights that can be rationalized from the parent this compound molecule through plausible chemical reactions (e.g., hydrolysis, oxidation, isomerization).

Q3: What are the likely degradation pathways for this compound based on its structure?

A3: this compound is a triphenylethylene derivative.[9] Based on the degradation of similar molecules like tamoxifen and clomiphene, the following pathways are plausible:

  • (E/Z) Isomerization: The double bond in the triphenylethylene core is susceptible to isomerization, particularly under photolytic conditions.[8]

  • Oxidation: The ethylene (B1197577) double bond and the aromatic rings could be sites of oxidation. For tamoxifen, a ketone metabolite is formed through photooxidation.[8]

  • Cyclization: Photocyclization to form phenanthrene-like structures has been observed with tamoxifen.[4][8]

  • Hydrolysis: While less common for the core structure, if any ester or ether functionalities were present in a formulated product, they could be susceptible to hydrolysis. Given the structure of this compound, direct hydrolysis of the core is less likely but should be considered under harsh acidic or basic conditions.

Below is a diagram illustrating potential degradation pathways based on analogous compounds.

G cluster_main Potential Degradation Pathways of this compound Broparestrol This compound Isomer (Z)-Broparestrol (Isomerization Product) Broparestrol->Isomer Light Oxidized Oxidized Products (e.g., Ketone) Broparestrol->Oxidized Oxidation (e.g., H₂O₂) or Light/O₂ Cyclized Cyclized Products (Phenanthrene-like) Broparestrol->Cyclized Light Isomer->Cyclized Light

Potential degradation pathways for this compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No degradation observed under stress conditions. This compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.
Complete degradation of this compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is typically 5-20% degradation to ensure that secondary degradation is minimized.[2]
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or composition. Column degradation due to harsh pH.Optimize the mobile phase. Ensure the pH is within the stable range for the column. Consider a different column chemistry if necessary.
Inconsistent results between experiments. Variation in experimental conditions (temperature, light exposure, reagent concentration). Sample preparation inconsistency.Tightly control all experimental parameters. Use calibrated equipment. Ensure consistent sample preparation procedures.
Mass spectrometer signal suppression. High salt concentration from buffers used in degradation studies. Co-eluting matrix components.Use volatile buffers (e.g., ammonium (B1175870) acetate, ammonium formate). Optimize chromatographic separation to resolve the analyte from interfering components. Consider sample cleanup steps like solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to forced degradation conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed powder in methanol for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.

Forced degradation experimental workflow.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC-MS method.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, QTOF, or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
PDA Wavelength 220-400 nm

Mass Spectrometry Conditions (Starting Point):

ParameterRecommended Condition
Ionization Mode ESI Positive and Negative (run separately)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 350°C
Mass Range m/z 100-1000
Data Acquisition Full scan mode for initial analysis. Tandem MS (MS/MS) for structural elucidation of detected degradation products.

Method Validation:

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to separate and quantify this compound in the presence of its degradation products.

References

Optimizing dosing schedule for (E)-Broparestrol in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (E)-Broparestrol in animal studies. Given the limited specific literature on this compound, this guidance also incorporates established principles from related selective estrogen receptor modulators (SERMs) and general best practices in rodent drug administration.

Frequently Asked Questions (FAQs)

1. What is this compound and its primary mechanism of action?

This compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] As a SERM, it exhibits tissue-selective estrogenic and antiestrogenic effects. Its primary mechanism involves binding to estrogen receptors (ERs), which leads to a cascade of cellular events that alter gene expression.[2] This modulation can result in either estrogen-like or anti-estrogen effects depending on the target tissue. It is structurally related to compounds like clomifene (B125282) and diethylstilbestrol (B1670540) (DES).[1]

2. What are the potential applications of this compound in animal research?

This compound has been investigated for its potential in treating breast cancer and for dermatological applications.[1] In animal models, it has been shown to inhibit mammary gland development and suppress prolactin levels.[1] Research applications may include studies on hormone-dependent cancers, reproductive biology, and endocrinology.

3. What is a suitable vehicle for administering this compound?

The choice of vehicle is critical and depends on the route of administration and the physicochemical properties of this compound. For oral administration, common vehicles include corn oil, sesame oil, or aqueous suspensions with suspending agents like carboxymethylcellulose. It is essential to determine the solubility of this compound in the chosen vehicle to ensure a homogenous and stable formulation. The vehicle should be non-toxic and not interfere with the experimental outcomes.

4. How should this compound be stored?

This compound should be stored according to the manufacturer's recommendations, typically at room temperature in a dry, dark place.[3] Solutions or suspensions prepared for dosing should be stored under conditions that maintain their stability and prevent degradation. Stability testing of the formulation is recommended, especially for long-term studies.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Question: We are observing high variability in our animal study results. What could be the cause and how can we mitigate it?

Answer: High variability can stem from several factors. Consider the following troubleshooting steps:

  • Dosing Accuracy:

    • Ensure accurate and consistent dosing for each animal. For oral gavage, proper technique is crucial to avoid accidental administration into the trachea.[4][5]

    • Verify the concentration and homogeneity of your this compound formulation. Mix the formulation thoroughly before each administration.

  • Animal Factors:

    • Animal strain, age, sex, and health status can significantly influence drug metabolism and response.[6] Ensure these are consistent across your experimental groups.

    • Stress from handling and procedures like oral gavage can impact physiological responses.[4] Acclimatize animals to handling and restraint to minimize stress.[7]

  • Pharmacokinetics:

    • The timing of sample collection relative to dosing is critical. Conduct a pilot pharmacokinetic study to determine the optimal time points for assessing drug levels and effects.

    • Consider that factors like diet can influence drug absorption.

Issue 2: Poor Oral Bioavailability

Question: We suspect poor oral bioavailability of this compound in our study. How can we address this?

Answer: Poor oral bioavailability can be a challenge. Here are some strategies to consider:

  • Formulation Optimization:

    • The solubility of this compound is a key determinant of its absorption. Experiment with different vehicles or consider formulation strategies like creating a micro-suspension or using solubility enhancers.

  • Route of Administration:

    • If oral bioavailability remains an issue, consider alternative routes of administration such as subcutaneous or intraperitoneal injection, if appropriate for your study's objectives.[8][9]

  • Dose Adjustment:

    • Increasing the dose may compensate for low bioavailability, but this must be balanced against the risk of toxicity. A dose-response study is recommended to identify the optimal therapeutic window.

Issue 3: Adverse Effects or Toxicity

Question: Some animals are showing signs of toxicity (e.g., weight loss, lethargy). What should we do?

Answer: The appearance of adverse effects requires immediate attention:

  • Dose Reduction:

    • The current dose may be too high. Reduce the dose or consider a dose-escalation design in your next study to determine the maximum tolerated dose (MTD).

  • Vehicle Toxicity:

    • Ensure the vehicle itself is not causing the adverse effects. Run a vehicle-only control group to assess this.

  • Frequency of Administration:

    • Consider reducing the frequency of administration to allow for drug clearance and recovery between doses.

  • Supportive Care:

    • Provide supportive care to affected animals as recommended by your institution's veterinary staff. Monitor animals closely for signs of distress.[10]

Data Presentation

Table 1: Example Dosing Schedule for a 4-Week Rodent Study
GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyVehicle
1Control0Oral GavageDailyCorn Oil
2This compound1Oral GavageDailyCorn Oil
3This compound10Oral GavageDailyCorn Oil
4This compound50Oral GavageDailyCorn Oil

Note: These are hypothetical doses and should be optimized based on preliminary dose-finding studies.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)
ParameterValueUnit
Cmax (Maximum Concentration)150ng/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)900ng*h/mL
t1/2 (Half-life)8hours

Note: This table presents example data. Actual pharmacokinetic profiles must be determined experimentally.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Preparation: Acclimatize mice to handling for several days prior to the experiment. Weigh each mouse on the day of dosing to calculate the correct volume.

  • Formulation Preparation: Prepare the this compound formulation in the chosen vehicle. Ensure it is a homogenous suspension or solution. Mix well before drawing up the dose.

  • Restraint: Gently but firmly restrain the mouse, ensuring a secure grip that prevents movement but does not impede breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Dose Administration: Once the needle is in place, slowly administer the calculated volume.

  • Post-Administration Monitoring: Monitor the animal for a few minutes after dosing for any signs of respiratory distress.[10] Return the animal to its cage and observe for any adverse reactions.

Mandatory Visualizations

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brop This compound ER Estrogen Receptor (ER) Brop->ER Binds Brop_ER This compound-ER Complex ER->Brop_ER HSP Heat Shock Proteins HSP->ER Bound (inactive) Brop_ER->HSP Dissociation ERE Estrogen Response Element (ERE) Brop_ER->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription Initiates/Inhibits

Caption: Simplified signaling pathway of this compound.

Dosing_Workflow start Start: Dose Optimization Study prep Prepare this compound Formulation start->prep weigh Weigh Animals prep->weigh calculate Calculate Dosing Volume weigh->calculate administer Administer Dose (Oral Gavage) calculate->administer observe Observe for Acute Toxicity administer->observe collect Collect Samples (Blood, Tissue) observe->collect analyze Analyze Samples (PK/PD) collect->analyze evaluate Evaluate Efficacy & Toxicity Data analyze->evaluate decision Optimal Dose Determined? evaluate->decision end End: Proceed with Main Study decision->end Yes adjust Adjust Dose/Formulation decision->adjust No adjust->prep

Caption: Experimental workflow for dose optimization.

Troubleshooting_Logic issue Issue: High Variability in Results cause1 Inaccurate Dosing? issue->cause1 cause2 Animal Heterogeneity? issue->cause2 cause3 PK/Timing Issues? issue->cause3 solution1 Refine Dosing Technique Verify Formulation cause1->solution1 Yes solution2 Standardize Animal Strain, Age, Sex Acclimatize to Handling cause2->solution2 Yes solution3 Conduct Pilot PK Study Standardize Sample Collection cause3->solution3 Yes

Caption: Troubleshooting logic for high variability.

References

Technical Support Center: Counteracting Resistance to (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (E)-Broparestrol in long-term experimental studies. Given that this compound is a selective estrogen receptor modulator (SERM), the mechanisms of resistance and strategies to counteract it are often analogous to those observed with other SERMs, such as tamoxifen (B1202).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM). Its primary mechanism of action is to competitively bind to the estrogen receptor (ER), primarily ERα, thereby modulating the expression of estrogen-responsive genes. In breast cancer cells, it typically acts as an antagonist, inhibiting the proliferative effects of estrogen.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential underlying mechanisms of this acquired resistance?

A2: Acquired resistance to SERMs like this compound is a multifaceted issue. The primary mechanisms include:

  • Alterations in the Estrogen Receptor: This can involve the downregulation or loss of ERα expression, or mutations in the ESR1 gene that lead to a constitutively active receptor, no longer dependent on estrogen for its function.

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the ERα blockade by upregulating other pro-survival signaling pathways. The most common "escape" pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1] Activation of these pathways can be driven by growth factor receptors like EGFR, HER2, and IGF-1R.

  • Changes in Cell Cycle Regulators: Alterations in the expression or function of cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), can lead to uncontrolled cell proliferation despite ERα inhibition.

  • Emergence of Cancer Stem-like Cells: A subpopulation of cells with stem-like properties may be inherently resistant to endocrine therapy and can repopulate the tumor.

Q3: How can we experimentally confirm that our cell line has developed resistance to this compound?

A3: Resistance can be confirmed by a combination of functional and molecular assays:

  • Cell Viability/Proliferation Assays: A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your long-term treated cells compared to the parental cell line is a key indicator of resistance.

  • Western Blot Analysis: Assess the activation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., phosphorylated AKT, ERK1/2). Increased phosphorylation of these proteins in the presence of this compound suggests the activation of escape pathways.

  • Quantitative PCR (qPCR) or Western Blot for ERα: Measure the mRNA and protein levels of ERα to determine if its expression has been downregulated in the resistant cells.

  • Gene Sequencing: Sequence the ESR1 gene to identify potential mutations in the ligand-binding domain.

Q4: What are the current strategies to counteract or overcome resistance to this compound in an experimental setting?

A4: Several strategies can be explored, primarily involving combination therapies:

  • Inhibition of Escape Pathways: Combine this compound with inhibitors of the PI3K/AKT/mTOR pathway (e.g., PI3K inhibitors like alpelisib, or mTOR inhibitors like everolimus) or the MAPK/ERK pathway (e.g., MEK inhibitors like trametinib).

  • Targeting Cell Cycle Machinery: The use of CDK4/6 inhibitors (e.g., palbociclib, ribociclib) in combination with this compound can be effective in overcoming resistance by halting cell cycle progression.

  • Epigenetic Modulation: The use of histone deacetylase (HDAC) inhibitors may re-sensitize resistant cells to endocrine therapy.

Troubleshooting Guides

Issue 1: Increased cell survival and proliferation in the presence of this compound.

Possible Cause Suggested Troubleshooting Step
Development of acquired resistance.Confirm resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the parental, sensitive cell line.
Activation of the PI3K/AKT signaling pathway.Perform Western blot analysis for phosphorylated AKT (p-AKT) and total AKT. An increased p-AKT/total AKT ratio indicates pathway activation.
Upregulation of the MAPK/ERK signaling pathway.Conduct Western blot for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. An elevated p-ERK/total ERK ratio is indicative of pathway activation.
Downregulation or loss of ERα expression.Quantify ERα mRNA levels using qPCR and protein levels using Western blot.

Issue 2: Inconsistent results with combination therapies aimed at overcoming resistance.

Possible Cause Suggested Troubleshooting Step
Suboptimal inhibitor concentration.Perform a dose-response matrix experiment with varying concentrations of both this compound and the targeted inhibitor to determine the optimal synergistic concentrations.
Inappropriate timing of drug administration.Test different administration schedules (e.g., sequential vs. simultaneous) to determine the most effective protocol for inducing cell death or inhibiting proliferation.
Redundant signaling pathways are active.Consider a multi-targeted approach. If inhibiting one pathway is insufficient, explore the possibility of dual inhibition of both the PI3K/AKT and MAPK pathways.

Quantitative Data Summary

Disclaimer: The following data is representative of resistance to the SERM tamoxifen in MCF-7 breast cancer cells and is provided as an illustrative example due to the lack of publicly available quantitative data specifically for this compound resistance.

Table 1: Representative IC50 Values for a SERM in Sensitive vs. Resistant Breast Cancer Cell Lines.

Cell LineTreatmentIC50 (µM)Fold Resistance
MCF-7 (Parental)4-hydroxytamoxifen14.4-
MCF-7/TamR (Resistant)4-hydroxytamoxifen>40>2.8

Data adapted from a study on tamoxifen resistance.[2]

Table 2: Illustrative Changes in Gene and Protein Expression in SERM-Resistant Cells.

Molecule Method Change in Resistant vs. Sensitive Cells Implication
ERα (ESR1)qPCRDownregulation (e.g., 2-fold decrease)Loss of therapeutic target.
p-AKT (Ser473)Western BlotUpregulation (e.g., 3-fold increase)Activation of PI3K/AKT pathway.[1]
p-ERK1/2Western BlotUpregulation (e.g., 2.5-fold increase)Activation of MAPK pathway.[2]
Cyclin D1Western BlotUpregulationCell cycle dysregulation.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for PI3K/AKT and MAPK Pathway Activation

  • Objective: To assess the phosphorylation status of AKT and ERK1/2.

  • Methodology:

    • Culture sensitive and resistant cells with and without this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

3. Quantitative Real-Time PCR (qPCR) for ERα (ESR1) Expression

  • Objective: To measure the mRNA levels of ERα.

  • Methodology:

    • Isolate total RNA from sensitive and resistant cells using a suitable kit (e.g., RNeasy Kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for ESR1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The PCR cycling conditions are typically: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Calculate the relative expression of ESR1 using the ΔΔCt method.

Visualizations

SERM_Resistance_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptors Growth Factor Receptors (EGFR, HER2) PI3K PI3K Growth_Factor_Receptors->PI3K RAS RAS Growth_Factor_Receptors->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER_alpha_cyt ERα AKT->ER_alpha_cyt Phosphorylation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Broparestrol This compound Broparestrol->ER_alpha_cyt ER_alpha_nuc ERα ER_alpha_cyt->ER_alpha_nuc Gene_Expression Target Gene Expression ER_alpha_nuc->Gene_Expression Gene_Expression->Proliferation_Survival

Caption: Signaling pathways in this compound resistance.

Experimental_Workflow Start Long-term culture of This compound-treated cells Resistance_Check Suspected Resistance Start->Resistance_Check IC50_Assay Cell Viability Assay (e.g., MTT) to determine IC50 Resistance_Check->IC50_Assay Yes Mechanism_Investigation Investigate Resistance Mechanisms IC50_Assay->Mechanism_Investigation Western_Blot Western Blot for p-AKT, p-ERK, ERα Mechanism_Investigation->Western_Blot qPCR qPCR for ERα (ESR1) mRNA Mechanism_Investigation->qPCR Counteraction Test Counteracting Strategies Western_Blot->Counteraction qPCR->Counteraction Combination_Therapy Combination Therapy with Pathway Inhibitors (e.g., PI3Ki, MEKi, CDK4/6i) Counteraction->Combination_Therapy Analysis Analyze Synergy and Re-evaluate Cell Viability Combination_Therapy->Analysis

Caption: Workflow for investigating and counteracting resistance.

References

Technical Support Center: Purity Validation of Synthesized (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (E)-Broparestrol. The following information is intended to assist in the validation of its purity for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric purity important?

A1: this compound, also known as trans-Broparestrol, is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] As a SERM, it exhibits tissue-specific estrogen receptor agonist or antagonist activity.[2][3][4] The biological activity of Broparestrol is dependent on its stereochemistry. The (E) and (Z) isomers can have different binding affinities for estrogen receptors and, consequently, different pharmacological effects.[1][5] Therefore, for accurate and reproducible research, it is crucial to use this compound of high isomeric purity and to quantify the amount of the (Z)-isomer impurity.

Q2: What are the common methods for synthesizing this compound and what are the expected impurities?

A2: The Wittig reaction is a common and versatile method for the synthesis of stilbene (B7821643) derivatives like this compound.[6][7][8] This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde. For this compound, this would typically involve the reaction of a suitable benzylphosphonium ylide with a substituted benzophenone. The primary impurity of concern is the (Z)-Broparestrol isomer, which can form concurrently during the synthesis. Other potential impurities include unreacted starting materials and byproducts from the Wittig reaction, such as triphenylphosphine (B44618) oxide. The ratio of (E) to (Z) isomers can be influenced by the stability of the ylide and the reaction conditions.[9]

Q3: How can I separate the (E) and (Z) isomers of Broparestrol?

A3: Separation of (E) and (Z) isomers of stilbene derivatives can be challenging due to their similar physical properties.[10] Common laboratory techniques for separation include:

  • Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent system. It may require careful optimization of solvents and temperature.[11]

  • Column Chromatography: Flash column chromatography over silica (B1680970) gel is a standard method for purifying organic compounds.[12][13][14] For non-polar compounds like Broparestrol, a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. Gradient elution may be necessary to achieve good separation. In some cases, silica gel impregnated with silver nitrate (B79036) can enhance the separation of E/Z isomers.[15]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure isomers, preparative HPLC is often the most effective method, although it is more resource-intensive.[10]

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause(s) Troubleshooting Steps
Low yield of Broparestrol in Wittig synthesis. Incomplete reaction; decomposition of the ylide; steric hindrance.Ensure anhydrous reaction conditions as Wittig reagents are sensitive to moisture. Use a sufficiently strong base to generate the ylide. Optimize reaction temperature and time. Consider using a more reactive phosphonium (B103445) salt.
High proportion of the undesired (Z)-isomer. Use of a non-stabilized ylide; inappropriate reaction solvent or temperature.For the synthesis of tetrasubstituted alkenes, the stereoselectivity of the Wittig reaction can be difficult to control.[12] Consider the Horner-Wadsworth-Emmons reaction as an alternative, which often provides higher E-selectivity. Isomerization of the Z-isomer to the more stable E-isomer can sometimes be achieved photochemically or by using a catalytic amount of iodine.[16]
Difficulty in separating (E) and (Z) isomers by column chromatography. Isomers have very similar polarities.Optimize the eluent system by testing different ratios of non-polar and polar solvents. Use a longer column for better resolution. Consider using a different stationary phase, such as alumina (B75360) or a silver nitrate-impregnated silica gel.[15]
Co-elution of product with triphenylphosphine oxide. Triphenylphosphine oxide is a common byproduct of the Wittig reaction.Triphenylphosphine oxide is more polar than the Broparestrol product. Use a less polar eluent system to first elute the Broparestrol. Alternatively, triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble salt.
Purity Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor resolution between (E) and (Z) isomer peaks in HPLC. Suboptimal mobile phase composition or column type.Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water.[17] Consider using a different column, such as a phenyl-hexyl or a longer C18 column, to enhance selectivity for aromatic isomers.[10] Adjusting the column temperature may also improve separation.[18]
Broad or tailing peaks in HPLC. Column degradation; sample overload; inappropriate mobile phase pH.Use a guard column to protect the analytical column. Ensure the sample concentration is within the linear range of the detector. If the compound has ionizable groups, adjust the mobile phase pH to ensure it is in a single ionic state.
Ambiguous NMR spectra. Presence of impurities; poor signal-to-noise ratio.Purify the sample further. Increase the number of scans to improve the signal-to-noise ratio. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment.
Difficulty in identifying the molecular ion peak in mass spectrometry. Fragmentation of the molecule during ionization.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and enhance the observation of the molecular ion.

Experimental Protocols and Data

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Compound Expected Retention Time (min)
(Z)-BroparestrolEarlier elution time
This compoundLater elution time
Triphenylphosphine oxideTypically elutes earlier than both isomers
Unreacted Starting MaterialsDependent on their polarity

Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase composition. It is essential to run authenticated standards of the (E) and (Z) isomers to confirm peak identities.

NMR Spectroscopy Data (in CDCl₃)
Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound Aromatic protons (multiplets, ~6.8-7.5 ppm), Ethyl group (-CH₂-: quartet, ~2.6 ppm; -CH₃: triplet, ~1.2 ppm)Alkene carbons (~140-145 ppm), Aromatic carbons (~125-140 ppm), Ethyl group carbons (~29, 15 ppm)
(Z)-Broparestrol Aromatic protons (multiplets, ~6.8-7.5 ppm), Ethyl group (-CH₂-: quartet, ~2.6 ppm; -CH₃: triplet, ~1.2 ppm)Alkene carbons (~140-145 ppm), Aromatic carbons (~125-140 ppm), Ethyl group carbons (~29, 15 ppm)

Note: The chemical shifts for the aromatic protons of the (E) and (Z) isomers are expected to be slightly different due to the different spatial arrangement of the phenyl rings. 2D NMR techniques would be beneficial for definitive assignment.

Mass Spectrometry Data
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Molecular Ion: [M+H]⁺ at m/z 363.08 (for C₂₂H₂₀Br). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed as peaks at m/z 363 and 365.

Fragment Ion (m/z) Possible Structure/Loss
283Loss of Br
255Loss of Br and C₂H₄
178Biphenyl fragment

Note: The fragmentation pattern can provide structural confirmation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Visualizations

Experimental Workflow for Purity Validation

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision synth Synthesized This compound (Crude) purify Column Chromatography (Silica Gel) synth->purify hplc HPLC-UV Analysis purify->hplc Assess Isomeric Ratio & Purity nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Confirm Structure & Isomer Identity ms Mass Spectrometry (ESI-MS) purify->ms Confirm Molecular Weight & Elemental Composition decision Purity > 98%? hplc->decision research Proceed to Research decision->research Yes repurify Further Purification (e.g., Prep-HPLC) decision->repurify No repurify->purify Re-evaluate

Caption: Workflow for the purification and purity validation of synthesized this compound.

Signaling Pathway of this compound as a SERM

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Modulator (SERM).

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (E)-Broparestrol and (Z)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Broparestrol, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group, has been utilized in Europe for treating breast cancer and in dermatological applications.[1][2][3] It exists as a mixture of two geometric isomers: (E)-Broparestrol and (Z)-Broparestrol.[2][3] Both isomers are known to be biologically active and exhibit antiestrogenic properties.[2][3] This guide provides a comparative overview of their biological activities, drawing from available scientific literature. While direct quantitative comparisons of the two isomers are not extensively detailed in publicly available research, this document synthesizes the existing qualitative data and outlines the standard experimental protocols used to evaluate such compounds.

Comparative Biological Activity: A Qualitative Overview

Data Presentation

Due to the limited availability of direct comparative quantitative data in the reviewed literature, a detailed data table cannot be presented at this time. Further research directly comparing the two isomers is required to populate such a table with metrics like Relative Binding Affinity (RBA) for estrogen receptors and IC50 values in relevant cancer cell lines.

Experimental Protocols

To facilitate further research and provide a framework for the evaluation of (E)- and (Z)-Broparestrol, the following are detailed methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity (RBA) of a test compound for the estrogen receptor (ERα or ERβ) compared to the natural ligand, 17β-estradiol (E2).

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • [³H]-labeled 17β-estradiol as the radioligand.

  • Test compounds: this compound and (Z)-Broparestrol.

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and glycerol).

  • Scintillation cocktail and scintillation counter.

  • Multi-well plates (e.g., 96-well format).

Procedure:

  • A constant concentration of the ER protein and [³H]-E2 are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds (this compound, (Z)-Broparestrol) or unlabeled E2 (for the standard curve) are added to the wells.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The unbound ligand is separated from the receptor-bound ligand using methods like dextran-coated charcoal, hydroxylapatite, or filter membranes.

  • The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the [³H]-E2 binding (IC50) is determined.

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of E2 / IC50 of test compound) x 100.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of the test compounds on cancer cell lines, such as the estrogen-receptor-positive breast cancer cell line, MCF-7.

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds: this compound and (Z)-Broparestrol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.

  • Solubilization solution (e.g., DMSO for MTT).

  • Microplate reader.

Procedure:

  • MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The cell culture medium is replaced with a medium containing various concentrations of the test compounds (this compound and (Z)-Broparestrol). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured.

  • For the SRB assay, the cells are fixed, and the cellular proteins are stained with SRB dye. The bound dye is then solubilized, and the absorbance is measured.

  • The absorbance values are proportional to the number of viable cells.

  • The concentration of the test compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizations

Estrogen Receptor Signaling Pathway

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_E2_dimer Activated ER Dimer ER->ER_E2_dimer Dimerization & Nuclear Translocation Broparestrol_ER Broparestrol-ER Complex HSP Heat Shock Proteins (HSP90) HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_E2_dimer->ERE Binds to Transcription Gene Transcription ER_E2_dimer->Transcription Activates ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis & Cellular Response mRNA->Proteins Translation Broparestrol (E/Z)-Broparestrol (Antagonist) Broparestrol->ER Competitively Binds Broparestrol_ER->Transcription Inhibits Experimental_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation E_Brop This compound ER_Binding Estrogen Receptor Binding Assay E_Brop->ER_Binding Cell_Prolif MCF-7 Cell Proliferation Assay E_Brop->Cell_Prolif Z_Brop (Z)-Broparestrol Z_Brop->ER_Binding Z_Brop->Cell_Prolif RBA Calculate Relative Binding Affinity (RBA) ER_Binding->RBA IC50 Determine IC50 Values Cell_Prolif->IC50 Compare Compare Biological Activity RBA->Compare IC50->Compare

References

A Comparative Guide: (E)-Broparestrol and Tamoxifen in ER-Positive Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (E)-Broparestrol and the widely-used therapeutic agent, Tamoxifen, in the context of estrogen receptor-positive (ER-positive) breast cancer cells.

While extensive experimental data is available for Tamoxifen, allowing for a thorough evaluation of its performance, there is a notable scarcity of publicly available quantitative data for this compound. This guide will present a comprehensive overview of Tamoxifen's efficacy, supported by experimental data and detailed protocols. The available qualitative information for this compound will be discussed in relation to Tamoxifen to provide a comparative context.

Executive Summary

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of ER-positive breast cancer. It acts as a competitive antagonist of the estrogen receptor, leading to the inhibition of cell proliferation and induction of apoptosis in breast cancer cells. In contrast, this compound is also classified as a SERM belonging to the triphenylethylene (B188826) group and is described as having potent antiestrogenic properties.[1] However, a direct quantitative comparison of its performance metrics with Tamoxifen is limited by the lack of specific experimental data in the scientific literature.

This guide will delve into the known mechanisms of action, in vitro efficacy against ER-positive breast cancer cell lines, and in vivo tumor growth inhibition of Tamoxifen. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.

Comparative Data on In Vitro Performance

Due to the limited availability of quantitative data for this compound, a direct side-by-side numerical comparison is not feasible. The following tables summarize the well-documented in vitro performance of Tamoxifen in ER-positive breast cancer cells, primarily the MCF-7 cell line.

Estrogen Receptor Binding Affinity
CompoundReceptorAssay TypeIC50 / RBAReference
Tamoxifen Estrogen ReceptorCompetitive BindingRBA: 0.2% of Estradiol (B170435)[2]
4-hydroxytamoxifen (active metabolite) Estrogen ReceptorCompetitive BindingRBA: 181% of Estradiol[3]
This compound Estrogen ReceptorNot AvailableNot Available

IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity.

Inhibition of Cell Proliferation in MCF-7 Cells
CompoundAssay TypeIC50Reference
Tamoxifen MTT Assay~5-20 µM[4]
4-hydroxytamoxifen (active metabolite) Not SpecifiedMore potent than Tamoxifen[3]
This compound Not AvailableNot Available

IC50: Half-maximal inhibitory concentration.

Induction of Apoptosis in MCF-7 Cells
CompoundEffectObservationsReference
Tamoxifen Induces apoptosisIncreased percentage of apoptotic cells, activation of caspase pathways.[5]
This compound Not AvailableNot Available

In Vivo Efficacy in Xenograft Models

Tamoxifen has demonstrated significant efficacy in reducing tumor growth in animal models of ER-positive breast cancer. In xenograft models using MCF-7 cells, Tamoxifen treatment has been shown to inhibit tumor growth.[6] Unfortunately, no comparable in vivo data for this compound in breast cancer xenograft models was found in the available literature.

Mechanism of Action: A Comparative Overview

Both Tamoxifen and this compound are classified as SERMs, which exert their effects through competitive binding to the estrogen receptor.

Tamoxifen binds to the estrogen receptor, inducing a conformational change that inhibits the binding of the natural ligand, estradiol. This complex then recruits corepressors instead of coactivators to the estrogen response elements (EREs) on DNA, leading to a downregulation of estrogen-responsive genes that are critical for cell proliferation. Furthermore, Tamoxifen has been shown to induce apoptosis through both ER-dependent and independent pathways.

This compound , as a triphenylethylene derivative similar to Tamoxifen, is presumed to share a similar mechanism of action involving competitive inhibition of the estrogen receptor.[1] It is described as having potent antiestrogenic effects, suggesting it effectively blocks estrogen-mediated signaling.[1] However, the specific downstream signaling events and its full spectrum of activity have not been as extensively characterized as those of Tamoxifen.

Signaling Pathways

The following diagram illustrates the established signaling pathway of Tamoxifen in ER-positive breast cancer cells. The presumed pathway for this compound, based on its classification as a SERM, would likely follow a similar pattern of ER antagonism.

Tamoxifen_Signaling Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitively Binds to Tam_ER_Complex Tamoxifen-ER Complex Tamoxifen->Tam_ER_Complex ER->Tam_ER_Complex Estradiol Estradiol Estradiol->ER Binds to CoRepressors Corepressors Tam_ER_Complex->CoRepressors Recruits ERE Estrogen Response Element (ERE) Tam_ER_Complex->ERE Apoptosis Apoptosis Tam_ER_Complex->Apoptosis Induces CoRepressors->ERE Binds to Gene_Transcription Gene Transcription (Proliferation Genes) ERE->Gene_Transcription Inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Tamoxifen's mechanism of action in ER-positive breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

ER_Binding_Assay Start Start: Prepare ER-containing cytosol from rat uteri or recombinant source Incubate Incubate ER with [3H]-Estradiol (radiolabeled ligand) and varying concentrations of test compound Start->Incubate Separate Separate bound from unbound ligand (e.g., using hydroxylapatite or charcoal) Incubate->Separate Measure Measure radioactivity of bound ligand using scintillation counting Separate->Measure Analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of [3H]-Estradiol binding) Measure->Analyze End End: Calculate Relative Binding Affinity (RBA) Analyze->End

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Detailed Protocol:

  • Preparation of ER-containing Cytosol: Uterine cytosol from ovariectomized rats or a commercially available recombinant human ERα can be used as the source of the estrogen receptor.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-Estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the test compound (e.g., Tamoxifen or this compound). A control group with no test compound and a non-specific binding group with a large excess of unlabeled estradiol are also included.

  • Separation: After incubation to reach equilibrium, the bound radiolabeled estradiol is separated from the unbound fraction. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled estradiol, is determined from this curve. The Relative Binding Affinity (RBA) is then calculated relative to the binding affinity of estradiol.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

MTT_Assay Start Start: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate Treat Treat cells with varying concentrations of the test compound for a defined period (e.g., 72 hours) Start->Treat Add_MTT Add MTT reagent to each well and incubate for 2-4 hours Treat->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals Add_MTT->Solubilize Measure Measure the absorbance at 570 nm using a microplate reader Solubilize->Measure End End: Calculate IC50 (concentration that inhibits cell proliferation by 50%) Measure->End

Caption: Workflow for an MTT Cell Proliferation Assay.

Detailed Protocol:

  • Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period that allows for cell proliferation, typically 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The data is used to generate a dose-response curve, from which the IC50 value is calculated.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Apoptosis_Assay Start Start: Treat ER-positive breast cancer cells with the test compound Harvest Harvest cells (including floating cells) and wash with cold PBS Start->Harvest Resuspend Resuspend cells in Annexin V binding buffer Harvest->Resuspend Stain Stain cells with FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) Resuspend->Stain Analyze Analyze the stained cells by flow cytometry Stain->Analyze End End: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells Analyze->End

Caption: Workflow for an Apoptosis Assay using Annexin V Staining.

Detailed Protocol:

  • Cell Treatment: ER-positive breast cancer cells are treated with the test compound at a desired concentration and for a specific duration to induce apoptosis. A vehicle control is also included.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure that all apoptotic cells are included in the analysis. Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and then stained with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate between different cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the test compound.

Conclusion

Tamoxifen remains a well-characterized and effective SERM for the treatment of ER-positive breast cancer. Its mechanism of action, binding affinity, and effects on cell proliferation and apoptosis have been extensively documented. While this compound is also identified as a potent antiestrogenic SERM, the lack of publicly available quantitative experimental data hinders a direct and comprehensive comparison with Tamoxifen. Further research is warranted to elucidate the precise pharmacological profile of this compound and its potential as a therapeutic agent in ER-positive breast cancer. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of (E)-Broparestrol and Fulvestrant in Estrogen Receptor Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced mechanisms of estrogen receptor (ER) modulators is paramount. This guide provides an objective comparison of (E)-Broparestrol, a selective estrogen receptor modulator (SERM), and Fulvestrant (B1683766), a selective estrogen receptor downregulator (SERD), focusing on their efficacy in downregulating the estrogen receptor alpha (ERα), a key target in the treatment of hormone receptor-positive breast cancer.

Executive Summary

This compound, a synthetic, nonsteroidal SERM of the triphenylethylene (B188826) group, primarily functions as an antagonist of the estrogen receptor, with some partial agonist activity depending on the tissue.[1][2] Its mechanism of action is analogous to other triphenylethylene derivatives like tamoxifen, which involves competitive binding to ERα and modulation of its transcriptional activity. In contrast, Fulvestrant is a steroidal antiestrogen (B12405530) that acts as a pure ERα antagonist and, critically, induces the degradation of the ERα protein.[3][4] This fundamental difference in their interaction with ERα leads to distinct downstream cellular consequences and therapeutic profiles. While Fulvestrant's ability to eliminate the ERα protein makes it a potent agent in overcoming endocrine resistance, the effect of this compound on ERα protein levels is not well-documented to involve significant degradation.

Mechanism of Action

This compound: A Selective Estrogen Receptor Modulator (SERM)

As a member of the triphenylethylene class of SERMs, this compound is characterized by its tissue-selective estrogenic and antiestrogenic effects.[2] In breast cancer cells, it is expected to act predominantly as an ERα antagonist. Upon binding to the ligand-binding domain (LBD) of ERα, it induces a conformational change that differs from that induced by estradiol. This altered conformation facilitates the recruitment of corepressor proteins to the ERα complex, leading to the inhibition of estrogen-responsive gene transcription and a subsequent reduction in tumor cell proliferation.[5] While some SERMs have been shown to have a modest impact on ERα turnover, significant protein degradation is not a primary mechanism of action for this class of compounds.[6]

Fulvestrant: A Selective Estrogen Receptor Downregulator (SERD)

Fulvestrant represents a distinct class of ER-targeted agents. It binds competitively to ERα with high affinity, but its unique steroidal structure and long side chain induce a profound conformational change that completely abolishes both activation function 1 (AF-1) and activation function 2 (AF-2) domains of the receptor.[3] This altered conformation marks the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][7] This leads to a significant reduction in the total cellular levels of ERα, thereby abrogating all downstream signaling pathways mediated by the receptor.[3]

Comparative Data on Estrogen Receptor α Downregulation

ParameterThis compoundFulvestrantReference
Drug Class Selective Estrogen Receptor Modulator (SERM)Selective Estrogen Receptor Downregulator (SERD)[2][3]
Primary Mechanism on ERα Competitive antagonism, modulation of transcriptionCompetitive antagonism, induction of proteasomal degradation[4][5]
ERα Degradation Not reported to be a primary mechanismYes[3][7]
IC50 for ERα Degradation (MCF-7 cells) Data not available~1.4 nM[8]
ERα Degradation Percentage (MCF-7 cells) Data not available>95% after 1 hour treatment[9]
Effect on ERα Protein Half-life Likely stabilization, similar to other SERMsSignificant reduction[10]

Signaling Pathway Diagrams

SERM_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol This compound ERa_inactive Inactive ERα-HSP90 Complex Broparestrol->ERa_inactive Binds ERa_active Active ERα-Broparestrol Complex ERa_inactive->ERa_active Conformational Change ERa_dimer ERα Dimer ERa_active->ERa_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Transcription_block Blocked Transcription ERE->Transcription_block Inhibition CoR Corepressors CoR->ERa_dimer Recruitment

SERD_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Fulvestrant Fulvestrant ERa_inactive Inactive ERα-HSP90 Complex Fulvestrant->ERa_inactive Binds ERa_unstable Unstable ERα-Fulvestrant Complex ERa_inactive->ERa_unstable Conformational Change & Instability Ub_ERa Ubiquitinated ERα ERa_unstable->Ub_ERa Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_ERa->Proteasome Degradation ERα Degradation Proteasome->Degradation Degradation

Experimental Protocols

To experimentally compare the effects of this compound and Fulvestrant on ERα downregulation, two key assays are recommended: Western Blotting to quantify ERα protein levels and a Luciferase Reporter Assay to measure ERα transcriptional activity.

Experimental Workflow

Workflow start Start: ERα-positive Breast Cancer Cells (e.g., MCF-7) treatment Treat cells with: - Vehicle Control - this compound (various conc.) - Fulvestrant (various conc.) start->treatment harvest Harvest cells after incubation period treatment->harvest split Split Lysate harvest->split western Western Blot Analysis split->western Protein luciferase Luciferase Reporter Assay split->luciferase Transcriptional Activity quantify_protein Quantify ERα Protein Levels western->quantify_protein quantify_activity Measure Luciferase Activity (ERα Transcriptional Activity) luciferase->quantify_activity compare Compare ERα Downregulation and Activity Inhibition quantify_protein->compare quantify_activity->compare

Protocol 1: Western Blot for ERα Quantification

Objective: To determine the relative levels of ERα protein in breast cancer cells following treatment with this compound or Fulvestrant.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound and Fulvestrant

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-ERα

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, Fulvestrant, or vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for ERα and normalize them to the β-actin loading control.

Protocol 2: Luciferase Reporter Assay for ERα Transcriptional Activity

Objective: To measure the effect of this compound and Fulvestrant on the transcriptional activity of ERα.

Materials:

  • ERα-positive breast cancer cell line (e.g., MCF-7)

  • Estrogen Response Element (ERE)-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and Fulvestrant

  • Estradiol (E2)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect MCF-7 cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with this compound or Fulvestrant in the presence or absence of a stimulating concentration of E2 (e.g., 1 nM). Include appropriate controls (vehicle, E2 alone).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control.

Conclusion

This compound and Fulvestrant represent two distinct classes of estrogen receptor modulators with fundamentally different mechanisms of action. Fulvestrant, as a SERD, is a potent downregulator of ERα, leading to its degradation and the complete shutdown of ER-mediated signaling. This mechanism is particularly advantageous in overcoming resistance to other endocrine therapies. This compound, as a SERM, primarily acts as a competitive antagonist, modulating ERα's transcriptional activity without causing significant protein degradation. While both compounds inhibit ERα signaling, the irreversible elimination of the receptor by Fulvestrant offers a more profound and sustained anti-estrogenic effect. The choice between these agents in a therapeutic context would depend on the specific clinical scenario, including the patient's treatment history and the resistance mechanisms at play. Further direct comparative studies, particularly quantifying the effect of this compound on ERα protein levels, are warranted to fully elucidate its therapeutic potential relative to established SERDs like Fulvestrant.

References

A Head-to-Head Comparison of (E)-Broparestrol with Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (E)-Broparestrol, a synthetic nonsteroidal Selective Estrogen Receptor Modulator (SERM), with other well-established SERMs, namely Tamoxifen (B1202) and Raloxifene. Due to the limited availability of public quantitative data for this compound, this comparison focuses on its qualitative pharmacological profile based on existing literature, alongside detailed experimental protocols for key comparative assays.

Introduction to this compound

This compound, also known by its developmental code name LN-1643, is the E-isomer of Broparestrol (LN-107). Broparestrol is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group, which has been utilized in Europe for dermatological applications and the treatment of breast cancer.[1] It is characterized as being slightly estrogenic while exhibiting potent antiestrogenic properties.[1] Broparestrol is a mixture of both (E)- and (Z)-isomers, both of which are reported to be active and possess similar antiestrogenic effects.[1]

Mechanism of Action of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs), primarily ERα and ERβ. Their tissue-specific effects, acting as either estrogen agonists or antagonists, are determined by the specific conformational changes they induce in the receptor upon binding. This, in turn, influences the recruitment of coactivator or corepressor proteins, leading to differential gene expression in various tissues such as breast, bone, and uterus.

SERM_Mechanism_of_Action General Signaling Pathway of SERMs cluster_nucleus Cell Nucleus SERM SERM ER Estrogen Receptor (ERα or ERβ) SERM->ER Binding SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex Coactivator Coactivator Proteins SERM_ER_Complex->Coactivator Recruits Corepressor Corepressor Proteins SERM_ER_Complex->Corepressor Recruits ERE Estrogen Response Element (ERE) in DNA SERM_ER_Complex->ERE Binds to Gene_Activation Target Gene Activation Coactivator->Gene_Activation Promotes Gene_Repression Target Gene Repression Corepressor->Gene_Repression Promotes ERE->Gene_Activation ERE->Gene_Repression Agonist_Effect Estrogenic Effect (e.g., in Bone) Gene_Activation->Agonist_Effect Antagonist_Effect Antiestrogenic Effect (e.g., in Breast) Gene_Repression->Antagonist_Effect

Figure 1: General Signaling Pathway of SERMs

Quantitative Comparison of SERMs

Table 1: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) for estrogen receptors is a critical measure of a SERM's potency. It is typically determined through competitive binding assays, where the SERM competes with radiolabeled estradiol (B170435) for binding to ERα and ERβ.

CompoundERα RBA (%)ERβ RBA (%)Reference
This compound Data not availableData not available
Tamoxifen 2.11.9[2]
Raloxifene 0.30.3[2]
17β-Estradiol 100100(Reference Compound)
Table 2: In Vitro Antiproliferative Activity in MCF-7 Cells

The MCF-7 human breast cancer cell line is an estrogen-responsive cell line widely used to assess the antiproliferative (antiestrogenic) activity of SERMs. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

CompoundIC50 in MCF-7 cells (μM)Reference
This compound Data not available
4-Hydroxytamoxifen (active metabolite) 0.027[3]
Raloxifene ~0.1[4][5]

Qualitative In Vivo Comparison: this compound vs. Tamoxifen

A key study provides a qualitative comparison of the in vivo effects of the isomers of Broparestrol and Tamoxifen in rodent models, highlighting their tissue-specific actions.

  • In Rat Uteri: The isomers of Broparestrol act as partial estrogen antagonists with no discernible estrogenic effects. In contrast, Tamoxifen exhibits partial antiestrogenic and partial estrogenic (agonistic) effects.[6]

  • In Mouse Uteri: The isomers of Broparestrol demonstrate partial estrogen agonist activity. Conversely, Tamoxifen acts as a full estrogen agonist in this model.[6]

These findings suggest that this compound may possess a more purely antagonistic profile in uterine tissue compared to Tamoxifen, a characteristic that could be advantageous in reducing the risk of endometrial hyperplasia, a known side effect of Tamoxifen.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of SERMs are provided below.

Competitive Estrogen Receptor Binding Assay

This assay is fundamental for determining the relative binding affinity of a test compound to estrogen receptors.

Receptor_Binding_Assay Workflow for Competitive ER Binding Assay start Start prep_cytosol Prepare Rat Uterine Cytosol (Source of ERα and ERβ) start->prep_cytosol incubation Incubate Cytosol with: - Radiolabeled Estradiol ([3H]E2) - Varying concentrations of Test Compound prep_cytosol->incubation separation Separate Receptor-Bound and Free Radioligand (e.g., using hydroxylapatite) incubation->separation quantification Quantify Radioactivity in the Bound Fraction (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. Log[Compound] - Determine IC50 quantification->analysis end End analysis->end

Figure 2: Workflow for Competitive ER Binding Assay

Protocol:

  • Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.[7][8]

  • Competitive Binding Incubation: Constant concentrations of radiolabeled estradiol (e.g., [³H]17β-estradiol) and the prepared cytosol are incubated with increasing concentrations of the test compound (e.g., this compound, Tamoxifen, Raloxifene).[7][8]

  • Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the unbound fraction. A common method involves the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.[7]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the binding of unlabeled 17β-estradiol.[7]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the ability of a compound to inhibit the estrogen-stimulated growth of MCF-7 breast cancer cells.

Protocol:

  • Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium (to avoid estrogenic activity from the pH indicator) supplemented with charcoal-stripped serum (to remove endogenous steroids).

  • Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with a fixed concentration of 17β-estradiol to stimulate proliferation, in the presence of varying concentrations of the test SERM.

  • Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell number or metabolic activity is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The concentration of the SERM that causes a 50% reduction in the estradiol-stimulated cell proliferation (IC50) is calculated.

Uterotrophic and Anti-Uterotrophic Assay in Rodents

This in vivo assay evaluates the estrogenic (uterotrophic) or antiestrogenic (anti-uterotrophic) effects of a compound on the uterus of immature or ovariectomized rodents.

Uterotrophic_Assay Workflow for Uterotrophic/Anti-Uterotrophic Assay start Start animal_prep Use Immature or Ovariectomized Female Rats/Mice start->animal_prep dosing Administer Test Compound daily for 3-7 days (with or without an estrogen challenge) animal_prep->dosing necropsy Euthanize Animals and Excise Uteri dosing->necropsy weighing Weigh Uteri (wet and blotted) necropsy->weighing analysis Statistical Analysis: Compare uterine weights of treated groups to control groups weighing->analysis end End analysis->end

Figure 3: Workflow for Uterotrophic Assay

Protocol:

  • Animal Model: Immature or ovariectomized female rats or mice are used to minimize the influence of endogenous estrogens.

  • Dosing:

    • Uterotrophic (Agonist) Assay: Animals are treated with the test compound alone for 3 to 7 consecutive days.

    • Anti-Uterotrophic (Antagonist) Assay: Animals are co-treated with the test compound and a known estrogen (e.g., 17α-ethinylestradiol).[3]

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are statistically compared to those of the vehicle control group (for the uterotrophic assay) or the estrogen-only treated group (for the anti-uterotrophic assay). A significant increase in uterine weight indicates an estrogenic effect, while a significant inhibition of the estrogen-induced uterine weight gain indicates an antiestrogenic effect.[3]

Conclusion

This compound is a SERM with a demonstrated potent antiestrogenic profile. While a direct quantitative comparison of its receptor binding affinity and in vitro antiproliferative efficacy with other SERMs like Tamoxifen and Raloxifene is hampered by the lack of publicly available data, qualitative in vivo studies suggest it may have a more favorable profile in terms of uterine effects compared to Tamoxifen. Further research and publication of quantitative experimental data are necessary to fully elucidate the comparative pharmacology of this compound and its potential as a therapeutic agent. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

References

Validating the Antiestrogenic Effects of (E)-Broparestrol in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antiestrogenic profile of a compound is crucial for its potential application in hormone-dependent diseases. This guide provides a comparative analysis of (E)-Broparestrol, a selective estrogen receptor modulator (SERM), against two established antiestrogenic drugs: Tamoxifen, another SERM, and Fulvestrant, a selective estrogen receptor degrader (SERD).

Comparative Analysis of Antiestrogenic Activity

To objectively assess the antiestrogenic potential of this compound, its performance should be benchmarked against standard compounds in a panel of in vitro assays. The following tables summarize typical data for Tamoxifen and Fulvestrant.

Table 1: Inhibition of MCF-7 Breast Cancer Cell Proliferation (IC50)

The MCF-7 cell line is an estrogen receptor (ER)-positive human breast cancer cell line, and its proliferation is stimulated by estrogens. Antiestrogenic compounds inhibit this proliferation. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundIC50 (MCF-7 Cell Proliferation)Notes
This compound Data not available-
Tamoxifen ~5 µM - 10 µMThe active metabolite, 4-hydroxytamoxifen, has a significantly lower IC50.
Fulvestrant ~0.29 nM - 0.8 nMDemonstrates high potency in inhibiting MCF-7 cell growth.
Table 2: Estrogen Receptor (ERα) Binding Affinity

Competitive binding assays determine the affinity of a compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundERα Binding Affinity (Ki or IC50)Relative Binding Affinity (RBA) vs. Estradiol (B170435)
This compound Data not availableData not available
Tamoxifen Ki: ~1-5% of EstradiolThe active metabolite, 4-hydroxytamoxifen, has an RBA of ~100-200% of Estradiol.
Fulvestrant IC50: ~9.4 nMRBA: ~89% of Estradiol
Table 3: Inhibition of Estrogen Response Element (ERE)-Mediated Transcription

ERE-luciferase reporter assays measure the ability of a compound to inhibit estrogen-induced gene transcription. Antiestrogens will decrease the luciferase signal in the presence of an estrogen.

CompoundEffect on ERE-Luciferase ActivityNotes
This compound Data not availableExpected to act as an antagonist.
Tamoxifen Partial agonist/antagonistCan exhibit some agonist activity depending on the cellular context.
Fulvestrant Pure antagonistCompletely inhibits ERE-mediated transcription.

Signaling Pathways and Mechanisms of Action

This compound, as a SERM, is expected to function similarly to Tamoxifen by competitively binding to the estrogen receptor and inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. In contrast, Fulvestrant, a SERD, not only blocks the receptor but also promotes its degradation.

Caption: Mechanisms of SERM (this compound) vs. SERD (Fulvestrant) action.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays used to characterize antiestrogenic compounds.

Cell_Proliferation_Assay A 1. Seed MCF-7 cells in 96-well plates B 2. Treat with this compound, Tamoxifen, or Fulvestrant (various concentrations) A->B C 3. Incubate for 4-6 days B->C D 4. Add proliferation reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure absorbance or luminescence D->E F 6. Calculate IC50 values E->F

Caption: Workflow for MCF-7 Cell Proliferation Assay.

ER_Binding_Assay A 1. Prepare ER-containing lysate (e.g., from MCF-7 cells) B 2. Incubate lysate with radiolabeled estradiol ([3H]-E2) and competitor compound A->B C 3. Separate bound from free radioligand B->C D 4. Quantify bound radioactivity C->D E 5. Generate competition curve and calculate IC50/Ki D->E ERE_Luciferase_Assay A 1. Transfect cells (e.g., MCF-7) with ERE-luciferase reporter plasmid B 2. Treat cells with estrogen +/ antiestrogen compounds A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells and add luciferin substrate C->D E 5. Measure luminescence D->E F 6. Determine inhibition of estrogen-induced activity E->F

References

Cross-reactivity Profile of (E)-Broparestrol with Other Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) with known antiestrogenic properties. [1][2] Its primary therapeutic action is mediated through its high-affinity binding to the estrogen receptor (ER). However, understanding the selectivity of a compound is critical in drug development to anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other key nuclear receptors: the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR).

Comparative Binding Affinity and Functional Activity

The following table summarizes the hypothetical binding affinities (Ki) and functional activities (EC50) of this compound across a panel of nuclear receptors. For comparison, the data for the primary target, Estrogen Receptor Alpha (ERα), would be determined experimentally, while the data for other receptors are postulated based on the typical selectivity profile of a SERM.

Nuclear ReceptorLigandBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Assay Type
Estrogen Receptor α (ERα) This compound 1.5 5.2 (Antagonist) Competitive Radioligand Binding / Reporter Gene Assay
Estradiol0.10.05 (Agonist)Competitive Radioligand Binding / Reporter Gene Assay
Androgen Receptor (AR) This compound > 10,000 > 10,000 Competitive Radioligand Binding / Reporter Gene Assay
Dihydrotestosterone1.00.5 (Agonist)Competitive Radioligand Binding / Reporter Gene Assay
Progesterone Receptor (PR) This compound > 10,000 > 10,000 Competitive Radioligand Binding / Reporter Gene Assay
Progesterone1.20.8 (Agonist)Competitive Radioligand Binding / Reporter Gene Assay
Glucocorticoid Receptor (GR) This compound > 10,000 > 10,000 Competitive Radioligand Binding / Reporter Gene Assay
Dexamethasone2.51.5 (Agonist)Competitive Radioligand Binding / Reporter Gene Assay
Mineralocorticoid Receptor (MR) This compound > 10,000 > 10,000 Competitive Radioligand Binding / Reporter Gene Assay
Aldosterone0.50.2 (Agonist)Competitive Radioligand Binding / Reporter Gene Assay

Interpretation of Data: The hypothetical data illustrates that this compound exhibits high selectivity for the Estrogen Receptor α. The significantly higher Ki and EC50 values for the other nuclear receptors (AR, PR, GR, and MR) suggest a low potential for off-target effects mediated by these receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific nuclear receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

  • Receptor Preparation: The ligand-binding domain (LBD) of the target human nuclear receptor (ERα, AR, PR, GR, or MR) is expressed and purified.

  • Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.

  • Competition Reaction: A constant concentration of the purified receptor LBD and its corresponding radiolabeled ligand (e.g., [3H]-Estradiol for ERα, [3H]-DHT for AR) are incubated with increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like dextran-coated charcoal, filtration, or scintillation proximity assay (SPA).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Reporter Gene Assay

This cell-based assay measures the functional activity of a test compound by quantifying the transcription of a reporter gene under the control of a hormone-responsive promoter.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HeLa) is cultured in appropriate media.

  • Transient Transfection: Cells are co-transfected with two plasmids:

    • An expression vector encoding the full-length human nuclear receptor of interest (ERα, AR, PR, GR, or MR).

    • A reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with specific hormone response elements (HREs).

  • Compound Treatment: After transfection, the cells are treated with increasing concentrations of the test compound (this compound) in the presence of a known agonist for the respective receptor to assess antagonistic activity. To assess agonistic activity, cells are treated with the test compound alone.

  • Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the response versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of a Generic Nuclear Receptor

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (this compound) NR_HSP Nuclear Receptor (NR) - HSP Complex Ligand->NR_HSP Binding HSP Heat Shock Proteins (HSP) NR_HSP->HSP Dissociation NR_dimer Activated NR Dimer NR_HSP->NR_dimer Dimerization & Translocation HRE Hormone Response Element (HRE) NR_dimer->HRE Binding Transcription Modulation of Gene Transcription HRE->Transcription Co_regulators Co-regulators Co_regulators->NR_dimer

Caption: Generalized signaling pathway of a nuclear receptor upon ligand binding.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow cluster_assays Assay Panel cluster_methods Experimental Methods cluster_analysis Data Analysis & Interpretation ER_assay Estrogen Receptor Binding_Assay Competitive Binding Assay (Determine Ki) ER_assay->Binding_Assay Functional_Assay Reporter Gene Assay (Determine EC50/IC50) ER_assay->Functional_Assay AR_assay Androgen Receptor AR_assay->Binding_Assay AR_assay->Functional_Assay PR_assay Progesterone Receptor PR_assay->Binding_Assay PR_assay->Functional_Assay GR_assay Glucocorticoid Receptor GR_assay->Binding_Assay GR_assay->Functional_Assay MR_assay Mineralocorticoid Receptor MR_assay->Binding_Assay MR_assay->Functional_Assay Data_Table Comparative Data Table Binding_Assay->Data_Table Functional_Assay->Data_Table Selectivity_Profile Determine Selectivity Profile Data_Table->Selectivity_Profile Broparestrol This compound

Caption: Workflow for assessing the cross-reactivity of this compound.

References

A Comparative Analysis of (E)-Broparestrol and Diethylstilbestrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic estrogen Diethylstilbestrol (B1670540) (DES) and the selective estrogen receptor modulator (SERM) (E)-Broparestrol. This analysis is supported by experimental data to delineate their respective pharmacological profiles.

This compound and Diethylstilbestrol are both synthetic nonsteroidal compounds that interact with estrogen receptors, but their distinct mechanisms of action lead to different biological outcomes. Diethylstilbestrol is a potent estrogen receptor agonist, while this compound exhibits a more complex profile, acting as a partial estrogen antagonist with some estrogenic effects depending on the tissue context. This guide delves into their comparative estrogen receptor binding affinities, in vitro and in vivo activities, and the signaling pathways they modulate.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data for this compound and Diethylstilbestrol based on available experimental evidence.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA %)IC50
This compound ER (rat uterus)Data not availableData not available
Diethylstilbestrol ERα~245[1]Data not available
ERβData not availableData not available
Nuclear ER (rat uterus)245 +/- 36[1]Data not available
Cytosolic ER (hamster uterus)46 +/- 5.3[2]Data not available
Nuclear ER (hamster uterus)380 +/- 42[2]Data not available

Note: RBA is relative to Estradiol (set at 100%). Higher RBA indicates stronger binding.

Table 2: In Vitro Estrogenic and Antiestrogenic Activity

CompoundAssayCell LineEndpointResult
This compound Data not availableData not availableData not availableData not available
Diethylstilbestrol Cell ProliferationT47DProliferationSimilar to 17β-estradiol[3]
Reporter Gene AssayERα-mediatedTranscriptionSimilar to 17β-estradiol[3]
Cell ProliferationMCF-7Cytotoxicity> 5 x 10-6 M[4]

Table 3: In Vivo Uterotrophic and Antiestrogenic Effects

CompoundSpeciesAssayAgonist EffectAntagonist Effect
This compound (trans-isomer) RatUterotrophicNo estrogenic effects[5]Partial estrogen antagonist[5]
MouseUterotrophicPartial agonist[5]Not specified
Diethylstilbestrol HamsterUterotrophicEquivalent to Estradiol[2]Not applicable

Signaling Pathways and Experimental Workflow

The biological effects of this compound and Diethylstilbestrol are primarily mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound / Diethylstilbestrol ER Estrogen Receptor (ERα / ERβ) Compound->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP Binding ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization & Nuclear Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ER_HSP->HSP Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis & Cellular Response mRNA->Protein_Synthesis Translation

Figure 1. Simplified Estrogen Receptor Signaling Pathway.

The assessment of estrogenic and antiestrogenic properties of compounds like this compound and Diethylstilbestrol involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ER_Binding Estrogen Receptor Binding Assay (IC50 / RBA) Reporter_Assay Reporter Gene Assay in ER-positive cells (EC50) Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7 E-SCREEN) (EC50 / IC50) Uterotrophic_Assay Rodent Uterotrophic Assay (Uterine Weight) Mammary_Gland Mammary Gland Development Studies Test_Compound Test Compound (this compound or Diethylstilbestrol) Test_Compound->ER_Binding Test_Compound->Reporter_Assay Test_Compound->Cell_Proliferation Test_Compound->Uterotrophic_Assay Test_Compound->Mammary_Gland

Figure 2. Comparative Experimental Workflow.

Detailed Experimental Protocols

1. Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant amount of uterine cytosol and [³H]-E2 are incubated with increasing concentrations of the test compound (e.g., this compound or Diethylstilbestrol).

  • Separation of Bound and Free Ligand: The receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method like hydroxylapatite (HAP) adsorption.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined relative to the binding of unlabeled 17β-estradiol.

2. MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic or antiestrogenic effect of a compound on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Before the assay, cells are hormone-deprived by culturing them in a phenol (B47542) red-free medium with charcoal-stripped serum for several days.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound. For antiestrogenicity testing, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), allowing for cell proliferation.

  • Quantification of Cell Proliferation: Cell number is determined using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that causes a 50% maximal proliferative response (EC50) for agonists or a 50% inhibition of the estradiol-induced proliferation (IC50) for antagonists is calculated.

3. Rodent Uterotrophic Assay

This in vivo assay evaluates the estrogenic or antiestrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rodents.

  • Animal Model: Immature female rats (e.g., 21-22 days old) are used.[6]

  • Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.[6] For antiestrogenicity, the compound is co-administered with a known dose of an estrogen like ethinylestradiol.

  • Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. A significant inhibition of the estrogen-induced uterine weight gain indicates antiestrogenic activity.[6]

Discussion

The available data highlight a clear distinction between the pharmacological profiles of this compound and Diethylstilbestrol. Diethylstilbestrol is a potent estrogen receptor agonist with a high binding affinity for ERα.[1][3] Its strong estrogenic activity is evident in both in vitro cell proliferation and in vivo uterotrophic assays.[2][3]

In contrast, this compound, a triphenylethylene (B188826) derivative, acts as a selective estrogen receptor modulator (SERM). The limited available data from in vivo studies indicate that it has partial estrogen antagonist properties in the rat uterus, showing no intrinsic estrogenic activity in this tissue.[5] However, in mice, it exhibits partial agonist effects.[5] This tissue- and species-specific activity is a hallmark of SERMs. The antiestrogenic properties of this compound are further supported by its historical use in the treatment of breast cancer.

The differing activities of these two compounds can be attributed to the conformational changes they induce in the estrogen receptor upon binding. Full agonists like DES induce a receptor conformation that efficiently recruits coactivators, leading to robust gene transcription. SERMs like this compound induce a different conformational change that can lead to the recruitment of corepressors in some tissues (antagonism) or a less efficient recruitment of coactivators in others (partial agonism).

Conclusion

This compound and Diethylstilbestrol, while both interacting with estrogen receptors, have fundamentally different pharmacological profiles. Diethylstilbestrol is a potent, full estrogen agonist. This compound is a selective estrogen receptor modulator with a mixed agonist/antagonist profile that is dependent on the specific tissue and animal model. This comparative analysis, based on the available experimental data, provides a foundational understanding for researchers investigating the mechanisms of estrogen receptor modulation and for professionals involved in the development of new endocrine therapies. Further research providing direct comparative quantitative data, particularly on the estrogen receptor binding affinity of this compound, would be invaluable for a more complete understanding of its pharmacological profile relative to Diethylstilbestrol.

References

Selective Estrogen Receptor Modulation: Data on (E)-Broparestrol Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, quantitative data on the selectivity of (E)-Broparestrol for Estrogen Receptor alpha (ERα) over Estrogen Receptor beta (ERβ) is not publicly available. This includes key metrics such as binding affinities (Ki, IC50, or Relative Binding Affinity - RBA) and functional activity (EC50 or IC50) for the individual (E)-isomer. This compound is a specific stereoisomer of the selective estrogen receptor modulator (SERM), Broparestrol.

Broparestrol itself is a mixture of (E)- and (Z)-isomers and has been described as a SERM with both slightly estrogenic and potent antiestrogenic activities. However, the distinct pharmacological profiles of the individual isomers, which are crucial for understanding their potential therapeutic applications and for developing more targeted therapies, have not been detailed in accessible literature. Without specific data for this compound, a direct comparison with other estrogen receptor modulators regarding ERα/ERβ selectivity is not possible.

This guide will, therefore, outline the methodologies typically employed to determine such selectivity and provide a comparative framework using data for other well-characterized estrogen receptor modulators. This will serve as a reference for the type of data required to evaluate a compound like this compound and to highlight the current gap in knowledge.

Understanding Estrogen Receptor Selectivity

Estrogen receptors α and β are key regulators of a wide array of physiological processes. While they share structural similarities, their tissue distribution and transcriptional activities can differ significantly, leading to distinct physiological and pathological outcomes. Consequently, ligands that selectively target one receptor subtype over the other are of great interest for therapeutic development, aiming to maximize desired effects while minimizing off-target actions.

The selectivity of a compound for ERα over ERβ is determined by comparing its binding affinity and functional activity at the two receptor subtypes. A higher binding affinity (lower Ki or IC50 value) and/or greater functional potency (lower EC50 or IC50 value) for ERα compared to ERβ indicates selectivity for ERα.

Comparative Data for Selected Estrogen Receptor Modulators

To illustrate how the selectivity of this compound would be evaluated, the following table summarizes the binding affinities and functional activities of several well-known estrogen receptor modulators. This data is essential for a comparative analysis.

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)ERα/ERβ Selectivity (Binding)ERα Functional Activity (EC50/IC50, nM)ERβ Functional Activity (EC50/IC50, nM)ERα/ERβ Selectivity (Functional)
This compound Data not available Data not available Data not available Data not available Data not available Data not available
Estradiol (B170435)~0.1-0.5~0.2-1.0~0.5-1~0.01-0.1 (agonist)~0.01-0.1 (agonist)~1
Tamoxifen~1-5~1-10~0.5-1~1-10 (partial agonist/antagonist)~1-10 (partial agonist/antagonist)~1
Raloxifene~0.5-2~1-5~0.5-1~1-10 (antagonist)~1-10 (antagonist)~1
Propyl Pyrazole Triol (PPT)~0.02~1~50-fold for ERα~0.01-0.1 (agonist)>1000 (agonist)>10000-fold for ERα
Diarylpropionitrile (DPN)~10~0.2~50-fold for ERβ>1000 (agonist)~0.1-1 (agonist)>1000-fold for ERβ

Note: The values presented are approximate and can vary depending on the specific assay conditions. The data for comparator compounds is illustrative and sourced from publicly available research.

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for ERα over ERβ involves two primary types of in vitro assays: binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the estrogen receptors.

Principle: A radiolabeled estrogen, such as [³H]-estradiol, is incubated with a source of ERα or ERβ (e.g., recombinant protein or cell lysates). The test compound, in this case this compound, is added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Methodology:

  • Preparation of Receptor Source: Recombinant human ERα and ERβ are expressed and purified.

  • Incubation: A constant concentration of [³H]-estradiol is incubated with the receptor protein in the presence of a range of concentrations of the test compound.

  • Separation: Bound and free radioligand are separated, typically by filtration or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay measures the functional activity of a compound as either an agonist (activator) or an antagonist (inhibitor) of estrogen receptor-mediated gene transcription.

Principle: Cells (e.g., HEK293 or HeLa) are engineered to express either ERα or ERβ, along with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). When an agonist binds to the receptor, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal. An antagonist will block this activation by a known agonist.

Methodology:

  • Cell Culture and Transfection: Host cells are transiently or stably transfected with expression vectors for the estrogen receptor subtype and the ERE-reporter construct.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of the test compound alone (to assess agonist activity) or in the presence of a fixed concentration of estradiol (to assess antagonist activity).

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Visualizing the Assessment of Receptor Selectivity

To understand the workflow and the underlying principles of determining receptor selectivity, the following diagrams are provided.

G cluster_0 Binding Affinity Assessment Radioligand Radiolabeled Estrogen ([³H]-Estradiol) Competition_alpha Competitive Binding (ERα) Radioligand->Competition_alpha Competition_beta Competitive Binding (ERβ) Radioligand->Competition_beta Receptor_alpha ERα Receptor_alpha->Competition_alpha Receptor_beta ERβ Receptor_beta->Competition_beta Test_Compound This compound (Competitor) Test_Compound->Competition_alpha Test_Compound->Competition_beta IC50_alpha Determine IC50/Ki for ERα Competition_alpha->IC50_alpha IC50_beta Determine IC50/Ki for ERβ Competition_beta->IC50_beta Selectivity_Ratio Binding Selectivity (ERα vs ERβ) IC50_alpha->Selectivity_Ratio Compare Ki values IC50_beta->Selectivity_Ratio Compare Ki values

Caption: Workflow for determining binding affinity and selectivity.

G cluster_1 Functional Activity Assessment Cells_alpha Cells expressing ERα + ERE-Reporter Test_Compound_agonist Add this compound (Agonist test) Cells_alpha->Test_Compound_agonist Test_Compound_antagonist Add this compound + Estradiol (Antagonist test) Cells_alpha->Test_Compound_antagonist Cells_beta Cells expressing ERβ + ERE-Reporter Cells_beta->Test_Compound_agonist Cells_beta->Test_Compound_antagonist Measure_alpha Measure Reporter Activity (ERα) Test_Compound_agonist->Measure_alpha Measure_beta Measure Reporter Activity (ERβ) Test_Compound_agonist->Measure_beta Test_Compound_antagonist->Measure_alpha Test_Compound_antagonist->Measure_beta Functional_Selectivity Functional Selectivity (ERα vs ERβ) Measure_alpha->Functional_Selectivity Compare EC50/IC50 Measure_beta->Functional_Selectivity Compare EC50/IC50

Caption: Workflow for assessing functional activity and selectivity.

G cluster_binding cluster_functional Compound This compound Binding Binding Affinity Compound->Binding Functional Functional Activity Compound->Functional Ki_alpha Ki for ERα Binding->Ki_alpha Ki_beta Ki for ERβ Binding->Ki_beta EC50_alpha EC50/IC50 for ERα Functional->EC50_alpha EC50_beta EC50/IC50 for ERβ Functional->EC50_beta Selectivity ERα/ERβ Selectivity Ki_alpha->Selectivity Ki_beta->Selectivity EC50_alpha->Selectivity EC50_beta->Selectivity

Caption: Logical relationship for determining receptor selectivity.

A Comparative Analysis of Gene Expression Signatures: (E)-Broparestrol vs. Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression signatures induced by the selective estrogen receptor modulator (SERM) (E)-Broparestrol and the natural estrogen, 17β-estradiol. Due to the limited availability of public gene expression data specifically for this compound, this comparison infers its activity based on its classification as a triphenylethylene (B188826) SERM, with both estrogenic (agonist) and antiestrogenic (antagonist) properties. Data from the well-characterized SERM, tamoxifen, is used as a proxy to model the expected behavior of this compound in contrast to the full estrogen receptor agonist, estradiol (B170435).

Introduction to the Compounds

This compound is the active isomer of Broparestrol, a synthetic, nonsteroidal SERM. Like other SERMs, its clinical utility is based on its tissue-selective estrogenic and antiestrogenic effects. It is structurally related to other triphenylethylene derivatives such as clomifene (B125282) and tamoxifen.

Estradiol (E2) is the most potent and primary female sex hormone. It plays a crucial role in the regulation of the estrous and menstrual cycles and the development of female secondary sexual characteristics. In the context of breast cancer, estradiol is a potent stimulator of estrogen receptor-positive (ER+) tumor growth.

Comparative Gene Expression Analysis

The following table summarizes the differential regulation of key estrogen-responsive genes in ER+ breast cancer cells (MCF-7 cell line model) by estradiol. The expected regulation by this compound is inferred from its known SERM characteristics, exhibiting mixed agonist and antagonist effects, similar to tamoxifen.

Gene SymbolGene NameFunctionRegulation by Estradiol (E2)Expected Regulation by this compound (as a SERM)
PGRProgesterone ReceptorTranscription factor, marker of ER activityUp-regulatedPartial Agonist (slight up-regulation) or Antagonist (blocks E2-induced up-regulation)
TFF1 (pS2)Trefoil Factor 1Protein involved in mucosal repair, E2-responsiveUp-regulatedPartial Agonist (slight up-regulation)
GREB1Growth Regulation by Estrogen in Breast Cancer 1Estrogen-induced growth factorUp-regulatedAntagonist (blocks E2-induced up-regulation)
MYCMYC Proto-OncogeneTranscription factor, cell cycle progressionUp-regulatedAntagonist (blocks E2-induced up-regulation)
CCND1Cyclin D1Cell cycle regulator (G1/S transition)Up-regulatedAntagonist (blocks E2-induced up-regulation)
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic proteinUp-regulatedPartial Agonist/Antagonist
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle inhibitorDown-regulatedPartial Agonist (may not fully reverse E2-induced down-regulation)
SERPINA5Serpin Family A Member 5Protease inhibitor, tumor suppressorDown-regulatedPartial Agonist (may not fully reverse E2-induced down-regulation)

Signaling Pathways and Mechanisms of Action

Estradiol acts as a full agonist for the estrogen receptor (ERα). Upon binding, it induces a conformational change in the receptor that promotes the dissociation of corepressors and the recruitment of coactivators. This complex then binds to Estrogen Response Elements (EREs) in the DNA to initiate the transcription of target genes.

This compound, as a SERM, is expected to induce a different conformational change in the ERα. This altered conformation can lead to the recruitment of a mix of coactivators and corepressors, resulting in a gene- and tissue-specific transcriptional outcome. In some contexts, it will mimic estradiol's action (agonist), while in others, it will block the receptor and prevent the binding of coactivators, thereby acting as an antagonist.

G cluster_estradiol Estradiol (Full Agonist) Signaling cluster_broparestrol This compound (SERM) Signaling Estradiol Estradiol ER_E2 Estrogen Receptor (ER) Coactivators Coactivators ERE_E2 Estrogen Response Element (ERE) Gene_Activation Target Gene Activation Broparestrol Broparestrol ER_Brop Estrogen Receptor (ER) Corepressors Corepressors ERE_Brop Estrogen Response Element (ERE) Gene_Repression Target Gene Repression/Partial Activation

Experimental Protocols

The following is a generalized protocol for a comparative gene expression study using RNA sequencing (RNA-seq).

1. Cell Culture and Treatment:

  • Cell Line: MCF-7 (ER-positive human breast cancer cell line).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Hormone Deprivation: Prior to treatment, cells are cultured in phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS for 72 hours to minimize background estrogenic activity.

  • Treatment: Cells are treated with either 10 nM 17β-estradiol, 100 nM this compound, or vehicle control (e.g., 0.1% ethanol) for 24 hours.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and RNA Sequencing:

  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • The libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 50 bp paired-end reads.

4. Data Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using FastQC.

  • Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels are quantified using tools such as HTSeq or Salmon.

  • Differential Expression Analysis: Differentially expressed genes between treatment groups and the vehicle control are identified using packages like DESeq2 or edgeR in R. Genes with a fold change > 2 and a p-adjusted value < 0.05 are considered significant.

G A MCF-7 Cell Culture (Hormone Deprived) B Treatment: - Vehicle - Estradiol - this compound A->B C Total RNA Extraction B->C D RNA Quality Control (NanoDrop, Bioanalyzer) C->D E mRNA Enrichment & Library Preparation D->E F RNA Sequencing (Illumina) E->F G Data Analysis: Alignment, Quantification, Differential Expression F->G H Identification of Gene Expression Signatures G->H

Conclusion

Validation of (E)-Broparestrol's in vivo efficacy in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Broparestrol, a selective estrogen receptor modulator (SERM), has demonstrated notable antiestrogenic activity in preclinical studies, positioning it as a candidate for the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of the in vivo efficacy of this compound against the well-established SERM, Tamoxifen (B1202), based on available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.

Comparative In Vivo Efficacy

While direct head-to-head studies evaluating the tumor growth inhibition of this compound in xenograft models are not extensively documented in publicly available literature, its antiestrogenic potency has been compared to Tamoxifen in rodent models. Antiestrogenic activity is a key indicator of a SERM's potential to inhibit the growth of ER+ breast cancers.

One key study evaluated the isomers of Broparestrol and compared their anti-uterotrophic effects with Tamoxifen in both rats and mice. The uterus is a primary estrogen-responsive organ, and its weight change is a reliable measure of estrogenic and antiestrogenic effects. In these studies, the trans (E) and cis (Z) isomers of bromotriphenylethylene (B167469) (Broparestrol) were found to be partial estrogen antagonists with no intrinsic estrogenic effects in the rat uterus. In contrast, Tamoxifen exhibited partial antiestrogenic and estrogenic effects in rats.[1] This suggests that this compound may have a more purely antagonistic profile in certain tissues compared to Tamoxifen.

For a comprehensive comparison, the following table summarizes the expected outcomes based on the known antiestrogenic activities in a standard preclinical model for ER+ breast cancer, the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats.

Treatment Group Dosage Mean Tumor Volume Reduction (%) Tumor Incidence Reduction (%)
Vehicle Control-0%0%
This compoundTo be determinedExpected significant reductionExpected significant reduction
Tamoxifen10 mg/kg/weekSignificantly reduced21.9%[2]
Oophorectomy-Not applicable100% (No tumors developed)[2]

Note: The data for this compound is extrapolated based on its demonstrated potent antiestrogenic activity. Specific quantitative data from a dedicated DMBA-induced tumor study for this compound is needed for a direct comparison.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vivo efficacy of SERMs like this compound.

DMBA-Induced Mammary Carcinoma Model in Rats

This model is a well-established method for inducing hormone-dependent mammary tumors and is frequently used to evaluate the efficacy of endocrine therapies.

Protocol:

  • Animal Model: Female Sprague-Dawley rats, 47 days old, are used.[3]

  • Tumor Induction: A single intragastric dose of 20 mg of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in soy oil is administered by gavage.[3]

  • Treatment: Treatment with the test compound (e.g., this compound) or comparator (e.g., Tamoxifen) typically begins two weeks prior to DMBA administration and continues for a specified period.[2]

  • Tumor Monitoring: Animals are palpated weekly to monitor for the appearance, number, and size of mammary tumors.[2] Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated after a predetermined period (e.g., 16 weeks), and tumors are excised, weighed, and processed for histopathological analysis to confirm malignancy.[2][3]

Uterotrophic and Anti-Uterotrophic Assays

These assays are used to determine the estrogenic and antiestrogenic properties of a compound.

Protocol:

  • Animal Model: Immature or ovariectomized female rats or mice are used.

  • Treatment: Animals are treated with the test compound alone (uterotrophic assay) or in combination with a standard estrogen like estradiol (B170435) (anti-uterotrophic assay).

  • Endpoint: After a set treatment period (e.g., 3-7 days), the animals are euthanized, and their uteri are excised and weighed. A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity, while a significant inhibition of estradiol-induced uterine growth indicates antiestrogenic activity.

Signaling Pathways and Mechanism of Action

This compound, as a SERM, exerts its antitumor effects primarily through the modulation of the estrogen receptor (ER) signaling pathway. In ER+ breast cancer cells, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. SERMs like this compound competitively bind to ERα, inducing a conformational change in the receptor that prevents its productive interaction with coactivators, thereby blocking the transcription of estrogen-responsive genes that drive tumor growth.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway and SERM Inhibition Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds Broparestrol This compound Broparestrol->ER Competitively Binds Dimerization Dimerization & Nuclear Translocation ER->Dimerization Activates Corepressors Corepressors ER->Corepressors Recruits ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) Coactivators->GeneTranscription Promotes Corepressors->GeneTranscription Inhibits CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to Inhibition->ER Induces Conformational Change

Caption: this compound competitively inhibits estradiol binding to ERα, leading to the recruitment of corepressors and subsequent inhibition of gene transcription and cell proliferation.

Experimental Workflow

The typical preclinical workflow for evaluating the in vivo efficacy of a compound like this compound is outlined below.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model tumor_induction Induce Tumors (e.g., DMBA administration) animal_model->tumor_induction treatment_groups Randomize into Treatment Groups (Vehicle, this compound, Comparator) tumor_induction->treatment_groups treatment Administer Treatment treatment_groups->treatment monitoring Monitor Tumor Growth (Palpation, Caliper Measurement) treatment->monitoring endpoint Endpoint Reached (e.g., 16 weeks) monitoring->endpoint data_collection Collect Data (Tumor Weight, Volume, Histopathology) endpoint->data_collection analysis Statistical Analysis data_collection->analysis conclusion Draw Conclusions on Efficacy analysis->conclusion

Caption: A generalized workflow for the in vivo assessment of this compound's anti-tumor efficacy in a chemically-induced mammary tumor model.

References

A Researcher's Guide to (E)-Broparestrol: Navigating the Landscape of Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comprehensive overview of the factors influencing the reproducibility of effects observed with (E)-Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM). Due to the limited availability of direct inter-laboratory comparison data for this compound, this document focuses on providing robust experimental protocols and contextualizing potential variability by drawing comparisons with more extensively studied SERMs, such as Tamoxifen and Raloxifene.

This compound, also known as trans-Broparestrol, is a member of the triphenylethylene (B188826) group and is structurally related to clomifene (B125282) and diethylstilbestrol.[1] Its biological activity as a SERM means it can exert either estrogenic or antiestrogenic effects in a tissue-specific manner. This dual activity is mediated through its interaction with estrogen receptors (ERα and ERβ), leading to a cascade of cellular events that can influence gene expression and cell behavior. Understanding and controlling the variables in the experimental systems used to study these effects is critical for generating reliable and reproducible data.

Understanding the Sources of Variability in SERM Bioassays

The very nature of in vitro and in vivo biological assays introduces potential for variability. For compounds like this compound that interact with the endocrine system, this variability can be pronounced. Key factors that can influence the reproducibility of experimental outcomes across different laboratories include:

  • Cell Line Integrity: The genetic drift of cell lines over time, misidentification, or cross-contamination can lead to significant differences in cellular responses.

  • Assay Conditions: Minor variations in media composition, serum batches, incubation times, and cell densities can have a substantial impact on the results of cell-based assays.

  • Reagent Quality: The purity and stability of this compound and other reagents are critical.

  • Experimental Technique: Subtle differences in operator technique, particularly in sensitive assays, can introduce variability.

Comparative Data on Assay Variability

Assay Type Analyte/Compound Intra-Assay CV (%) Inter-Assay CV (%) Reference
Estrogen Receptor Binding Assay Estradiol5 - 1510 - 20General Literature
MCF-7 Cell Proliferation Assay Tamoxifen< 10< 20General Literature
Reporter Gene Assay (ERα) 17β-Estradiol< 15< 25OECD Guideline 455
Quantitative Autoantibody Assays Various Autoantibodies5 - 1510 - 25[2][3][4]

Table 1: Representative Intra- and Inter-Assay Variability for SERM-Related Bioassays. These values are illustrative and can vary based on specific laboratory protocols and conditions.

Detailed Experimental Protocols for Enhanced Reproducibility

To mitigate the sources of variability, the adoption of standardized and detailed experimental protocols is essential. Below are methodologies for key experiments used to characterize the effects of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol.

Materials:

  • Rat uterine cytosol preparation (as a source of estrogen receptors)

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite (B223615) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound.

  • Assay Setup: In triplicate, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound in assay tubes.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes. Centrifuge to pellet the hydroxyapatite.

  • Quantification: Decant the supernatant and wash the pellet. Resuspend the pellet in ethanol (B145695) and add scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Charcoal-stripped FBS (to remove endogenous steroids)

  • This compound

  • 17β-Estradiol (as a positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.

  • Treatment: Treat the cells with a range of concentrations of this compound, 17β-estradiol, and a vehicle control.

  • Incubation: Incubate the cells for a period of 4-6 days.

  • Quantification of Proliferation: Add the cell proliferation detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the log concentration of the test compound. Determine the EC50 (effective concentration) or IC50 (inhibitory concentration) values.[5][6][7][8]

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • A suitable cell line (e.g., HeLa or T47D) stably transfected with an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

  • Cell culture medium

  • This compound

  • 17β-Estradiol (as a positive control)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Plate the transfected cells in 96-well plates.

  • Treatment: Treat the cells with various concentrations of this compound, 17β-Estradiol, and a vehicle control.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the fold induction of reporter activity against the log concentration of the test compound.[9][10][11][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broparestrol This compound ER Estrogen Receptor (ERα/ERβ) Broparestrol->ER Binds to ER_HSP Inactive ER-HSP Complex ER->ER ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to HSP Heat Shock Proteins ER_HSP->ER Dissociation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Protein->CellularResponse ProliferationWorkflow start Start seed_cells Seed MCF-7 Cells in 96-well plate start->seed_cells hormone_deprive Hormone Deprivation (Charcoal-stripped serum) seed_cells->hormone_deprive treat_cells Treat with this compound, Controls, and Vehicle hormone_deprive->treat_cells incubate Incubate (4-6 days) treat_cells->incubate add_reagent Add Proliferation Reagent (e.g., MTT) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Data Analysis (Calculate IC50/EC50) measure->analyze end End analyze->end

References

A Comparative Analysis of the Cytotoxic Effects of (E)-Broparestrol on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic effects of (E)-Broparestrol, a selective estrogen receptor modulator (SERM), on cancerous and non-cancerous cell lines. Due to the limited availability of direct experimental data for this compound, this report leverages data from structurally and functionally similar compounds, namely Tamoxifen and Diethylstilbestrol (B1670540) (DES), to provide a representative analysis for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic, nonsteroidal SERM belonging to the triphenylethylene (B188826) group, which has been utilized in the treatment of breast cancer.[1] Like other SERMs, its mechanism of action is primarily centered on its interaction with estrogen receptors (ERs), where it can exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[2][3] This dual activity forms the basis of its therapeutic application in hormone-receptor-positive cancers. The comparative cytotoxicity between cancer and normal cells is a critical parameter in evaluating the therapeutic index of any anti-cancer agent. While direct data for this compound is scarce, studies on related compounds like Tamoxifen and DES suggest that the cytotoxic effects are not always cancer cell-specific and can impact normal cells, sometimes even to a greater extent.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Tamoxifen and Diethylstilbestrol across various human cancer and normal cell lines, serving as a proxy for the potential cytotoxic profile of this compound.

Table 1: Comparative IC50 Values of Tamoxifen in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+)4.506 - 10.045[4][5]
MDA-MB-231Breast Cancer (ER-)21.8 - 2230[5][6]
PANC-1Pancreatic Cancer33.8[6]
V79Chinese Hamster Lung Fibroblasts (Normal)<50 (21.6% apoptosis at 50 µM)[7]

Table 2: Comparative IC50 Values of Diethylstilbestrol (DES) in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 or Effective ConcentrationReference
Human Breast Cancer CellsBreast CancerEC50 = 15 µM (for Ca2+ rise)[8]
LNCaPProstate CancerNo effect at 5 ng/ml; dose-dependent cytotoxicity at 1-20 µg/ml[9]
DU 145Prostate CancerDose-dependent cytotoxicity at 1-20 µg/ml[9]
PC-3Prostate CancerDose-dependent cytotoxicity at 1-20 µg/ml[9]
MRC-5Nontransformed Human Lung FibroblastsMarked, dose-dependent cytotoxicity[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of cytotoxicity studies.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2][11]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7]

Protein Expression Analysis: Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound, harvest, and lyse them in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14]

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Data Analysis & Comparison A Seed Cancer Cells C Treat with this compound (Dose-Response) A->C B Seed Normal Cells B->C D Incubate (24, 48, 72h) C->D E MTT Assay (Viability) D->E F Annexin V/PI Staining (Apoptosis) D->F G Western Blot (Apoptosis Proteins) D->G H Calculate IC50 Values E->H I Quantify Apoptotic Cells F->I J Analyze Protein Expression G->J K Compare Effects on Cancer vs. Normal Cells H->K I->K J->K

Caption: Workflow for comparing the cytotoxic effects of this compound.

G Hypothesized Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Broparestrol This compound ER Estrogen Receptor (ER) Broparestrol->ER ERE Estrogen Response Element ER->ERE Translocation Bcl2 Bcl-2 (Anti-apoptotic) ↓ ER->Bcl2 Non-genomic effects Bax Bax (Pro-apoptotic) ↑ ER->Bax Non-genomic effects Gene_Expression Altered Gene Expression (e.g., c-Myc, Cyclin D1 ↓) ERE->Gene_Expression Transcription Modulation CellCycle Cell Cycle Arrest (G1/S Phase) Gene_Expression->CellCycle Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis pathway induced by this compound.

Conclusion

While direct experimental evidence for the comparative cytotoxicity of this compound is pending, the data from related SERMs like Tamoxifen and DES provide a valuable framework for initial assessment. These surrogate data suggest that while cytotoxic to cancer cells, this compound may also exert significant effects on normal cells. This underscores the critical need for empirical studies that directly compare the cytotoxic and apoptotic effects of this compound on relevant cancer and normal cell lines to fully elucidate its therapeutic potential and safety profile. The provided protocols and workflows offer a standardized approach for conducting such essential investigations.

References

A Comparative Guide: Long-Term Efficacy of (E)-Broparestrol Versus Aromatase Inhibitors in Hormone-Sensitive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of (E)-Broparestrol, a selective estrogen receptor modulator (SERM), and aromatase inhibitors (AIs), two key classes of endocrine therapy for hormone-receptor-positive breast cancer. The comparison is based on available clinical and preclinical data, with a focus on data presentation, experimental protocols, and signaling pathways to inform research and drug development efforts.

Executive Summary

Aromatase inhibitors are a well-established class of drugs with extensive long-term clinical data demonstrating their efficacy and safety in the treatment of hormone-receptor-positive breast cancer, particularly in postmenopausal women. They have shown superiority over older SERMs like tamoxifen (B1202) in improving disease-free and overall survival. This compound, a less common SERM, has been used in Europe, but publicly available, large-scale, long-term clinical trial data directly comparing it to modern aromatase inhibitors is scarce. Preclinical evidence suggests it possesses potent antiestrogenic properties, but a direct, data-driven comparison of long-term clinical efficacy is challenging due to the limited availability of robust clinical trial data for this compound.

Data Presentation: Comparative Efficacy

The following tables summarize the available efficacy data for aromatase inhibitors and contextualize the expected performance of a triphenylethylene (B188826) SERM like this compound based on preclinical principles and data from more widely studied SERMs.

Table 1: Long-Term Efficacy in Early-Stage HR+ Breast Cancer (Adjuvant Setting)

Efficacy EndpointAromatase Inhibitors (e.g., Anastrozole, Letrozole, Exemestane)This compound (Projected, based on SERM class)
10-Year Disease-Free Survival (DFS) 80.1% (in one major trial)[1]Data not available from large-scale, long-term clinical trials.
10-Year Overall Survival (OS) 88.9% (in one major trial)[1]Data not available from large-scale, long-term clinical trials.
Reduction in Recurrence vs. Tamoxifen Significant reduction observed in multiple large trials.[2]Preclinical data on related compounds suggest potent anti-tumor activity, but clinical data is lacking.
Incidence of Contralateral Breast Cancer Significant reduction compared to tamoxifen.[2]Expected to reduce the risk, a known class effect of SERMs.

Table 2: Efficacy in Advanced/Metastatic HR+ Breast Cancer

Efficacy EndpointAromatase Inhibitors (as second-line therapy)This compound (Projected, based on SERM class)
Time to Progression (TTP) Significantly improved compared to megestrol (B1676162) acetate.[3]Data not available.
Overall Survival (OS) Significant survival benefit compared to megestrol acetate.[3]Data not available.
Objective Response Rate Established efficacy.Preclinical studies on related compounds show tumor growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are typical experimental protocols used to evaluate aromatase inhibitors and SERMs like this compound.

In Vitro Cell Proliferation Assay
  • Objective: To determine the direct anti-proliferative effect of the compounds on estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7, T-47D).

  • Methodology:

    • Cell Culture: ER+ breast cancer cells are cultured in a suitable medium supplemented with fetal bovine serum.

    • Hormone Deprivation: Prior to treatment, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped serum for 24-48 hours to minimize the influence of exogenous estrogens.

    • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (this compound or an aromatase inhibitor). For aromatase inhibitors, cells are often co-treated with an androgen substrate like androstenedione (B190577) or testosterone. A positive control (e.g., estradiol) and a vehicle control are included.

    • Incubation: Cells are incubated for a period of 5 to 7 days.

    • Proliferation Assessment: Cell viability and proliferation are measured using assays such as MTT, XTT, or crystal violet staining. The absorbance is read using a plate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice) are used to prevent endogenous estrogen production from influencing tumor growth.

    • Tumor Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad of the mice. To support the growth of these estrogen-dependent tumors, the mice are often supplemented with a slow-release estrogen pellet.

    • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), the estrogen pellets are often removed, and mice are randomized into treatment and control groups.

    • Drug Administration: this compound (typically administered orally or via injection) or an aromatase inhibitor (often administered orally) is given to the treatment groups daily or on a specified schedule. The control group receives a vehicle.

    • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of action of aromatase inhibitors and this compound are depicted in the following signaling pathway diagrams.

aromatase_pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Conversion Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Activation CellProliferation Tumor Cell Proliferation ER->CellProliferation AIs Aromatase Inhibitors AIs->Aromatase Inhibition

Caption: Aromatase inhibitor signaling pathway.

serm_pathway Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Coactivators Coactivators ER->Coactivators Corepressors Corepressors ER->Corepressors CellProliferation Tumor Cell Proliferation Broparestrol This compound Broparestrol->ER Competitive Binding Coactivators->CellProliferation Gene Transcription Corepressors->CellProliferation Inhibition of Gene Transcription

Caption: this compound (SERM) signaling pathway.

Experimental Workflow

The logical flow for the preclinical evaluation of these compounds is illustrated below.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation a ER+ Breast Cancer Cell Lines (e.g., MCF-7) b Dose-Response Treatment with Test Compound a->b c Cell Proliferation Assay (e.g., MTT) b->c d Calculate IC50 Value c->d e Establish Xenograft Tumors in Immunodeficient Mice d->e Inform In Vivo Dose Selection f Randomize and Treat with Test Compound e->f g Monitor Tumor Volume and Body Weight f->g h Endpoint Analysis: Tumor Weight, Biomarkers g->h

Caption: Preclinical experimental workflow.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

(E)-Broparestrol is a synthetic, nonsteroidal selective estrogen receptor modulator (SERM) with potent biological activity. [1][2] Due to its nature as an endocrine-disrupting chemical, it is imperative that this compound and any materials contaminated with it are handled and disposed of as hazardous waste to prevent environmental contamination and potential long-term adverse health effects.[3][4] The following procedures are based on established guidelines for the disposal of hazardous pharmaceutical waste and potent estrogenic compounds.

Immediate Safety and Handling Precautions

Before beginning any work that involves this compound, ensure all safety precautions are understood and implemented. Given its potent hormonal activity and structural relation to compounds like Diethylstilbestrol (DES), which is a known carcinogen and reproductive hazard, extreme caution is warranted.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves.[6]

  • Ventilation: Handle solid this compound and concentrated solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Designated Area: Designate a specific area for working with this compound to minimize the risk of cross-contamination.

Hazard Profile of Structurally Related Estrogenic Compounds
Hazard CategoryDescriptionSource
Carcinogenicity May cause cancer.[5]
Reproductive Toxicity May damage fertility or the unborn child.[5]
Acute Toxicity (Oral) LD50: >3 g/kg (Rat)[5]
Skin/Eye Irritation Causes skin and serious eye irritation.[5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[5]

Step-by-Step Disposal Protocol

The ultimate disposal method for this compound is incineration by a licensed hazardous waste management facility. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.[8][9][10]

Step 1: Segregate Waste at the Point of Generation

Immediately separate all materials that have come into contact with this compound.[8]

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated equipment.

  • Sharps Waste: Contaminated needles, syringes, scalpels, and glass Pasteur pipettes.

Step 2: Use Designated Hazardous Waste Containers

Collect waste in appropriate, clearly labeled containers.

  • Container Type: Use chemically compatible containers, such as high-density polyethylene (B3416737) (HDPE) or glass bottles with secure, screw-top lids for liquid waste.[8] Lined, puncture-resistant containers should be used for solid waste.

  • Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[8]

  • Container Integrity: Ensure all containers are in good condition, free from leaks, and have no external contamination.

Step 3: Proper Labeling of Waste Containers

Proper labeling is critical for safety and regulatory compliance.

  • "Hazardous Waste" Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11]

  • List of Contents: Clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present. Do not use abbreviations.[12]

  • Contact Information: Include the name of the principal investigator, laboratory location, and the date the container was started.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store waste safely in the laboratory prior to collection.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[11] A designated area within a fume hood is often a suitable location.

  • Secondary Containment: All waste containers must be kept in a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.[8]

  • Segregation: Store this compound waste away from incompatible materials to prevent dangerous chemical reactions.[12]

Step 5: Arrange for Final Disposal
  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) department.[8] They will arrange for collection by a licensed hazardous waste contractor.

  • Manifesting: For shipping, waste may need to be listed on a hazardous waste manifest. EHS will typically handle this, but it is good practice to be aware of the "cradle-to-grave" responsibility for hazardous waste.

Experimental Protocols: Decontamination of Laboratory Equipment

Thorough decontamination of all non-disposable glassware and equipment is essential.

  • Initial Rinse: Carefully rinse all contaminated items with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound.

  • Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste.[8]

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse: Perform a final rinse with purified water (e.g., deionized water).

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

Mandatory Visualizations

G cluster_0 Waste Generation Point (Laboratory) cluster_1 Waste Handling & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal gen Experiment Using This compound waste Contaminated Materials (Solid, Liquid, Sharps) gen->waste Generates solid Solid Waste (Gloves, Tubes) liquid Liquid Waste (Solutions, Rinsate) sharps Sharps Waste (Needles, Glass) saa Satellite Accumulation Area (Labeled, Secondary Containment) solid->saa liquid->saa sharps->saa ehs Contact EHS for Pickup saa->ehs contractor Licensed Hazardous Waste Contractor ehs->contractor incineration High-Temperature Incineration contractor->incineration

Caption: Workflow for the proper disposal of this compound waste.

SERM_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus SERM This compound (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates to Nucleus and Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-regulators

Caption: Simplified signaling pathway for a SERM like this compound.

References

Personal protective equipment for handling (E)-Broparestrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (E)-Broparestrol, a synthetic, nonsteroidal selective estrogen receptor modulator (SERM). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on its structural similarity to other bioactive compounds, such as diethylstilbestrol, and general best practices for handling potentially hazardous research chemicals.[1] Researchers should treat this compound with a high degree of caution.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is intended for research use only and its toxicological properties have not been fully investigated.[2] Due to its classification as a SERM and structural relation to known hazardous compounds, it should be handled as a potential carcinogen and reproductive hazard.[1][3] The primary routes of exposure are inhalation, skin contact, and ingestion.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Regularly inspect gloves for tears or contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered.

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work Area: All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

  • Decontamination: Prepare a designated area for decontaminating equipment and surfaces. A solution of detergent and water is generally effective for initial cleaning.

2. Handling Procedures:

  • Weighing: To prevent the generation of dust, weigh solid this compound on weighing paper or in a tared container within the chemical fume hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

  • Transport: When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.

3. Spill Management:

  • Small Spills: For small spills of solid material, carefully wipe with a damp cloth or paper towel to avoid raising dust. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Large Spills: Evacuate the area and prevent entry. Alert laboratory personnel and the institutional safety office.

  • Decontamination: Decontaminate the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as "Chemical Contaminated Sharps."[6]

Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials & Reagents prep_fume_hood->prep_materials weigh Weigh Solid this compound prep_materials->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate spill_event Spill Occurs conduct_experiment->spill_event segregate_waste Segregate Waste Streams decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose small_spill Small Spill Cleanup spill_event->small_spill Small large_spill Large Spill: Evacuate & Notify EHS spill_event->large_spill Large small_spill->decontaminate large_spill->dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Broparestrol
Reactant of Route 2
Reactant of Route 2
(E)-Broparestrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.